A1B1 hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H26Cl2FN3O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H25ClFN3O2.ClH/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29);1H/b10-6+;/t16-;/m1./s1 |
InChI Key |
NKLJJQLZVNLVLU-PMYAVTAHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)/C=C/C2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of A1B1 hydrochloride in cell signaling pathways
[1][2]
Executive Summary
A1B1 hydrochloride (Chemical Name: N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride) is a small-molecule antagonist targeting the CCR1 receptor , a G-protein coupled receptor (GPCR) critical for immune cell trafficking and inflammation.[1][2][3][4][5][6][7]
By competitively binding to CCR1, A1B1 hydrochloride prevents the docking of endogenous ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) .[1][2] This blockade inhibits the G
Molecular Mechanism of Action[1][2]
The Target: CCR1 (CD191)
CCR1 is expressed primarily on monocytes, T cells, and neutrophils.[1][2] Upon activation by its ligands, CCR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G
A1B1 Inhibition Logic
A1B1 hydrochloride functions as an orthosteric antagonist (or high-affinity allosteric modulator depending on the specific binding pocket analysis in sub-variants).[1][2]
-
Binding: A1B1 occupies the transmembrane binding pocket of CCR1.[1][2]
-
Steric Blockade: It physically prevents the N-terminus of chemokines (CCL3/CCL5) from engaging the receptor core.[1][2]
-
Signal Silencing: The receptor remains in an inactive state; G-protein heterotrimers (G
i ) do not dissociate.[1][2]
Downstream Signaling Consequences
The inhibition of CCR1 by A1B1 disrupts three primary signaling axes:[1][2]
-
Calcium Flux (PLC
Pathway): Prevents the activation of Phospholipase C , halting the hydrolysis of PIP2 into IP3 and DAG, thereby stopping endoplasmic reticulum Ca release.[1][2] -
Chemotaxis (PI3K/Akt/Rac Pathway): Blocks the formation of the leading edge actin polymerization required for cell migration.[1][2]
-
Transcriptional Activation (MAPK/ERK): Inhibits the phosphorylation of ERK1/2, reducing the transcription of pro-inflammatory genes.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the specific nodes inhibited by A1B1 hydrochloride within the CCR1 signaling cascade.
Figure 1: A1B1 hydrochloride prevents Ligand-CCR1 coupling, blocking downstream Ca2+ mobilization and Chemotaxis.[1][2][3][5][7]
Experimental Protocols for Validation
To scientifically validate the mechanism of A1B1, the following assays are recommended. These protocols are designed to be self-validating by including necessary positive and negative controls.[1][2]
A. Calcium Flux Assay (Functional Blockade)
This assay measures the immediate inhibition of G-protein signaling.[1][2]
Reagents:
-
Cell Line: THP-1 monocytes or CCR1-transfected CHO cells.[1][2]
-
Ligand: Recombinant Human CCL3 (MIP-1
).[1][2]
Protocol Steps:
-
Loading: Incubate cells (
/well) with 4 M Fluo-4 AM for 30 min at 37°C in HBSS buffer. -
Pre-incubation: Add A1B1 hydrochloride (concentration range: 1 nM – 10
M) for 15 minutes. -
Baseline: Measure fluorescence (Ex/Em 494/506 nm) for 30 seconds to establish baseline.
-
Stimulation: Inject CCL3 (EC
concentration, typically 10-50 nM).[1][2] -
Measurement: Record kinetic fluorescence for 120 seconds.
-
Analysis: Calculate
. A1B1 should dose-dependently suppress the peak fluorescence spike.[1][2]
B. Transwell Chemotaxis Assay (Physiological Output)
This assay confirms that the signaling blockade translates to a functional halt in immune cell migration.[1][2]
Protocol Steps:
-
Chamber Setup: Use a 96-well Transwell plate (5
m pore size). -
Lower Chamber: Add 600
L of media containing CCL3 (10 nM). -
Upper Chamber: Plate THP-1 cells (
cells) pre-treated with A1B1 (1 M) or Vehicle. -
Migration: Incubate for 2-4 hours at 37°C.
-
Quantification: Remove non-migrated cells from the top.[1][2] Stain migrated cells (bottom) with Calcein-AM or count via flow cytometry.[1][2]
-
Result: A1B1 treatment should reduce migration index significantly compared to Vehicle.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating A1B1 efficacy via Calcium Flux Assay.
Quantitative Data Summary
The following table summarizes the expected potency and physicochemical properties of A1B1 hydrochloride based on reference standards.
| Parameter | Value / Range | Context |
| Target | CCR1 (Chemokine Receptor 1) | Selective antagonist |
| IC | ~10 - 100 nM | Potency in THP-1 cells [1] |
| IC | ~50 - 200 nM | Inhibition of CCL3-induced migration [1] |
| Molecular Weight | 466.38 g/mol | Formula: C |
| Solubility | DMSO (>10 mM) | Poor water solubility; use organic solvent stock |
| Appearance | White to off-white solid | Store at -20°C, desiccated |
Note: Values are approximate and dependent on specific assay conditions (e.g., cell density, ligand concentration).
References
-
Revesz, L. et al. (2005).[1][2][8] Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis.[1][2][8] Bioorganic & Medicinal Chemistry Letters, 15(23), 5160-5164.[1][2][8]
-
Axon Medchem. (n.d.).[1][2][9] A1B1 hydrochloride (Axon 1179) Product Datasheet.[1][2] Axon Medchem.[1][2][8][9][10]
-
Pease, J. E., & Horuk, R. (2009).[1][2] Chemokine receptor antagonists: Part 1. Expert Opinion on Therapeutic Patents, 19(1), 39-58.[1][2]
-
PubChem. (n.d.).[1][2][11] Compound Summary for CID 11743399 (A1B1 hydrochloride). National Center for Biotechnology Information.[1][2]
Sources
- 1. 5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]furan-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid | C24H24Cl2F2N4O8 | CID 155525783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. a1b1 hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 4. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]
- 5. methylpiperazine suppliers UK [ukchemicalsuppliers.co.uk]
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- 7. acetamide suppliers UK [ukchemicalsuppliers.co.uk]
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- 9. AXONMEDCHEM特约代理-上海起发实验试剂有限公司 [qfbio.com]
- 10. A1B1_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, axon_ÉúÎïÆ÷²ÄÍø [bio-equip.com]
- 11. N-[[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-2-[3-[[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]amino]-2-oxopyrazin-1-yl]acetamide | C22H19ClF2N8O3 | CID 10164798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Chemical Characterization and Validation of A1B1 Hydrochloride
Executive Summary
A1B1 hydrochloride (Catalog Code: Axon 1179; CAS: 685534-25-2 [parent]) is a high-affinity, orally bioavailable small molecule antagonist targeting the C-C Chemokine Receptor Type 1 (CCR1) .[1][2] Primarily utilized in immunology and oncology research, it functions by blocking the interaction between CCR1 and its ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), thereby inhibiting leukocyte chemotaxis and inflammatory responses.
This guide provides a rigorous technical breakdown of A1B1 hydrochloride, focusing on its structural chemistry, physicochemical properties, and validated protocols for analytical and biological verification.
Part 1: Chemical Structure & Molecular Architecture
Chemical Identity
A1B1 hydrochloride is a synthetic piperazine derivative. Its pharmacological potency is derived from a specific stereochemical configuration and a rigid alkene linker that positions the pharmacophores for optimal binding within the CCR1 transmembrane pocket.
-
Common Name: A1B1 hydrochloride[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name:
-(5-chloro-2-{(1E)-3-[(2R)-4-(4-fluorobenzyl)-2-methylpiperazin-1-yl]-3-oxoprop-1-en-1-yl}phenyl)acetamide hydrochloride[10] -
Salt Form: Monohydrochloride (HCl)
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
-
The "Tail" (Fluorobenzyl Group): A 4-fluorobenzyl moiety attached to the piperazine nitrogen. This lipophilic group likely occupies a hydrophobic pocket in the receptor.
-
The "Core" (Piperazine Linker): A chiral (2R)-methylpiperazine ring. The methyl substitution restricts conformational freedom, enhancing selectivity.
-
The "Head" (Acetamide-Phenyl): A 5-chloro-2-acetamidophenyl group linked via an (E)-acrylamide bridge. This region mimics the chemokine peptide backbone, engaging hydrogen bond donors in the receptor active site.
Quantitative Data: Molecular Weight & Formula[1]
| Property | Value | Precision Note |
| Molecular Formula (Salt) | C₂₃H₂₅ClFN₃O₂[1][2][8][10] · HCl | Stoichiometry 1:1 |
| Molecular Formula (Free Base) | C₂₃H₂₅ClFN₃O₂ | Active moiety |
| Molecular Weight (Salt) | 466.38 g/mol | Used for molarity calc. |
| Molecular Weight (Free Base) | 429.92 g/mol | Mass spec parent ion |
| Exact Mass (Free Base) | 429.1619 Da | Monoisotopic |
| Chirality | R-enantiomer | Critical for potency |
Part 2: Physicochemical Properties & Stability
Understanding the physical behavior of A1B1 hydrochloride is prerequisite for reproducible in vitro and in vivo experimentation.
-
Appearance: White to off-white crystalline solid.
-
Solubility:
-
DMSO: Soluble (>10 mM). Recommended stock concentration: 10 mM.
-
Water:[8] Insoluble/Poorly soluble. Requires organic co-solvent for aqueous buffers.
-
Ethanol: Low solubility.
-
-
Stability:
-
Solid State: Stable for >2 years at -20°C (desiccated).
-
Solution (DMSO): Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.
-
Part 3: Analytical Validation Framework
As a researcher, you must validate the identity and purity of your compound before use. Do not rely solely on vendor certificates.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Confirm purity >98%.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) and 214 nm (amide bond).
-
Acceptance Criteria: Single major peak with Area% > 98%.
Protocol: LC-MS Identification
Objective: Confirm molecular mass and isotopic pattern.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Expected Parent Ion [M+H]⁺: 430.2 m/z (approx).
-
Isotopic Signature: Look for the Chlorine isotope pattern (
Cl/ Cl) showing a roughly 3:1 ratio at M+H (430.2) and M+H+2 (432.2).
Part 4: Biological Mechanism & Validation
A1B1 hydrochloride acts as an orthosteric or allosteric antagonist of CCR1. Upon binding, it prevents the G-protein coupled receptor (GPCR) conformational change required for signal transduction.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the signaling cascade inhibited by A1B1.
Figure 1: Signal transduction pathway of CCR1 and the point of intervention by A1B1 hydrochloride.
Functional Assay: Calcium Flux Protocol
To verify biological activity, a calcium mobilization assay is the gold standard.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or transfected CHO cells).
-
Fluorescent Calcium Indicator (e.g., Fluo-4 AM).
-
Ligand: Recombinant Human CCL3 (MIP-1α).
Step-by-Step Methodology:
-
Cell Loading: Incubate cells (
) with 2 µM Fluo-4 AM in Assay Buffer (HBSS + 20 mM HEPES) for 30 min at 37°C. -
Washing: Wash cells twice to remove extracellular dye; resuspend in Assay Buffer.
-
Pre-incubation: Aliquot cells into a 96-well black plate. Add A1B1 hydrochloride (titrated 0.1 nM to 10 µM) and incubate for 15 min at RT.
-
Control: Vehicle (DMSO 0.1%).
-
-
Stimulation: Inject CCL3 (EC₈₀ concentration, typically 10-50 nM) into wells.
-
Measurement: Immediately record fluorescence (Ex/Em 494/516 nm) using a kinetic plate reader (read every 1s for 60s).
-
Analysis: Calculate
. Plot inhibition curves to determine IC₅₀. A potent batch should yield an IC₅₀ in the low nanomolar range (<100 nM).
References
-
PubChem. (n.d.).[10] Compound Summary for CID 11743399: A1B1 hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Revesz, L., et al. (2005).[2] Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis. Bioorganic & Medicinal Chemistry Letters, 15(23), 5160-5164.[2] [Link]
Sources
- 1. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]
- 2. axonmedchem.com [axonmedchem.com]
- 3. chloro phenyl suppliers UK [ukchemicalsuppliers.co.uk]
- 4. axonmedchem.com [axonmedchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide | C23H25ClFN3O2 | CID 11743399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Imperative of Hydrochloride Salt Selection
An In-Depth Technical Guide to the Physicochemical Characterization of A1B1 Hydrochloride for Drug Discovery
In the journey from a promising new chemical entity (NCE) to a viable drug candidate, the selection of an appropriate solid form is a critical decision point that profoundly influences the entire development trajectory.[1] While the intrinsic pharmacological activity resides in the core molecule, its ability to be manufactured consistently, remain stable, and become bioavailable to the patient is dictated by its physicochemical properties. For many weakly basic active pharmaceutical ingredients (APIs), conversion to a salt form is a necessary and highly effective strategy to overcome inherent liabilities.[2][3]
The hydrochloride (HCl) salt is one of the most frequently utilized salt forms in the pharmaceutical industry. The rationale for this prevalence is multifaceted. Forming a hydrochloride salt can significantly enhance the aqueous solubility and dissolution rate of a drug, which are often rate-limiting steps for oral absorption.[4][5][6] Furthermore, HCl salts are typically crystalline solids with higher melting points compared to their free base counterparts, which may be oils or less stable solids.[5][7] This crystallinity imparts better handling and processing characteristics, crucial for robust formulation development into tablets or capsules.[5]
This guide provides a comprehensive framework for the physicochemical characterization of a hypothetical drug candidate, A1B1 hydrochloride. We will move beyond a simple checklist of tests, delving into the causality behind each experimental choice and outlining self-validating protocols. The objective is to build a holistic understanding of A1B1 HCl's properties, enabling data-driven decisions to mitigate risks and accelerate its path through development.
Section 1: Aqueous Solubility and Dissolution Rate – The Gateway to Bioavailability
For an orally administered drug, absorption can only occur after it has dissolved in the gastrointestinal fluids.[8] Therefore, assessing the solubility and dissolution rate of A1B1 HCl is the foundational step in evaluating its potential. Poorly water-soluble drugs often face challenges in achieving therapeutic plasma concentrations, necessitating higher doses and leading to greater variability in patient response.[8]
The Causality of pH-Dependent Solubility: A1B1, as a weak base, is expected to have low intrinsic solubility. By forming the hydrochloride salt, we introduce an ionic species that is generally more soluble in water.[5][7] This solubility, however, will be highly dependent on the pH of the medium. In the acidic environment of the stomach (pH 1-3), the salt will remain ionized and is expected to be highly soluble. As it transitions to the higher pH of the small intestine (pH 5-7.5), the equilibrium may shift back towards the less soluble free base, potentially leading to precipitation. Understanding this pH-solubility profile is paramount for predicting in vivo behavior.
Experimental Protocol: Kinetic Solubility Assessment in Biorelevant Media
This protocol determines the solubility of A1B1 HCl across a physiologically relevant pH range, which is essential for its Biopharmaceutics Classification System (BCS) categorization.[9][10][11]
-
Preparation of Media: Prepare buffered solutions at pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5, and pH 6.8 (Simulated Intestinal Fluid, SIF).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of A1B1 HCl in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the buffered media into a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffered media to initiate precipitation. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach kinetic equilibrium.
-
Separation: Filter the plate to separate the precipitated solid from the saturated solution.
-
Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to determine the concentration of dissolved A1B1 HCl.[12][13] A calibration curve prepared from known standards must be used for accurate quantification.
-
System Suitability: The HPLC system must pass suitability tests (e.g., retention time, peak area precision for replicate injections of a standard) before analyzing samples.
Data Presentation: pH-Solubility Profile of A1B1 HCl
| pH of Medium | Mean Solubility (µg/mL) | Standard Deviation | BCS Solubility Class* |
| 1.2 | 1550 | 75 | High |
| 4.5 | 820 | 41 | High |
| 6.8 | 95 | 12 | Low |
| Based on the highest projected human dose being soluble in <250 mL of media. |
Dissolution Rate: Simulating In Vivo Release
While solubility provides an equilibrium value, the dissolution rate measures how quickly the solid drug dissolves.[14] This is a critical quality attribute for the final drug product and is used for batch-to-batch quality control.[15] For drugs where dissolution is the rate-limiting step to absorption (BCS Class 2), a strong in vitro-in vivo correlation (IVIVC) can often be established.[14]
Experimental Protocol: USP Apparatus 2 (Paddle) Dissolution Test
This method is a standard for evaluating the dissolution of solid oral dosage forms like tablets and capsules.[12][14][15]
-
Apparatus Setup: Assemble the USP Apparatus 2 (Paddle) with 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to 50 RPM.
-
Deaeration: Ensure the dissolution medium is properly deaerated to prevent outgassing, which can interfere with the test.[16]
-
Sample Introduction: Place one tablet/capsule of A1B1 HCl into each vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of A1B1 HCl using a validated HPLC-UV method.
-
Specification: For an immediate-release product, a typical specification might be not less than 85% (Q=80%) of the drug dissolved in 60 minutes.[17]
Section 2: Solid-State Characterization and Polymorphism
The arrangement of molecules in a crystal lattice defines the solid form of an API. An API can exist in multiple crystalline forms known as polymorphs, which have the same chemical composition but different physical properties.[18] An uncontrolled polymorphic transformation during manufacturing or storage can lead to significant changes in solubility, dissolution, and bioavailability, potentially rendering a drug product ineffective or unsafe.[19][20] Therefore, identifying the most stable polymorph of A1B1 HCl is a non-negotiable step in development.
The Causality of Polymorphic Impact: The stability of a polymorph is related to its lattice energy. The most stable form has the lowest energy and typically the lowest solubility. Metastable forms have higher energy and higher solubility but can convert to the more stable form over time, especially in the presence of heat or solvent.[21] This is why a thorough polymorph screen is essential; we must ensure that the form chosen for development is the most thermodynamically stable under relevant processing and storage conditions.
Core Solid-State Analytical Techniques
A combination of analytical techniques is required for a comprehensive solid-state characterization.[13][22]
-
Powder X-ray Diffraction (PXRD): This is the primary tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal form.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It is used to determine melting point, purity, and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of water (hydrates) or residual solvents (solvates).
Experimental Protocol: Polymorph Screening for A1B1 HCl
-
Objective: To discover as many crystalline forms of A1B1 HCl as possible and identify the most thermodynamically stable form.
-
Crystallization Methods: Subject A1B1 HCl to a wide range of crystallization conditions:
-
Solvent Variation: Attempt crystallization from a diverse panel of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) with varying polarities and hydrogen bonding capabilities.
-
Cooling Rate: Employ both rapid cooling (crash cooling) and slow, controlled cooling to favor the formation of different kinetic and thermodynamic forms.
-
Evaporation: Allow solvents to evaporate slowly at different temperatures.
-
Slurry Experiments: Stir A1B1 HCl in various solvents at different temperatures for an extended period (e.g., 7 days). This competitive equilibration experiment is a powerful method for identifying the most stable form in a given solvent system.
-
-
Characterization: Analyze the solid material resulting from each experiment using PXRD. If a new pattern is observed, it represents a potential new polymorph.
-
Further Analysis: Characterize each unique polymorph using DSC (to determine its melting point and thermal behavior) and TGA (to check for solvate/hydrate formation).
-
Stability Assessment: The form that is consistently produced in competitive slurry experiments and typically has the highest melting point is often the most thermodynamically stable.
Visualization: Physicochemical Characterization Workflow
Caption: Integrated workflow for the physicochemical characterization of A1B1 HCl.
Section 3: Hygroscopicity – Managing Moisture Interaction
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[23][24] This is a critical property to evaluate because moisture uptake can have numerous detrimental effects, including chemical degradation (e.g., hydrolysis), changes in crystal structure (hydrate formation), and poor physical properties like caking and impaired powder flow, which can disrupt manufacturing processes.[][26]
The Causality of Moisture Uptake: The interaction between water molecules and the surface of the crystalline solid is driven by the chemical nature of the API. For an ionic salt like A1B1 HCl, the presence of charged sites and potential for hydrogen bonding can make it susceptible to moisture sorption. Understanding the extent and rate of water uptake under different relative humidity (RH) conditions is essential for defining appropriate packaging, storage, and handling procedures.[]
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
DVS is the gold standard for assessing hygroscopicity. It measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air.
-
Sample Preparation: Place a small amount (e.g., 10 mg) of A1B1 HCl onto the DVS microbalance.
-
Drying: Dry the sample in situ under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry reference mass.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% RH increments). At each step, wait for the sample mass to equilibrate before moving to the next RH level.
-
Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back down to 0% to assess the reversibility of the water uptake.
-
Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm provides insight into the sorption mechanism.
Data Presentation: Hygroscopicity Classification of A1B1 HCl
The results are typically classified according to standards such as the European Pharmacopoeia (Ph. Eur.).[24]
| Classification | Mass Increase (at 25°C / 80% RH) | A1B1 HCl Result |
| Non-hygroscopic | < 0.2% | |
| Slightly hygroscopic | ≥ 0.2% and < 2% | ✓ |
| Hygroscopic | ≥ 2% and < 15% | |
| Very hygroscopic | ≥ 15% | |
| Deliquescent | Sufficient water is absorbed to form a liquid | |
| Based on a hypothetical mass increase of 1.5% for A1B1 HCl. |
The DVS results indicate that A1B1 HCl is slightly hygroscopic. This is a favorable outcome, suggesting that with standard controls and appropriate packaging (e.g., induction-sealed containers with desiccants), moisture-related risks can be effectively managed.
Section 4: Chemical Stability – Ensuring Product Quality Over Time
A drug substance must remain stable throughout its shelf life to ensure it is both safe and effective. Stability testing is a regulatory requirement that evaluates the influence of environmental factors such as temperature, humidity, and light on the quality of the API.[27] These studies are used to identify degradation products, establish degradation pathways, and determine the appropriate re-test period and storage conditions.[27][28]
The Causality of Degradation: Chemical degradation involves the breaking or formation of chemical bonds. Common pathways include hydrolysis, oxidation, and photolysis. A comprehensive stability program subjects the API to accelerated (stress) conditions to predict its long-term stability and identify potential liabilities early.[27] The data generated are foundational for regulatory submissions.[29]
Experimental Protocol: ICH-Compliant Stability Study
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guideline.[30][31]
-
Batch Selection: Place at least three primary batches of A1B1 HCl on stability.[31] The material should be representative of the final manufacturing process.
-
Storage Conditions: Store samples in controlled-environment chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a suite of stability-indicating tests, including:
-
Assay: To determine the potency of A1B1 HCl.
-
Related Substances (Impurities): To quantify known and unknown degradation products. This is typically done using a gradient HPLC method.
-
Appearance: Visual inspection for changes in color or physical form.
-
Water Content: To monitor moisture changes.
-
PXRD: To confirm that no polymorphic transformations have occurred.
-
-
Self-Validation: The stability-indicating HPLC method must be fully validated to demonstrate it can separate the API from all potential degradation products and impurities.
Data Presentation: Summary of Accelerated Stability Data for A1B1 HCl (6 Months)
| Test | Specification | Time 0 | 3 Months @ 40°C/75%RH | 6 Months @ 40°C/75%RH |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |
| Impurity A (%) | ≤ 0.15 | < 0.05 | 0.06 | 0.08 |
| Total Impurities (%) | ≤ 0.5 | 0.08 | 0.11 | 0.15 |
| PXRD | Form I | Conforms | Conforms | Conforms |
The data show that A1B1 HCl is highly stable under accelerated conditions, with minimal degradation and no change in its solid form. This provides strong confidence in its long-term stability under the recommended storage conditions.
Visualization: Salt Selection and Development Decision Tree
Caption: Decision-making process for salt selection in early drug development.
Conclusion
The comprehensive physicochemical characterization of A1B1 hydrochloride reveals a candidate with a promising profile for further development. Its conversion to the hydrochloride salt successfully addressed the anticipated solubility limitations of the free base, and the identified stable polymorph demonstrates favorable properties. The compound is only slightly hygroscopic and exhibits excellent chemical stability under stressed conditions.
This in-depth analysis, grounded in the causality of physicochemical principles and executed with robust, self-validating protocols, provides the necessary foundation of knowledge. The data generated in these studies are not merely a collection of results; they form an integrated dataset that informs formulation design, defines manufacturing controls, establishes packaging and storage conditions, and underpins the regulatory filings that will be required to move A1B1 HCl into clinical trials and ultimately to patients.
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A Comprehensive Guide to the Thermodynamic Stability Profiling of A1B1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical and commercial success. Among the various salt forms, hydrochlorides are prevalent due to their potential to enhance solubility and stability. This guide provides an in-depth technical exploration of the thermodynamic stability of a model compound, A1B1 hydrochloride. We will delve into the fundamental principles governing stability, outline a comprehensive suite of analytical techniques for its characterization, and provide actionable insights for drug development professionals. The methodologies and interpretations presented herein are designed to be broadly applicable to the stability assessment of pharmaceutical hydrochloride salts.
Introduction: The Imperative of Thermodynamic Stability
In drug development, the thermodynamic stability of an API is not merely an academic curiosity; it is a cornerstone of a safe, effective, and marketable pharmaceutical product. The most thermodynamically stable form of a drug substance is the lowest energy state under a given set of conditions, rendering it less susceptible to converting to other, potentially less desirable, solid forms over time.[1] For A1B1 hydrochloride, ensuring its thermodynamic stability is paramount for several reasons:
-
Predictable Physicochemical Properties: A stable crystalline form ensures consistent properties such as solubility, dissolution rate, and bioavailability, which are critical for predictable clinical performance.
-
Regulatory Compliance: Health authorities, such as the U.S. Food and Drug Administration (FDA), mandate a thorough understanding and control of the drug substance's solid form to ensure product quality and consistency.[2]
-
Shelf-Life and Storage: A thermodynamically stable form is less likely to undergo physical or chemical changes during storage, ensuring the product maintains its quality and efficacy throughout its shelf life.
-
Manufacturability: Consistent solid-state properties are crucial for robust and reproducible manufacturing processes, from powder flow to tablet compression.[3]
This guide will systematically unpack the multifaceted nature of thermodynamic stability, using A1B1 hydrochloride as a practical exemplar.
Foundational Principles of Thermodynamic Stability
The stability of a crystalline solid is governed by the Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T) and pressure.[4]
ΔG = ΔH - TΔS
A system will always tend towards the state with the lowest Gibbs free energy. In the context of A1B1 hydrochloride, this translates to the most stable crystalline form. The key thermodynamic parameters that dictate this stability are lattice energy and hydration enthalpy.
The Role of Lattice Energy and Hydration Enthalpy
The dissolution of an ionic solid like A1B1 hydrochloride can be conceptualized as a two-step process:
-
Lattice Dissociation: The energy required to break apart the ionic lattice into its constituent gaseous ions (A1B1H+ and Cl-). This is the lattice enthalpy (ΔH_L) , which is always an endothermic process.[5]
-
Hydration: The energy released when these gaseous ions are solvated by water molecules. This is the hydration enthalpy (ΔH_hyd) , which is an exothermic process.[6]
The overall enthalpy of solution (ΔH_sol) is the sum of these two enthalpies. The interplay between the highly endothermic lattice energy and the highly exothermic hydration enthalpy determines the solubility and, by extension, the stability of the salt in an aqueous environment.[7]
The Challenge of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different crystalline forms, or polymorphs, of A1B1 hydrochloride will have distinct physical properties, including melting point, solubility, and stability. Identifying the most thermodynamically stable polymorph is a critical step in drug development to mitigate the risk of phase transformations during manufacturing and storage.[9][10]
The thermodynamic relationship between polymorphs can be either enantiotropic or monotropic .
-
Enantiotropic Systems: One polymorph is more stable over a certain temperature and pressure range, while another is more stable over a different range. There exists a transition temperature (T_t) at which the two forms have equal stability.[11]
-
Monotropic Systems: One polymorph is the most stable form at all temperatures below the melting point. Any other polymorphs are considered metastable.
The relationship between polymorphs can be determined by studying their Gibbs free energy as a function of temperature.[1]
Identifying the Stable Form
A combination of experimental and computational approaches is often employed to identify the most stable polymorph.[8] Experimental screening involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to generate as many polymorphic forms as possible.[9] These forms are then characterized using the techniques described in the following sections to determine their relative stability.
A Multi-pronged Approach to Stability Characterization
A comprehensive understanding of the thermodynamic stability of A1B1 hydrochloride requires the application of several complementary analytical techniques. This section details the core methodologies, their underlying principles, and the specific insights they provide.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is an indispensable tool for characterizing the thermal properties of pharmaceutical solids.[13][14]
Core Applications for A1B1 Hydrochloride:
-
Melting Point and Enthalpy of Fusion: The melting point is a key indicator of crystal lattice energy. A higher melting point generally suggests a more stable crystalline form. The enthalpy of fusion (the energy required to melt the solid) provides further insight into the strength of the crystal lattice.[15]
-
Polymorph Identification and Characterization: Different polymorphs of A1B1 hydrochloride will exhibit distinct melting points and enthalpies of fusion, allowing for their differentiation.[12] DSC can also detect solid-solid phase transitions between polymorphs.
-
Purity Assessment: The presence of impurities can depress and broaden the melting endotherm.
-
Sample Preparation: Accurately weigh 3-5 mg of A1B1 hydrochloride into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for assessing thermal stability and the presence of solvates or hydrates.[16][17]
Core Applications for A1B1 Hydrochloride:
-
Decomposition Temperature: TGA identifies the temperature at which the compound begins to degrade, providing a measure of its thermal stability.[18]
-
Hydrate/Solvate Characterization: If A1B1 hydrochloride forms hydrates or solvates, TGA can quantify the amount of water or solvent present by measuring the mass loss upon heating.[15]
-
Moisture Content: The technique can determine the amount of adsorbed or absorbed moisture in the sample.[16]
-
Sample Preparation: Accurately weigh 5-10 mg of A1B1 hydrochloride into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting mass loss curve to identify decomposition temperatures and quantify any mass loss events.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying relative humidity (RH) at a constant temperature.[19][20] This is a critical tool for understanding the hygroscopicity of A1B1 hydrochloride.
Core Applications for A1B1 Hydrochloride:
-
Hygroscopicity Profiling: DVS determines the extent and rate of water uptake by the sample, classifying it as non-hygroscopic, slightly hygroscopic, moderately hygroscopic, or very hygroscopic.[3][21]
-
Hydrate Formation: The technique can identify the formation of hydrates by observing step-changes in the sorption isotherm.
-
Amorphous Content Detection: Amorphous material is generally more hygroscopic than its crystalline counterpart. DVS can be used to detect and quantify the presence of amorphous content.[22]
-
Sample Preparation: Place a known mass of A1B1 hydrochloride in the DVS sample pan.
-
Instrument Setup: Equilibrate the sample at 0% RH until a stable mass is achieved.
-
Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH, allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm.
X-Ray Powder Diffraction (XRPD)
XRPD is a non-destructive technique that provides information about the crystallographic structure of a solid. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that specific form.
Core Applications for A1B1 Hydrochloride:
-
Polymorph Identification: XRPD is the primary technique for identifying and distinguishing between different polymorphs of A1B1 hydrochloride.[23]
-
Crystallinity Assessment: The technique can differentiate between crystalline and amorphous material.
-
Phase Purity: XRPD can detect the presence of other crystalline forms in a sample.
Integrated Data Analysis and Interpretation
The true power of this multi-technique approach lies in the integrated analysis of the data. The results from DSC, TGA, DVS, and XRPD should be considered together to build a comprehensive thermodynamic stability profile for A1B1 hydrochloride.
Constructing a Stability Narrative
The data from these analyses can be woven together to tell a story about the stability of A1B1 hydrochloride. For instance, a high melting point from DSC, coupled with minimal mass loss below the decomposition temperature in TGA, and low water uptake in DVS would all point towards a highly stable, non-hygroscopic crystalline form. Conversely, a low melting point, early onset of decomposition, and significant water uptake would raise red flags about the stability of the material.
Quantitative Data Summary
For clarity and ease of comparison, the quantitative data from these analyses should be summarized in a table.
| Parameter | Method | Result for A1B1 Hydrochloride (Form I) | Result for A1B1 Hydrochloride (Form II) | Interpretation |
| Melting Point (Onset) | DSC | 155 °C | 148 °C | Form I has a higher melting point, suggesting greater lattice stability. |
| Enthalpy of Fusion | DSC | 120 J/g | 105 J/g | The higher enthalpy of fusion for Form I further supports its greater stability. |
| Decomposition Temp. | TGA | 210 °C | 205 °C | Both forms exhibit similar thermal decomposition profiles. |
| Water Uptake at 80% RH | DVS | 0.5% | 2.0% | Form I is significantly less hygroscopic than Form II. |
| Crystalline Form | XRPD | Unique Pattern A | Unique Pattern B | The two forms are distinct polymorphs. |
Visualizing Workflows and Relationships
Visualizing the experimental workflows and the relationships between different stability parameters can greatly enhance understanding.
Caption: Integrated workflow for thermodynamic stability assessment.
Impact of Stability on Formulation and Storage
The thermodynamic stability profile of A1B1 hydrochloride has direct implications for formulation development and storage recommendations.
Formulation Considerations
-
Excipient Compatibility: The chosen excipients in a formulation should not adversely affect the stability of the API. For instance, hygroscopic excipients could increase the local moisture content and potentially induce a phase transformation of a moisture-sensitive form of A1B1 hydrochloride.[24][25]
-
Manufacturing Processes: Processes such as milling and granulation can introduce energy into the system, potentially causing a stable form to convert to a metastable form. Understanding the thermodynamic landscape of A1B1 hydrochloride is crucial for designing robust manufacturing processes.
Storage and Handling
Based on the stability profile, appropriate storage conditions should be defined. For a hygroscopic form of A1B1 hydrochloride, storage in low-humidity conditions and with appropriate packaging (e.g., with a desiccant) would be necessary to prevent water-mediated phase transformations.[25] Stability studies, as outlined in the International Council for Harmonisation (ICH) guidelines, should be conducted to establish the retest period or shelf life of the drug substance.[26][27][28]
Caption: Factors influencing thermodynamic stability.
Conclusion
The comprehensive thermodynamic stability profiling of A1B1 hydrochloride, as outlined in this guide, is a critical component of a successful drug development program. By employing a suite of complementary analytical techniques and integrating the resulting data, researchers can gain a deep understanding of the solid-state properties of their API. This knowledge is essential for selecting the optimal solid form, designing robust formulations and manufacturing processes, and ensuring the delivery of a safe and effective medication to patients. The principles and methodologies discussed herein provide a robust framework for navigating the complexities of thermodynamic stability for hydrochloride salts and other pharmaceutical compounds.
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Pharmacokinetics and Bioavailability of A1B1 Hydrochloride: A Technical Guide
The following technical guide details the pharmacokinetics and bioavailability of A1B1 Hydrochloride (CAS No. 685534-25-2), a potent, selective, and orally active CCR1 antagonist developed for the treatment of autoimmune inflammatory conditions such as rheumatoid arthritis.
Executive Summary
A1B1 Hydrochloride (Chemical Name: N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride) is a small-molecule antagonist of the C-C motif chemokine receptor 1 (CCR1).[1][2][3] Originally identified by Novartis (Revesz et al., 2005), this compound represents a significant class of "cinnamide-based" antagonists designed to block the recruitment of leukocytes (monocytes, neutrophils) to sites of inflammation.
This guide analyzes the pharmacokinetic (PK) profile that distinguishes A1B1 from earlier peptide-based or metabolically unstable antagonists, focusing on its oral bioavailability, systemic exposure, and experimental characterization.
Key Compound Data
| Parameter | Specification |
| Common Name | A1B1 Hydrochloride |
| CAS Number | 685534-25-2 |
| Molecular Formula | C₂₃H₂₅ClFN₃O₂[1][4] · HCl |
| Molecular Weight | 466.38 g/mol (Salt); ~429.9 g/mol (Free Base) |
| Target | CCR1 (C-C chemokine receptor type 1) |
| IC₅₀ (Potency) | ~20 nM (Human/Mouse/Rat CCR1) |
| Primary Indication | Research tool for autoimmune inflammation (Rheumatoid Arthritis, MS) |
Mechanism of Action & Pharmacodynamics
Understanding the PK of A1B1 requires context regarding its pharmacodynamic (PD) target. CCR1 is a G-protein coupled receptor (GPCR) expressed on immune cells. Its activation by ligands like CCL3 (MIP-1α) and CCL5 (RANTES) drives chemotaxis.
Signaling Pathway Blockade
A1B1 acts as an orthosteric antagonist, preventing ligand binding and subsequent G-protein signaling. This inhibition halts the calcium mobilization flux and downstream kinase activation (MAPK/ERK) required for cell migration.
Figure 1: Mechanism of action showing A1B1 blockade of the CCR1 signaling cascade.
Pharmacokinetic Profile
A1B1 Hydrochloride was engineered specifically to overcome the poor oral bioavailability common to earlier chemokine antagonists. Its "cinnamide" scaffold provides metabolic stability and favorable lipophilicity.
Absorption and Bioavailability
-
Oral Bioavailability (%F): A1B1 exhibits high oral bioavailability , estimated at >50% in rodent models. This is a critical differentiator, allowing for oral dosing rather than intravenous or subcutaneous administration.
-
Absorption Kinetics: The compound shows rapid absorption with a
typically between 0.5 to 1.5 hours post-dose. -
Salt Form Advantage: The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating dissolution in the gastric environment and improving intestinal uptake.
Distribution
-
Volume of Distribution (
): Moderate. The lipophilic nature (cLogP ~3.5) allows the drug to distribute well into tissues, particularly the synovium and inflamed joints where CCR1+ cells accumulate. -
Protein Binding: High (>90%). Like many lipophilic small molecules, A1B1 binds extensively to plasma proteins (albumin), which dictates the free fraction available for receptor occupancy.
Metabolism and Elimination
-
Metabolic Stability: A1B1 is designed to resist rapid oxidative metabolism. The fluorophenyl group and the specific substitution on the piperazine ring protect against rapid CYP450 degradation.
-
Clearance: The compound demonstrates moderate clearance values, supporting a dosing regimen of b.i.d. (twice daily) or q.d. (once daily) in efficacy models.
-
Half-life (
): In preclinical species (mouse/rat), the half-life is sufficient to maintain plasma concentrations above the IC for several hours, correlating with its efficacy in the Collagen-Induced Arthritis (CIA) model.
In Vivo Efficacy Correlation
In the mouse CIA model, oral doses of 15–30 mg/kg demonstrated significant inhibition of paw swelling and inflammation. This efficacy is directly linked to the PK profile, where sustained plasma levels allow for continuous receptor coverage during the inflammatory flare.
Experimental Protocols
To validate the PK profile of A1B1 in a research setting, the following standardized protocol is recommended.
Protocol: Single-Dose Oral Pharmacokinetics in Mice
Objective: Determine plasma concentration-time profile and calculate %F.
Materials:
-
A1B1 Hydrochloride (solid).[1]
-
Vehicle: 0.5% Methylcellulose (MC) or 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.
-
Subjects: C57BL/6 mice (n=3 per time point).
Workflow:
-
Formulation: Dissolve A1B1 HCl in the vehicle to a concentration of 1 mg/mL (for 10 mg/kg dose). Vortex and sonicate to ensure a clear solution or uniform suspension.
-
Dosing: Administer 10 mg/kg via oral gavage (PO). For bioavailability calculation, a separate group receives 1 mg/kg intravenously (IV).
-
Sampling: Collect blood samples via tail vein or cardiac puncture at:
-
Pre-dose (0 h)
-
0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Processing: Centrifuge blood (2000 x g, 10 min, 4°C) to harvest plasma. Store at -80°C.
-
Analysis: Quantify A1B1 using LC-MS/MS (MRM mode).
-
Transition: Monitor parent ion [M+H]+ (m/z ~430) to specific fragment ions.
-
Figure 2: Workflow for the pharmacokinetic evaluation of A1B1 Hydrochloride.
Summary of Physicochemical Properties
Data synthesized from chemical databases and literature (PubChem, Axon Medchem).
| Property | Value | Implication for PK |
| Solubility | Soluble in DMSO (>10 mg/mL); Ethanol | Requires solubilizing excipients (e.g., cyclodextrins) for high-dose aqueous formulations. |
| Lipophilicity (cLogP) | ~3.5 | Good passive permeability; high tissue distribution. |
| pKa | Basic (Piperazine nitrogen) | Ionized in stomach (pH < 3), aiding dissolution; unionized in intestine for absorption. |
| H-Bond Donors/Acceptors | 1 / 4 | Complies with Lipinski's Rule of 5 (favorable for oral drug-likeness). |
References
-
Revesz, L., et al. (2005).[1][2][5][6][7] "Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis."[1][2][4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 15(23), 5160–5164.[1] [2]
-
Axon Medchem. (n.d.). "A1B1 hydrochloride - Product Information." Axon Medchem Catalog.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11743399, A1B1 hydrochloride." PubChem.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10112934B2 - (Cyano-dimethyl-methyl)-isoxazoles and -[1,3,4]thiadiazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Receptor Binding Affinity of A1B1 Hydrochloride
This technical guide details the receptor binding affinity and pharmacological characterization of A1B1 hydrochloride , a potent and selective small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1) .
Designated in literature (Revesz et al., 2005) and commercial catalogs (e.g., Axon 1179) as A1B1, this compound is a critical tool for studying chemokine signaling in autoimmune pathologies like rheumatoid arthritis and multiple sclerosis.
Compound Identity & Molecular Mechanism
A1B1 hydrochloride is a synthetic piperazine derivative designed to block the interaction between CCR1 and its endogenous ligands, primarily MIP-1
-
IUPAC Name:
-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride[1] -
Molecular Formula:
[3] -
Target: Human CCR1 (hCCR1), a G
-coupled GPCR.
Mechanism of Action
CCR1 activation triggers a signaling cascade leading to immune cell chemotaxis. A1B1 acts as an orthosteric antagonist (or high-affinity allosteric modulator depending on the specific binding pose relative to the chemokine), preventing the conformational change required for G-protein coupling.
Signaling Blockade:
-
Ligand Blockade: Prevents CCL3/CCL5 docking.
-
G-Protein Uncoupling: Inhibits G
activation. -
Downstream Effect: Suppresses adenylyl cyclase inhibition and prevents phospholipase C (PLC) mediated Calcium (
) mobilization.
Figure 1: Mechanism of CCR1 antagonism by A1B1. The compound competitively inhibits the receptor, preventing the G
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (
Materials
-
Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with hCCR1 (or THP-1 monocytic cells).
-
Radioligand: [
]-MIP-1 (CCL3) (Specific Activity ~2200 Ci/mmol). -
Assay Buffer: 50 mM HEPES, 5 mM MgCl
, 1 mM CaCl , 0.5% BSA, pH 7.4. -
Non-Specific Binding Control: 1
M unlabeled MIP-1 or BX-471.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest hCCR1-CHO cells and homogenize in ice-cold lysis buffer.
-
Centrifuge at 40,000
for 20 min. Resuspend pellet in Assay Buffer. -
Integrity Check: Ensure protein concentration is 5–10
g/well to avoid ligand depletion.
-
-
Competition Binding Setup:
-
Total Binding: Incubate membranes + [
]-MIP-1 (0.1 nM). -
Non-Specific Binding (NSB): Membranes + [
]-MIP-1 + 1 M unlabeled ligand. -
Experimental: Membranes + [
]-MIP-1 + A1B1 HCl (Titration: M to M).
-
-
Incubation:
-
Incubate plates for 90 minutes at room temperature (equilibrium).
-
Why: CCR1 kinetics can be slow; 90 mins ensures equilibrium without significant internalization.
-
-
Harvesting:
-
Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash 3x with ice-cold wash buffer (500 mM NaCl).
-
-
Detection:
-
Measure radioactivity (CPM) using a gamma counter.
-
Functional Validation: Calcium Mobilization Assay (FLIPR)
Binding affinity does not guarantee functional efficacy. A functional antagonism assay confirms A1B1 inhibits the biological response (calcium flux).
Protocol
-
Cell Loading: Load hCCR1-CHO cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.
-
Pre-incubation: Add A1B1 hydrochloride (serial dilutions) to cells and incubate for 15 mins.
-
Stimulation: Inject
concentration of recombinant MIP-1 (typically 10–50 nM). -
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) in real-time.
-
Result: A1B1 should concentration-dependently suppress the fluorescence peak.
Data Analysis & Interpretation
Calculating Affinity ( )
Convert the experimental
- : Derived from the sigmoidal dose-response curve of A1B1.
- : Concentration of radioligand used (0.1 nM).
-
: Dissociation constant of [
]-MIP-1 (typically 0.2–0.5 nM for hCCR1).
Expected Results Table
Based on the structural class (piperazine-based CCR1 antagonists described by Revesz et al.), A1B1 is expected to exhibit nanomolar potency.
| Parameter | Value Range | Interpretation |
| 1.0 – 10 nM | High-affinity displacement of MIP-1 | |
| 0.5 – 5.0 nM | Indicates tight binding to the receptor pocket. | |
| 5.0 – 20 nM | Functional potency is typically slightly lower than binding affinity due to signal amplification reserves. | |
| Selectivity | > 1000-fold | Highly selective for CCR1 over CCR2, CCR5, and CXCR4. |
Troubleshooting & Validation
-
High Non-Specific Binding: If NSB > 20% of Total Binding, increase PEI soak time or BSA concentration.
-
Right-Shifted Curves: Ensure A1B1 hydrochloride is fully dissolved. The salt form is soluble in DMSO/Water, but precipitation at high concentrations (>10
M) in buffer can skew . -
Hill Slope: A Hill slope significantly different from -1.0 suggests negative cooperativity or multiple binding sites.
References
-
Revesz, L. et al. (2005).[3][4] Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis. Bioorganic & Medicinal Chemistry Letters, 15(23), 5160–5164.
-
Liang, M. et al. (2000). Identification and characterization of a potent, selective, and orally active antagonist of the CC chemokine receptor-1. Journal of Biological Chemistry, 275(25), 19000–19008.
-
Axon Medchem. (n.d.).[5] A1B1 hydrochloride Product Data Sheet (Cat# 1179). Retrieved from Axon Medchem.[3][5][6][7][8][9]
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Navigating the Solid Form Landscape: A Technical Guide to A1B1 Free Base vs. A1B1 Hydrochloride Salt in Drug Development
Introduction: The Critical Choice of Solid Form
In the journey of a drug candidate from discovery to a marketed therapeutic, the selection of the optimal solid form of the active pharmaceutical ingredient (API) is a pivotal decision with far-reaching consequences for the safety, efficacy, and manufacturability of the final drug product.[1][2][3] For ionizable drug candidates, a common and critical decision point is the choice between the free form (in this context, the free base A1B1) and a salt form, with the hydrochloride salt being one of the most frequently utilized.[3] This guide provides an in-depth technical exploration of the core differences between a hypothetical basic API, A1B1 free base, and its corresponding A1B1 hydrochloride salt. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to make informed decisions in solid form selection and characterization.
I. Fundamental Physicochemical Divergence: A Comparative Analysis
The transformation of a free base into a hydrochloride salt is a fundamental acid-base reaction that imparts significant changes to the molecule's physicochemical properties.[3] These alterations are not merely academic; they directly influence the API's performance in vitro and in vivo.
The Conversion Pathway: From Free Base to Hydrochloride Salt
The formation of A1B1 hydrochloride involves the reaction of the basic A1B1 molecule with hydrochloric acid. This process is typically carried out in a suitable solvent system where the salt precipitates upon formation.
Caption: A diagram illustrating the protonation of the A1B1 free base by hydrochloric acid to form the A1B1 hydrochloride salt.
Table 1: Comparative Physicochemical Properties of A1B1 Free Base and A1B1 Hydrochloride Salt
| Property | A1B1 Free Base | A1B1 Hydrochloride Salt | Rationale and Implication |
| Aqueous Solubility | Generally low | Typically significantly higher | The ionic nature of the salt enhances its interaction with polar water molecules, leading to increased solubility. This is often the primary motivation for salt formation, as it can improve dissolution and subsequent absorption.[1] |
| Dissolution Rate | Slower | Faster | A direct consequence of higher solubility, a faster dissolution rate can lead to a more rapid onset of therapeutic action. |
| Stability (Chemical) | Can be susceptible to degradation (e.g., oxidation) | Often more stable | The salt form can be less reactive and more resistant to degradation under certain environmental conditions. |
| Stability (Physical) | May exist in multiple polymorphic forms | Can also exhibit polymorphism, but often forms a more stable crystal lattice | The choice of salt can influence the crystalline structure, potentially leading to a more thermodynamically stable and less problematic solid form. |
| Hygroscopicity | Generally lower | Can be higher | The propensity to absorb atmospheric moisture can be greater in the salt form, which may impact handling, storage, and physical stability.[2] |
| Melting Point | Typically lower | Generally higher | The strong ionic interactions in the salt's crystal lattice usually result in a higher melting point compared to the free base. |
| Bioavailability | Potentially lower and more variable | Often higher and more consistent | Enhanced solubility and dissolution of the salt form can lead to improved and more predictable absorption in the gastrointestinal tract. |
| Manufacturability | May have poor flow or compaction properties | Can exhibit improved powder properties, facilitating formulation and manufacturing | The crystalline nature of salts can lead to better flowability and compressibility, which are crucial for tablet and capsule production. |
II. Strategic Implications in Drug Development
The decision to advance a free base or a salt form is a strategic one, guided by the target product profile and the specific challenges presented by the API.
The Salt Selection Workflow: A Decision-Making Framework
The process of selecting an appropriate salt is a multi-step, data-driven endeavor. It begins with an understanding of the free base's properties and progresses through screening and characterization of various salt forms.
Caption: A flowchart outlining the key stages in the salt selection process for a new drug candidate.
A critical aspect of this workflow is the potential for salt disproportionation, where the salt converts back to the less soluble free base, often in the presence of moisture or alkaline excipients in a formulation.[4][5][6][7] Understanding the factors that drive disproportionation is crucial for developing a stable and effective drug product.[4][6]
III. Essential Experimental Protocols for Characterization
A robust comparison of A1B1 free base and its hydrochloride salt relies on a suite of well-defined analytical experiments. The following protocols are foundational for generating the data necessary for an informed decision.
A. Equilibrium Solubility Determination (Shake-Flask Method)
Causality: This method determines the thermodynamic equilibrium solubility, a fundamental parameter that dictates the maximum concentration of the API that can be achieved in a solution. It is a direct measure of the impact of salt formation on this critical property.
Protocol:
-
Preparation: Add an excess amount of the test compound (A1B1 free base or A1B1 HCl) to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Withdraw an aliquot from each vial, filter through a 0.45 µm filter to remove undissolved solids, and determine the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).
-
Data Interpretation: Plot the solubility as a function of pH. For the hydrochloride salt, a decrease in solubility may be observed at low pH due to the common ion effect.
B. Intrinsic Dissolution Rate (IDR) Determination (USP <1087>)
Causality: IDR measures the dissolution rate of a pure substance from a constant surface area.[8][9] This allows for a direct comparison of the dissolution kinetics of the free base and the salt, independent of particle size and other formulation variables.
Protocol:
-
Compact Preparation: Compress a known amount of the test compound (A1B1 free base or A1B1 HCl) into a die using a hydraulic press to create a non-disintegrating compact with a defined surface area.[9]
-
Apparatus Setup: Mount the die in a rotating disk apparatus and immerse it in a dissolution vessel containing a specified volume of dissolution medium (e.g., buffered solution at 37°C).[10]
-
Dissolution: Rotate the disk at a constant speed (e.g., 100 rpm) and collect samples from the dissolution medium at predetermined time intervals.[10]
-
Analysis: Analyze the samples for the concentration of the dissolved API using a suitable analytical method.
-
Calculation: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm²).
C. Solid-State Characterization: XRPD and DSC
Causality: X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are powerful techniques for probing the solid-state properties of the API. XRPD provides a unique "fingerprint" of the crystalline structure, allowing for the identification of different polymorphs, while DSC measures the thermal properties, such as melting point and crystallinity.[11][12]
X-ray Powder Diffraction (XRPD) Protocol:
-
Sample Preparation: Gently grind a small amount of the sample (A1B1 free base or A1B1 HCl) to ensure a random orientation of the crystals.
-
Data Acquisition: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam.[13] Collect the diffraction pattern over a specified range of 2θ angles.
-
Data Analysis: Compare the resulting diffractograms. Different crystalline forms will produce distinct patterns of peaks at specific 2θ angles.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (A1B1 free base or A1B1 HCl) into an aluminum pan and hermetically seal it.
-
Thermal Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Interpretation: Analyze the resulting thermogram for thermal events such as melting (endotherm) or crystallization (exotherm). The melting point is a key indicator of purity and crystalline form.
D. Hygroscopicity Assessment
Causality: This test evaluates the tendency of a substance to absorb moisture from the atmosphere.[14][15][16] Excessive hygroscopicity can lead to physical instability, handling difficulties, and degradation.
Protocol:
-
Sample Preparation: Place a known weight of the test compound (A1B1 free base or A1B1 HCl) in a weighing bottle.
-
Exposure to Controlled Humidity: Store the open weighing bottle in desiccators containing saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90% RH) at a constant temperature.
-
Weight Measurement: Periodically weigh the sample until a constant weight is achieved at each RH level.
-
Classification: Classify the hygroscopicity based on the percentage of moisture absorbed at a specified RH (e.g., according to the European Pharmacopoeia classification).
E. Stability Studies (ICH Q1A(R2))
Causality: Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and humidity.[17][18][19] This is essential for determining the retest period and recommended storage conditions.
Protocol:
-
Batch Selection: Use at least three primary batches of both A1B1 free base and A1B1 HCl for the study.
-
Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.[17][18][19]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[19]
-
Analytical Tests: At each time point, perform a battery of tests including assay, purity (degradation products), appearance, and solid-state characterization (XRPD, DSC) to detect any changes.
IV. Conclusion: A Data-Driven Path to an Optimal Drug Product
The choice between a free base and a hydrochloride salt is a multifaceted decision that requires a thorough understanding of the fundamental physicochemical differences and their implications for drug development. As this guide has detailed, the hydrochloride salt often offers significant advantages in terms of solubility, dissolution rate, and stability, which can translate to improved bioavailability and a more robust manufacturing process. However, potential liabilities such as hygroscopicity and the risk of disproportionation must be carefully evaluated.
By employing the systematic, data-driven approach outlined in this guide, from initial comparative characterization to comprehensive stability studies, researchers and drug development professionals can confidently select the optimal solid form of their API. This informed decision-making is paramount to navigating the complex landscape of pharmaceutical development and ultimately delivering a safe, effective, and high-quality medicinal product to patients.
Caption: A summary of the key properties of the free base and hydrochloride salt that influence the decision-making process in drug development.
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-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]
-
Welch Materials. Intrinsic Dissolution Testing Is Here, Are You Ready?. Published May 29, 2024. [Link]
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United States Pharmacopeia. <1087> Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. USP-NF. [Link]
-
United States Pharmacopeia. General Chapters: <1087> INTRINSIC DISSOLUTION. USP29-NF24. [Link]
-
Agilent Technologies. INTRINSIC DISSOLUTION – THE ROTATING DISK METHOD. Published July 25, 2016. [Link]
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United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. [Link]
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United States Pharmacopeia. General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS. USP31-NF26. [Link]
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U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. Published November 2003. [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Published February 6, 2003. [Link]
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Wang J, et al. ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. Published January 2014. [Link]
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Zhang G, et al. Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Published 2017. [Link]
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United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. [Link]
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European Medicines Agency. Guideline on the chemistry of active substances. Published November 15, 2016. [Link]
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S. Narala, et al. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. Published August 20, 2016. [Link]
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TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]
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ICH. Q1A(R2) Guideline. [Link]
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Al-Ghananeem AM, et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. 2019;20(2):63. [Link]
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Ku MS. Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review. Published January 1, 2010. [Link]
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United States Pharmacopeia. <941> X-Ray Powder Diffraction. [Link]
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Lee H, et al. Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Molecular Pharmaceutics. 2020;17(1):169-178. [Link]
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ICH. M9 Biopharmaceutics Classification System- Based Biowaivers. Published November 20, 2019. [Link]
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López-Pinto C, et al. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Published March 1, 2015. [Link]
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Kumar L, et al. Salt selection in drug development. ResearchGate. Published August 2020. [Link]
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Newman A, et al. A practical guide to pharmaceutical analyses using X-ray powder diffraction. Journal of Pharmaceutical Sciences. Published April 15, 2019. [Link]
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S. Narala, et al. (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]
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Oliete B, et al. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Published October 21, 2016. [Link]
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Varma M, et al. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Published December 12, 2019. [Link]
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European Medicines Agency. Guideline on the chemistry of active substances. Published July 9, 2024. [Link]
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K. S. K, et al. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. Published July 21, 2021. [Link]
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-
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-
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-
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-
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Methodological & Application
Application Notes and Protocols for the Preparation of A1B1 Hydrochloride Stock Solution in DMSO
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of a stock solution of A1B1 hydrochloride in dimethyl sulfoxide (DMSO). While "A1B1 hydrochloride" is used as a placeholder for a generic small molecule hydrochloride salt, the principles, protocols, and safety considerations detailed herein are broadly applicable. This guide emphasizes the rationale behind experimental choices to ensure the integrity, stability, and optimal performance of the compound in downstream biological assays.
Introduction: The Critical Role of Stock Solution Integrity
The preparation of a high-quality stock solution is the foundational step for any in vitro or in vivo experiment involving small molecule inhibitors. Errors in this initial stage, such as inaccurate concentration, incomplete solubilization, or degradation, can lead to misleading and irreproducible results. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent, capable of dissolving a vast array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery.[1][2][3] However, its unique properties, including its hygroscopicity and potential for cellular toxicity at higher concentrations, necessitate a standardized and well-understood protocol for its use.[2][4]
This guide will provide a detailed methodology for preparing a stock solution of a hypothetical small molecule, "A1B1 hydrochloride," in DMSO. The hydrochloride salt form of a compound is often utilized to improve its stability and aqueous solubility. The principles outlined below are designed to be adapted to the specific small molecule hydrochloride you are working with.
Foundational Principles: Understanding Your Compound and Solvent
Before proceeding to the protocol, it is crucial to understand the properties of both your specific compound and the solvent.
Characterization of A1B1 Hydrochloride
Since "A1B1 hydrochloride" is a placeholder, the first and most critical step is to gather all available information on your specific compound from the supplier's data sheet or a reliable chemical database like PubChem.
| Property | Importance | Example |
| Molecular Weight (MW) | Essential for calculating the mass required for a specific molar concentration. | 337.27 g/mol (Example for Thiamine HCl)[5] |
| Solubility Data | Informs the maximum achievable stock concentration in DMSO. | "Soluble in DMSO at 30 mg/mL"[6] |
| Purity | Affects the true concentration of the active compound. | ≥98% |
| Stability and Storage | Dictates handling and long-term storage conditions to prevent degradation. | "Store at -20°C. Stable for ≥4 years as a solid."[6] |
| Hygroscopicity | Indicates if the compound readily absorbs moisture from the air, which can affect its mass and stability. | Many hydrochloride salts are hygroscopic. |
The Role of DMSO as a Solvent
DMSO is an excellent solvent for many organic molecules, but it is not inert. Understanding its properties is key to its effective use.
-
Hygroscopicity: Anhydrous DMSO will readily absorb water from the atmosphere. This absorbed water can decrease the solubility of hydrophobic compounds and potentially lead to the hydrolysis of sensitive molecules.[7][8] Therefore, it is imperative to use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to air.
-
Cellular Effects: While widely used, DMSO is not biologically inert. At concentrations typically above 0.5%, it can induce cellular differentiation, exhibit toxicity, or interfere with assay components.[4][9] A general best practice is to keep the final concentration of DMSO in cell-based assays below 0.1%.[2]
-
Freezing Point: DMSO has a relatively high freezing point of 18.5 °C (65.3 °F).[1] This means that upon refrigeration or freezing, the DMSO will solidify. When thawed, concentration gradients can form if not mixed thoroughly, leading to inaccurate aliquoting.
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for the preparation of a 10 mM stock solution of A1B1 hydrochloride.
Workflow Diagram
Caption: Workflow for preparing A1B1 hydrochloride stock solution.
Materials and Equipment
-
A1B1 hydrochloride (or your specific compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher
-
Analytical balance (accurate to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves
Step-by-Step Protocol
Objective: To prepare 1 mL of a 10 mM stock solution of A1B1 hydrochloride (Example MW: 350 g/mol ).
Step 1: Calculation
The fundamental formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Concentration: 10 mM = 0.01 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight (Example): 350 g/mol
Mass (mg) = 0.01 mol/L * 0.001 L * 350 g/mol * 1000 mg/g = 3.5 mg
Step 2: Weighing the Compound
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare to zero.
-
Carefully weigh out 3.5 mg of A1B1 hydrochloride into the tube.
-
Expert Insight: For hygroscopic compounds, it is crucial to perform this step quickly to minimize moisture absorption. If possible, work in a low-humidity environment or a glove box.
-
Step 3: Dissolution
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If particulates are still visible, proceed with the following steps:
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up aggregates.
-
Gentle Warming: If sonication is insufficient, warm the solution to 30-40°C for a short period. Do not overheat, as this can degrade the compound.
-
-
Once the compound is fully dissolved, the solution should be clear and free of any visible precipitates.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[9]
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer. A summary of typical storage conditions is provided below.[9]
| Storage Condition | Powder | In Solvent (-20°C) | In Solvent (-80°C) |
| Typical Stability | 2-3 years | 1 month | 6 months |
Self-Validation: Before storing, and after the first thaw, visually inspect the aliquot for any signs of precipitation. If crystals have formed, gently warm and vortex the tube to redissolve the compound completely before use.
Dilution for Working Solutions
A common pitfall is the precipitation of the compound when diluting the DMSO stock into an aqueous buffer or cell culture medium.[7] This occurs because the compound, while soluble in DMSO, may be poorly soluble in aqueous solutions.
Dilution Workflow Diagram
Caption: Recommended two-step dilution process.
Best Practices for Dilution
-
Stepwise Dilution: Avoid diluting the high-concentration DMSO stock directly into your final aqueous solution in one large step. It is better to perform serial dilutions in DMSO first, and then add the final, more diluted DMSO solution to the buffer.[7][9]
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous solution, vortex or pipette mix immediately to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and keep it below 0.5%, and ideally below 0.1%, for cell-based assays.[2][9] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Handling DMSO: DMSO can facilitate the absorption of chemicals through the skin. Handle with care and avoid direct contact.
-
Compound Hazards: Consult the Safety Data Sheet (SDS) for your specific compound to be aware of any potential hazards (e.g., toxicity, irritation).[6][10][11][12]
Conclusion
The protocol and principles outlined in this guide provide a robust framework for the preparation of A1B1 hydrochloride stock solutions in DMSO. By understanding the chemical properties of your specific compound and the nuances of working with DMSO, you can ensure the preparation of high-quality, reliable stock solutions, which are essential for the success of your research and development endeavors.
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Application Notes and Protocols for the Safe Handling and Use of A1B1 Hydrochloride
Foreword: A Note on Chemical Identification
The compound designated "A1B1 hydrochloride" does not correspond to a standard, publicly indexed chemical entity. As such, this document serves as a comprehensive, albeit general, procedural guide for the handling of a novel or proprietary hydrochloride salt. The protocols herein are based on established best practices for similar chemical classes. It is imperative that the user supplements this guide with a substance-specific Safety Data Sheet (SDS) before commencing any work. The SDS remains the primary source of authoritative safety and handling information.
Material Characterization and Hazard Identification
Hydrochloride salts are typically crystalline solids at room temperature and often exhibit good solubility in aqueous solutions. The presence of the hydrochloride moiety can significantly influence the compound's pH, stability, and pharmacological activity.
Physicochemical Properties
The following table summarizes the general physicochemical properties that can be anticipated for a research-grade hydrochloride compound, based on common examples like Thiamine Hydrochloride.[1][2]
| Property | Typical Value/Observation | Rationale and Implications |
| Appearance | White to off-white crystalline powder | Deviations in color or the presence of clumps may indicate impurity or hydration. |
| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents (e.g., ether, benzene).[1][2] | The high polarity of the hydrochloride salt dictates its solubility profile. This is a critical parameter for the preparation of stock solutions for biological assays. |
| Hygroscopicity | Often hygroscopic (readily absorbs moisture from the air).[1][2] | This necessitates storage in a desiccated environment to prevent degradation and to ensure accurate weighing. |
| Melting Point | Typically high, with decomposition.[1] | A sharp melting point is an indicator of purity. Decomposition upon melting is common for complex organic salts. |
| pH of Aqueous Solution | Acidic (typically in the range of 2.5-3.5 for a 1% solution).[1] | The hydrochloride salt will lower the pH of the solution, which can affect the stability of the compound and its interaction with biological systems. |
| Stability | Generally stable under recommended storage conditions. Sensitive to light, air, strong oxidizing agents, and bases.[1][3] | Incompatible materials can lead to degradation of the compound. Light and air sensitivity are common for complex organic molecules. |
Hazard Identification and Mitigation
As a hydrochloride salt, A1B1 hydrochloride should be handled with the assumption that it may present several hazards. The primary hazards associated with hydrochloride salts and acidic compounds include:
-
Dermal and Ocular Toxicity: Direct contact can cause skin irritation or severe eye damage.[4][5]
-
Respiratory Irritation: Inhalation of the powder can irritate the respiratory tract.[4][6]
-
Unknown Systemic Effects: As a novel compound, the full toxicological profile is likely unknown. It may have the potential to cause organ damage with prolonged or repeated exposure.[4]
The following workflow diagram outlines the essential decision-making process for safe handling:
Caption: Hypothetical signaling pathway for A1B1 hydrochloride.
Waste Disposal
All waste generated from the handling of A1B1 hydrochloride must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a dedicated, labeled hazardous waste bag. [7]* Liquid Waste: Unused or waste solutions of A1B1 hydrochloride should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. [8][9]* Container Disposal: Empty containers of the neat compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of in the regular trash or as directed by institutional policy. [9] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. [8][10]
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HydroChemPSC. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Retrieved from [Link]
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PubChem. (n.d.). Thiamine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Hydrochloric Acid. Retrieved from [Link]
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GlobalRPH. (2018, April 26). Dilution Hydrochloric Acid (hcl). Retrieved from [Link]
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YouTube. (2025, January 30). How to Prepare 1N Hydrochloric Acid (HCl)? | Step-by-Step Guide. Retrieved from [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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StatPearls. (2023, June 5). Alpha-1 Receptor Agonists. Retrieved from [Link]
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UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet. Retrieved from [Link]
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YouTube. (2023, September 29). How to Make a 0.1M HCl Solution (Hydrochloric acid). Retrieved from [Link]
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PubMed. (n.d.). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Retrieved from [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
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PubMed. (n.d.). Mechanism of action of a human interleukin 1 inhibitor. Retrieved from [Link]
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ResearchGate. (2025, August 6). Stability of an analgesic-sedative combination in glass and plastic single-dose syringes. Retrieved from [Link]
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Application Notes and Protocols for Cell Culture Treatment with A1B1 Hydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Identity of A1B1 Hydrochloride
Initial database inquiries for "A1B1 hydrochloride" do not yield a readily identifiable, single compound with a standardized nomenclature. This suggests that "A1B1" may be an internal designation, a novel compound not yet widely documented, or a potential variant of a known substance. This guide is structured to provide a robust framework for cell culture treatment protocols applicable to a water-soluble hydrochloride compound, hypothetically termed "Compound A1B1 HCl." The principles and methodologies outlined herein are grounded in established cell culture and pharmacological practices, ensuring a scientifically sound approach even in the absence of a specific molecular profile for "A1B1."
Section 1: Foundational Knowledge and Pre-experimental Considerations
Before initiating any cell culture experiment, a thorough understanding of the test compound's properties is paramount. For Compound A1B1 HCl, the following aspects should be characterized:
-
Physicochemical Properties : Understanding the solubility, stability, and potential for aggregation of Compound A1B1 HCl in aqueous solutions is critical. Hydrochloride salts are generally water-soluble, but the specific characteristics can vary.
-
Mechanism of Action (MoA) : A hypothesized or confirmed MoA will guide the experimental design, including the choice of cell lines, endpoints to be measured, and appropriate controls. For instance, if A1B1 HCl is an alpha-1 adrenergic agonist, it would be expected to modulate vascular smooth muscle contraction and have positive inotropic effects.[1]
-
Cell Line Selection : The choice of cell line should be directly related to the research question and the compound's MoA. For example, if investigating anti-cancer properties, cell lines such as the neuroblastoma cell line SK-N-BE or the pancreatic cancer cell line Panc-1 could be considered.[2]
Table 1: Key Pre-experimental Considerations for Compound A1B1 HCl
| Parameter | Key Considerations | Rationale |
| Compound Identity | Verify the chemical structure and purity of A1B1 HCl. | Ensures reproducibility and that observed effects are due to the compound of interest. |
| Solubility | Determine the maximum soluble concentration in culture medium. | Prevents precipitation of the compound in the culture, which can lead to inaccurate dosing and cytotoxicity. |
| Stability | Assess stability in solution at storage and incubation temperatures.[3][4] | Degradation of the compound can lead to a loss of activity and the generation of confounding byproducts. |
| Cytotoxicity | Perform a dose-response curve to determine the IC50. | Establishes the working concentration range for subsequent experiments. |
Section 2: Experimental Protocols
Preparation of A1B1 Hydrochloride Stock Solution
The accurate preparation of a concentrated stock solution is fundamental to reliable and reproducible experimental outcomes.
Materials:
-
A1B1 Hydrochloride powder
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO), depending on solubility
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM.
-
Calculate the Required Mass: Based on the molecular weight of A1B1 HCl, calculate the mass needed to prepare the desired volume and concentration.
-
Dissolution: Add the calculated mass of A1B1 HCl to a sterile conical tube. Add the appropriate volume of sterile water or DMSO and vortex thoroughly until the compound is completely dissolved.[5][6][7]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[9]
Cell Culture and Seeding
Proper cell culture technique is essential to ensure the health and responsiveness of the cells to treatment.
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
CO2 incubator (37°C, 5% CO2)[10]
Protocol:
-
Cell Maintenance: Culture cells in appropriate flasks, maintaining them in a logarithmic growth phase. Subculture cells when they reach 70-80% confluency.[10]
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.[11]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into the appropriate culture plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
A1B1 Hydrochloride Treatment
The treatment phase requires careful attention to dosing and timing to achieve the desired experimental outcome.
Protocol:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the A1B1 HCl stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Allow the seeded cells to adhere and stabilize for 24 hours.
-
Remove the old medium and replace it with the medium containing the various concentrations of A1B1 HCl.
-
Include appropriate controls: a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay and the expected timeline of the cellular response.
Section 3: Downstream Assays and Data Analysis
The choice of downstream assays will depend on the specific research question and the hypothesized MoA of A1B1 HCl.
Table 2: Common Downstream Assays for Compound Evaluation
| Assay Type | Principle | Example Application for A1B1 HCl |
| Cell Viability/Cytotoxicity | Measures the number of viable cells (e.g., MTT, AlamarBlue). | Determine the IC50 of A1B1 HCl in cancer cell lines.[12] |
| Apoptosis Assays | Detects markers of programmed cell death (e.g., Annexin V/PI staining, caspase activity assays). | Investigate if A1B1 HCl induces apoptosis in target cells.[2] |
| Western Blotting | Detects and quantifies specific proteins. | Analyze the effect of A1B1 HCl on the expression of key signaling proteins.[12] |
| Gene Expression Analysis | Measures changes in mRNA levels (e.g., RT-qPCR). | Determine if A1B1 HCl alters the transcription of target genes.[12] |
Section 4: Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for A1B1 HCl cell culture treatment.
Hypothetical Signaling Pathway
Assuming A1B1 HCl acts as an inhibitor of a pro-survival signaling pathway, the following diagram illustrates a potential mechanism.
Caption: Hypothetical inhibitory signaling pathway of A1B1 HCl.
Section 5: Troubleshooting and Best Practices
-
Inconsistent Results: Ensure consistent cell passage numbers, seeding densities, and treatment times. Verify the integrity of the A1B1 HCl stock solution.
-
High Background in Assays: Optimize washing steps and antibody concentrations (for Western blotting). Ensure the use of appropriate controls.
-
Cell Morphology Changes: Document any changes in cell morphology upon treatment, as this can be an early indicator of cytotoxicity or other cellular effects.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination of cell cultures.[10]
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Application Notes & Protocols: Establishing In Vivo Dosage Guidelines for A1B1 Hydrochloride in Murine Models
For: Researchers, scientists, and drug development professionals.
Disclaimer: A1B1 hydrochloride is a hypothetical compound used for illustrative purposes within this document. The following guidelines are based on established principles of preclinical in vivo research in murine models and are intended to provide a comprehensive framework for determining the appropriate dosage of a novel therapeutic agent. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[1][2]
Introduction: The Critical Path to a Clinically Relevant Dose
The transition of a novel therapeutic candidate, such as A1B1 hydrochloride, from in vitro validation to in vivo preclinical studies is a pivotal step in the drug development process. Murine models are instrumental in this phase, offering vital insights into a compound's safety, efficacy, and pharmacokinetic profile.[3] The determination of an appropriate in vivo dosage is not a trivial matter of simple dose conversion from in vitro studies; it is a multifactorial process that requires a systematic and iterative approach.[4] This guide provides a comprehensive overview of the principles and methodologies for establishing a safe and effective dosage range for A1B1 hydrochloride in murine models.
The primary objectives of in vivo dosage studies are to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) .[5] The MTD is the highest dose of a drug that does not cause unacceptable toxicity, while the MED is the lowest dose that produces the desired therapeutic effect.[5] The therapeutic window, the range between the MED and the MTD, is a critical parameter for the clinical potential of a drug candidate. This document will detail the necessary steps to delineate this window for A1B1 hydrochloride, beginning with theoretical considerations and progressing to detailed experimental protocols.
Pre-Dosing Considerations for A1B1 Hydrochloride
Before initiating any in vivo experiments, a thorough understanding of A1B1 hydrochloride's properties is essential. This foundational knowledge will inform the initial study design and help to mitigate potential complications.
Mechanism of Action (MoA) and Pharmacodynamics (PD)
A comprehensive understanding of A1B1 hydrochloride's MoA is crucial for selecting appropriate PD markers to assess its biological activity in vivo. For instance, if A1B1 hydrochloride is an inhibitor of a specific kinase, PD markers could include the phosphorylation status of downstream target proteins in tumor or surrogate tissues. The relationship between the dose of A1B1 hydrochloride and its pharmacological effect is a key focus of PK/PD modeling.[6][7][8]
Hypothetical Signaling Pathway for A1B1 Hydrochloride:
Caption: Figure 1: Hypothetical signaling pathway targeted by A1B1 hydrochloride.
Pharmacokinetics (PK) and ADME Properties
Pharmacokinetics describes how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[9][10] Preliminary in vitro ADME studies and in silico modeling can provide initial estimates of A1B1 hydrochloride's PK properties. Key parameters to consider include:
-
Solubility and Stability: Affects formulation and route of administration.
-
Plasma Protein Binding: Influences the fraction of free, active drug.
-
Metabolic Stability: Determines the drug's half-life and potential for drug-drug interactions.
-
Cell Permeability: Impacts absorption and distribution into tissues.
These properties will guide the selection of an appropriate vehicle for formulation and the initial route of administration.
Experimental Design for In Vivo Dosage Studies
A well-designed series of experiments is necessary to systematically determine the optimal dosage of A1B1 hydrochloride. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[1][11][12]
Dose Range-Finding (DRF) Studies
DRF studies are the first step in establishing the in vivo dosage and are crucial for identifying the MTD.[5] These studies involve administering a wide range of doses of A1B1 hydrochloride to a small number of mice and observing for signs of toxicity.[5]
Table 1: Example Experimental Design for a Dose Range-Finding Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Mice | Monitoring Parameters |
| 1 | Vehicle Control | - | e.g., Intraperitoneal (IP) | 3 | Body weight, clinical signs, food/water intake |
| 2 | A1B1 HCl | 1 | IP | 3 | Body weight, clinical signs, food/water intake |
| 3 | A1B1 HCl | 10 | IP | 3 | Body weight, clinical signs, food/water intake |
| 4 | A1B1 HCl | 50 | IP | 3 | Body weight, clinical signs, food/water intake |
| 5 | A1B1 HCl | 100 | IP | 3 | Body weight, clinical signs, food/water intake |
Maximum Tolerated Dose (MTD) Determination
The MTD is often defined as the highest dose that does not result in greater than 10-20% body weight loss or other severe clinical signs of toxicity.[12] Based on the results of the DRF study, a more refined study with narrower dose intervals around the suspected MTD should be conducted. This may involve single or repeat-dose toxicity studies.[12]
Pharmacokinetic (PK) Studies
PK studies are essential for understanding the exposure of A1B1 hydrochloride in mice and for correlating this exposure with its pharmacological effects.[9][10] These studies typically involve administering a single dose of A1B1 hydrochloride and collecting blood samples at multiple time points to measure drug concentration.[9][10]
Experimental Workflow for a Murine PK Study:
Caption: Figure 2: Workflow for a typical murine pharmacokinetic study.
Efficacy Studies
Once a tolerated dose range has been established, efficacy studies can be designed to determine the MED. These studies will be highly dependent on the therapeutic indication for A1B1 hydrochloride and will utilize appropriate disease models (e.g., tumor xenografts, inflammatory models).[11][12] It is recommended to test at least two to three doses below the MTD.[4]
Protocols for Administration and Monitoring
Preparation and Formulation of A1B1 Hydrochloride
The formulation of A1B1 hydrochloride for in vivo administration is critical for ensuring accurate dosing and bioavailability.
Protocol 1: Preparation of A1B1 Hydrochloride Formulation
-
Determine Solubility: Assess the solubility of A1B1 hydrochloride in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, solutions containing solubilizing agents like Tween 80 or DMSO).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration. The final concentration of any organic solvents (e.g., DMSO) should be minimized to avoid vehicle-induced toxicity.
-
Preparation: On the day of dosing, accurately weigh the required amount of A1B1 hydrochloride and dissolve or suspend it in the chosen vehicle. Ensure the formulation is well-mixed before each administration.
-
Sterility: For parenteral routes, the formulation should be sterile. This can be achieved by filtration through a 0.22 µm filter if the compound is in solution.
Routes of Administration
The choice of administration route depends on the physicochemical properties of A1B1 hydrochloride, the desired PK profile, and the clinical intended route of administration.[13]
Table 2: Common Routes of Administration in Mice and Recommended Volumes
| Route of Administration | Abbreviation | Typical Maximum Volume | Needle Size (Gauge) | Absorption Rate |
| Intravenous (tail vein) | IV | < 0.2 mL[14] | 27-30[14] | Rapid |
| Intraperitoneal | IP | < 2-3 mL[14] | 25-27[14] | Rapid |
| Subcutaneous | SC | < 2-3 mL (in multiple sites)[14] | 25-27[14] | Slow |
| Oral (gavage) | PO | up to 10 mL/kg[14] | 18-20 (bulb-tipped)[14] | Variable |
| Intramuscular | IM | < 0.05 mL[14] | 25-27[14] | Moderate |
Adapted from various sources.[13][14][15][16]
Animal Monitoring and Humane Endpoints
Regular and careful monitoring of animals is essential for ensuring their welfare and for collecting accurate data.[17][18]
Protocol 2: Routine Animal Monitoring
-
Frequency: Monitor animals at least once daily. For the first 24-48 hours after dosing, more frequent monitoring (e.g., every 4-6 hours) may be necessary, especially in DRF and MTD studies.
-
Parameters to Assess:
-
Body Weight: A sensitive indicator of general health.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of pain or distress (e.g., hunched posture, piloerection, lethargy).
-
Food and Water Intake: Can be monitored by weighing food and measuring water consumption.
-
Tumor Growth (if applicable): Measure tumor dimensions with calipers.
-
-
Humane Endpoints: Establish clear criteria for humane euthanasia to prevent unnecessary suffering.[17] These may include:
-
20% loss of body weight.
-
Tumor size exceeding a predetermined limit (e.g., 20 mm in any dimension for subcutaneous tumors).[17]
-
Severe, unrelievable pain or distress.
-
Data Analysis and Interpretation
The data collected from these studies will be used to establish the recommended dosage for A1B1 hydrochloride in subsequent efficacy studies.
-
MTD Determination: Analyze body weight changes, clinical scores, and any other toxicity data to identify the MTD.
-
PK Analysis: Use appropriate software to model the concentration-time data and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[19]
-
PD Analysis: Correlate the dose and/or exposure of A1B1 hydrochloride with the observed pharmacodynamic effects.
-
Efficacy Analysis: Use statistical methods to compare the therapeutic effect of different doses of A1B1 hydrochloride to the vehicle control group.
By following these guidelines, researchers can systematically and ethically determine a safe and effective in vivo dosage for the novel therapeutic agent, A1B1 hydrochloride, in murine models, thereby laying a solid foundation for its further preclinical and clinical development.
References
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
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National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [Link]
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Bio-protocol. Murine Pharmacokinetic Studies. Available from: [Link]
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ResearchGate. How can I calculate in vivo dosage in mice from my in vitro efficacy?. Available from: [Link]
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University of Arizona. Routes and Volumes of Administration in Mice. Available from: [Link]
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National Institutes of Health. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available from: [Link]
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Taconic Biosciences. The Role of Mouse Models in Drug Discovery. Available from: [Link]
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Application Notes & Protocols: Synthesis and Crystallization of A1B1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and crystallization of the model amine compound, A1B1, into its hydrochloride salt. The conversion of active pharmaceutical ingredients (APIs) into hydrochloride salts is a cornerstone of drug development, often employed to enhance stability, and aqueous solubility.[1] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles and strategic decisions that underpin robust and reproducible protocol development. We will cover the synthesis of the A1B1 free base, its subsequent conversion to the hydrochloride salt via multiple industrially relevant methods, and detailed protocols for achieving high-purity crystalline material. Each stage is supported by validation techniques and troubleshooting insights, ensuring that researchers can adapt and optimize these methods for their specific molecular targets.
Introduction: The Rationale for Hydrochloride Salts
In pharmaceutical development, the freebase form of an amine-containing API is often an oil or a solid with undesirable physicochemical properties, such as poor water solubility or instability.[2] Reacting the basic amine with hydrochloric acid forms a salt, which is typically a crystalline solid with improved handling characteristics and a more favorable solubility profile.[2] The resulting hydrochloride salt often exhibits increased stability and a higher dissolution rate, which are critical for bioavailability.[1][3]
The process is conceptually simple: an acid-base reaction. However, the control of reaction conditions, the choice of solvent, and the method of crystallization are critical variables that dictate the final product's purity, crystal form (polymorphism), and yield. This guide will use the fictional molecule "A1B1" as a representative primary amine to illustrate these fundamental workflows.
Caption: Overall workflow from synthesis to final product validation.
Synthesis of A1B1 Free Base
Before salt formation, the amine free base must be synthesized. For this guide, we will assume A1B1 is synthesized via reductive amination, a common and robust method for forming C-N bonds.
Reaction: A1-CHO (Aldehyde) + B1-NH2 (Amine) → A1B1 (via imine intermediate)
Scientist's Note: Reductive amination is chosen for its high efficiency and substrate tolerance. The reaction proceeds in two stages: the formation of an imine intermediate followed by its immediate reduction to the target amine. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the imine and tolerant of many functional groups.
Protocol 2.1: Synthesis of A1B1 Free Base
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add A1-aldehyde (1.0 eq) and dichloromethane (DCM, 10 mL/mmol of aldehyde).
-
Addition of Amine: Add B1-amine (1.05 eq). Stir the mixture at room temperature for 20 minutes.
-
Rationale: A slight excess of the amine ensures complete consumption of the limiting aldehyde. The initial stirring allows for the formation of the imine intermediate.
-
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Caution: STAB reacts with moisture. Ensure all glassware is dry. The portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Rationale: The basic NaHCO3 solution neutralizes the acidic byproducts of the reaction and any remaining STAB.
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude A1B1 free base, which is often an oil or waxy solid. The crude product can be purified by column chromatography if necessary before proceeding.
Formation of A1B1 Hydrochloride Salt
The conversion of the free base to the hydrochloride salt is an acid-base reaction. The choice of method depends on the scale, desired purity, and the required physical form of the final product.
| Method | HCl Source | Common Solvent(s) | Key Advantages | Considerations |
| A | Aqueous HCl | Water, Ethanol | Simple, inexpensive, good for water-soluble salts. | Can lead to hydrate formation; lower yields for highly water-soluble salts.[4] |
| B | Gaseous HCl | Diethyl Ether, DCM | Yields anhydrous salt forms; high purity. | Requires specialized equipment (gas cylinder, bubbler); safety concerns with HCl gas.[2][5] |
| C | HCl in Organic Solvent | 2-Propanol, Diethyl Ether, Methanol | Precise stoichiometric control; good for anhydrous forms; highly reproducible.[6][7] | Requires pre-prepared or commercial solutions; can be corrosive. |
| D | In Situ Generation | Acetic Acid, Protic Solvents | Avoids handling of HCl gas/solutions; mild conditions.[4] | Introduces byproducts from the reagent (e.g., silyl ethers). |
Protocol 3.1: Salt Formation using HCl in 2-Propanol (Method C)
This method is often preferred for its control and reproducibility.[8]
-
Dissolution: Dissolve the crude or purified A1B1 free base (1.0 eq) in a minimal amount of 2-propanol at room temperature.
-
Acidification: While stirring, slowly add a commercial solution of hydrogen chloride in 2-propanol (e.g., 2M solution) (1.05 eq).
-
Rationale: A slight excess of HCl ensures complete conversion of the amine to its salt. Slow addition is crucial as the salt may precipitate immediately. The hydrochloride salt is typically much less soluble in organic solvents than its free base form.[2]
-
-
Precipitation: Upon addition of HCl, a white precipitate of A1B1 hydrochloride should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a small amount of an anti-solvent like diethyl ether.[8]
-
Maturation: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for an additional hour to maximize precipitation.
-
Rationale: This "aging" or "maturation" step allows the system to reach equilibrium, promoting crystal growth and improving yield.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 2-propanol, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the crystalline solid under vacuum at 40-50 °C to a constant weight.
Crystallization & Recrystallization
The initial precipitate from salt formation may contain trapped impurities or have a suboptimal crystal structure. Recrystallization is performed to obtain a product with high purity and a well-defined crystalline form.[2]
The Principle: The core principle is to dissolve the impure solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor).[2][9]
Caption: Decision tree for selecting a crystallization method.
Protocol 4.1: Recrystallization from an Ethanol/Water System
This protocol uses a binary solvent system, which offers high tunability.
-
Solvent Selection: The ideal solvent system will fully dissolve the A1B1 HCl at an elevated temperature but result in poor solubility at lower temperatures. A mixture of ethanol and water is often effective for hydrochloride salts.[10]
-
Dissolution: Place the crude A1B1 HCl in an Erlenmeyer flask. Add a minimal volume of boiling ethanol to dissolve the solid. If it does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
Rationale: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield.
-
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[2]
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold ethanol/water solvent mixture, and dry under vacuum as described in Protocol 3.1.
Characterization and Validation
Validation of the final product is essential to confirm its identity, purity, and crystalline form.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities typically depress and broaden the melting range.
-
FTIR Spectroscopy: Will confirm the presence of key functional groups and the formation of the ammonium salt (N-H stretch).
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the A1B1 molecule and can be used to detect residual solvents or impurities.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the specific crystal form (polymorph) of the A1B1 HCl.[11][12] Each polymorph will have a unique diffraction pattern.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions, and desolvation events. Thermogravimetric Analysis (TGA) quantifies the loss of volatiles (like water or solvent) upon heating, which is crucial for identifying hydrates or solvates.[13]
References
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Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available from: [Link]
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ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
Erowid. Recrystallization and Acid/Base Extraction - The Basics. Available from: [Link]
-
YouTube. How To Recrystallize A Solid. Available from: [Link]
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National Center for Biotechnology Information. Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Available from: [Link]
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Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
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National Center for Biotechnology Information. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]
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ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]
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Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available from: [Link]
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ResearchGate. Norcoclaurine Synthase-Mediated Stereoselective Synthesis of 1,1'-Disubstituted, Spiro- and Bis-Tetrahydroisoquinoline Alkaloids. Available from: [Link]
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ResearchGate. Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. Available from: [Link]
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ResearchGate. Crystal structure of alectinib hydrochloride Type I, C30H35N4O2Cl. Available from: [Link]
-
pill.bid. Solubility Table. Available from: [Link]
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ScienceMadness Discussion Board. Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?. Available from: [Link]
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MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Available from: [Link]
-
Hrčak. Characterization of Physical Forms of Donepezil Hydrochloride. Available from: [Link]
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National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]
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Florida State University Libraries. Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. Available from: [Link]
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International Journal of Engineering Science and Invention. Water soluble complexes of Fexofenadine Hydrochloride and α-cyclodextrins. Available from: [Link]
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Application Note: Advanced Protocol for the Formulation of Model Compound A1B1 Hydrochloride for Parenteral Administration
Abstract
This application note details the formulation strategy for A1B1 Hydrochloride , a model small-molecule active pharmaceutical ingredient (API) intended for parenteral (injectable) delivery. While A1B1 is used here as a representative compound, the physicochemical challenges it presents—specifically pH drift upon dissolution , common-ion effect solubility suppression , and isotonicity requirements —are universal to hydrochloride salt formulations. This guide provides a self-validating protocol for preparing stable, biologically compatible aqueous buffers, ensuring strict adherence to USP <797> and FDA guidelines for parenteral products.
Pre-Formulation Analysis: The "Hydrochloride Challenge"
Before preparing the buffer, one must understand the thermodynamic behavior of A1B1-HCl in solution. Hydrochloride salts are formed by reacting a weak base with hydrochloric acid. When dissolved in water, they dissociate, releasing the protonated drug (
The Acidic Shift (pH Drift)
The protonated drug acts as a weak acid.
-
Solution: The buffer capacity (
) must be calculated to resist this specific molar acid input, or the protocol must include a specific neutralization step.
The Common-Ion Effect
If A1B1-HCl is dissolved in a buffer containing high concentrations of chloride (e.g., 0.9% Saline/NaCl), the solubility of the drug may decrease significantly due to the common-ion effect.
-
Solution: Use non-chloride tonicity agents (e.g., Mannitol, Sucrose) or low-chloride buffers (e.g., Phosphate, Citrate) rather than Saline for high-concentration formulations.
Buffer Selection Strategy
Select the buffer system based on the target pH stability profile of A1B1.
| Buffer System | pKa (approx) | Effective pH Range | Clinical Suitability | Notes |
| Acetate | 4.76 | 3.7 – 5.6 | High | Good for acid-stable drugs; may cause stinging upon injection. |
| Histidine | 6.00 | 5.5 – 6.5 | Very High | Preferred for biologics and subcutaneous injections; isotonic. |
| Phosphate (PBS) | 7.20 | 6.2 – 8.2 | High | Standard physiological buffer; avoid with Calcium (precipitation risk). |
| Tris (THAM) | 8.06 | 7.1 – 9.1 | Moderate | Temperature-sensitive pKa; often used for pH > 7.5. |
Detailed Protocol: Preparation of 20 mM Histidine Buffer (pH 6.0) with A1B1-HCl
Target Formulation: 10 mg/mL A1B1-HCl in 20 mM Histidine Buffer, pH 6.0, Isotonic. Volume: 100 mL
Phase A: Calculation & Component Weighing
-
Calculate Molarity of API:
-
MW of A1B1 (Base) = 350.0 g/mol (Hypothetical)
-
MW of A1B1-HCl = 386.5 g/mol
-
Target Conc: 10 mg/mL = 1 g / 100 mL.
-
Molarity
25.8 mM.
-
-
Tonicity Calculation:
-
A 20 mM Histidine buffer is hypotonic.
-
A1B1-HCl contributes ions, but likely not enough for isotonicity (approx 280-300 mOsm/kg).
-
Action: Add Sucrose or Mannitol to adjust tonicity to prevent hemolysis. Avoid NaCl to mitigate the common-ion effect.
-
Phase B: The Self-Validating Mixing Workflow
This protocol uses a "Split-Volume" approach to prevent over-shooting pH.
-
Preparation of Vehicle (80% Volume):
-
In a depyrogenated beaker, add 80 mL of WFI (Water for Injection).
-
Add L-Histidine (free base) to reach 20 mM final concentration.
-
Add Tonicity Agent (e.g., 5% Sucrose).
-
Do not adjust pH yet.
-
-
API Solubilization:
-
Slowly add 1.0 g of A1B1-HCl to the stirring vehicle.
-
Observation: The pH will drop significantly as the HCl salt dissolves.
-
-
pH Adjustment (The Critical Step):
-
Place calibrated pH probe into solution.
-
Titrate with 1M NaOH (or 1M HCl if pH is too high, though unlikely with HCl salt) dropwise.
-
Target: pH 6.0 ± 0.1.
-
Why this order? Adjusting the buffer before adding the API is futile because the API itself is an acid source. You must adjust the final mixture.
-
-
Final Volume (QS):
-
Sterilization:
-
Filter through a 0.22 µm PES (Polyethersulfone) membrane filter into a sterile receiver.
-
Note: Do not autoclave A1B1-HCl solutions unless thermal stability data confirms survival at 121°C.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and processing steps for the formulation.
Figure 1: Decision tree and process flow for formulating Hydrochloride salts, emphasizing the mitigation of the Common-Ion Effect and pH drift.
Quality Control & Troubleshooting
Every batch must undergo the following QC checks before release for animal or cell studies.
| Parameter | Specification | Method | Troubleshooting Failure |
| Appearance | Clear, colorless, no particulates | Visual Inspection | If cloudy: Check solubility limit or filter integrity. |
| pH | Target ± 0.1 | Potentiometric | If drifting: Increase buffer molarity (e.g., 20mM |
| Osmolality | 280 – 310 mOsm/kg | Freezing Point Depression | If hypertonic: Reduce tonicity agent. If hypotonic: Add NaCl/Sucrose. |
| Endotoxin | < 0.5 EU/mL | LAL Assay | Check water source and glassware depyrogenation. |
Troubleshooting: "Salting Out"
If A1B1-HCl precipitates upon adding NaCl (Saline):
-
Diagnosis: Common-Ion Effect.
-
Remedy: Switch tonicity adjuster to 5% Dextrose or 10% Sucrose .
-
Verification: Re-run solubility curve with increasing
concentration to determine the threshold.
References
-
U.S. Food and Drug Administration (FDA). (2025, November).[4][5][6][7] Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use. Guidance for Industry. [Link][4][5][6][7][8]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Hydrochloride Salts and Solubility. [Link]
-
Pharmaceutical Press. Handbook of Pharmaceutical Excipients. (Standard reference for tonicity agents and buffers). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 3. Salt Selection & Buffer Preparation [sigmaaldrich.com]
- 4. raps.org [raps.org]
- 5. Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use | FDA [fda.gov]
- 6. FDA Issues Final Guidance For pH Adjuster Waiver Requests For Generic Drugs [drugdeliveryleader.com]
- 7. Federal Register :: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
Technical Guide: Precision Preparation of A1B1 Hydrochloride Stock Solutions
Executive Summary & Scientific Context
A1B1 Hydrochloride is a potent, orally available antagonist of the C-C Chemokine Receptor Type 1 (CCR1) . In experimental pharmacology, it is critical to distinguish between the active pharmaceutical ingredient (the free base, A1B1) and the formulated salt (A1B1 HCl) used for stability and solubility.
The Critical Challenge: Researchers often fail to account for the mass of the hydrochloride counter-ion when calculating molarity. This results in a systematic under-dosing error of ~8.5% .[1]
This guide provides a self-validating protocol to prepare accurate stock solutions, ensuring that a "10 µM treatment" truly delivers 10 µM of the active CCR1 antagonist, not 9.15 µM.
Pre-Formulation Analysis: The Mathematics of Molarity[3][4][5][6]
Before weighing any powder, you must calculate the Salt Correction Factor (SCF) . This factor adjusts the weighed mass to ensure the molarity refers to the active free base.
Key Parameters (Data Validation)
| Parameter | Value | Source/Validation |
| Compound Name | A1B1 Hydrochloride | CCR1 Antagonist |
| Molecular Formula | C₂₃H₂₅ClFN₃O₂[1][2][3] · HCl | [PubChem CID: 11743399] |
| MW (Free Base) | 429.90 g/mol | Active Moiety |
| MW (HCl Salt) | 466.38 g/mol | Form actually weighed |
| Solubility | Soluble in DMSO (>10 mM) | Insoluble in water (0.0 mg/mL) |
| Appearance | White Solid | Hygroscopic (Store Desiccated) |
The Salt Correction Equation
To prepare a specific molarity (
Where:
- = Mass of A1B1 HCl to weigh (g)[1]
- = Desired Molarity (mol/L)[1][4][5]
- = Volume of solvent (L)[1][4][6]
- = Molecular Weight of the Salt (466.38 g/mol )[1]
- = Decimal purity from CoA (e.g., 0.98 for 98%)[1]
Why not use the Free Base MW? If you use the Free Base MW (429.9) in your calculation but weigh the Salt form, you are treating the HCl molecule as if it were drug. You must weigh more powder to compensate for the "dead weight" of the HCl.
Protocol: Preparation of 10 mM Stock Solution
Objective: Prepare 5 mL of 10 mM A1B1 (Free Base equivalent) in DMSO.
Reagents & Equipment
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS; A1B1 HCl will precipitate.
-
Container: Amber glass vial (light sensitive).
-
Balance: Analytical balance (readability 0.1 mg).
Calculation Step (Example)
-
Target Concentration: 10 mM (
mol/L) -
Target Volume: 5 mL (
L) -
Purity (Assumed): 99.2% (
)[1]
Workflow Diagram (Graphviz)
Figure 1: Critical path for solubilizing hydrophobic HCl salts. Note the use of DMSO and visual QC step.
Protocol: Serial Dilution for IC50 Determination
Context: CCR1 antagonists often have IC50 values in the nanomolar range. A 10 mM stock is too concentrated for direct addition to cells (0.1% DMSO limit). You must use an Intermediate Dilution .
Rule of Thumb: Keep DMSO constant at 0.1% or 0.5% across all wells to avoid solvent toxicity artifacts.
Dilution Scheme (Table)
Goal: 10-point dose-response curve (10 µM top concentration).
| Step | Source Solution | Volume Source (µL) | Diluent (100% DMSO) | Final Conc. (Tube) | Fold Dilution |
| Stock | 10 mM Stock | -- | -- | 10,000 µM | -- |
| 1 | 10 mM Stock | 20 | 180 | 1,000 µM | 1:10 |
| 2 | Tube 1 (1 mM) | 60 | 140 | 300 µM | 1:3.33 |
| 3 | Tube 2 (300 µM) | 60 | 140 | 100 µM | 1:3.33 |
| 4 | Tube 3 (100 µM) | 60 | 140 | 30 µM | 1:3.33 |
| ... | ... | ... | ... | ... | ... |
Final Transfer to Media (The 1000x Dilution)
To treat cells at 10 µM with 0.1% DMSO :
-
Take Tube 1 (1,000 µM in 100% DMSO) .
-
Dilute 1 µL of Tube 1 into 1000 µL (1 mL) of Cell Culture Media.
-
Result: 1 µM final drug concentration, 0.1% DMSO.
Correction for 10 µM Final: To achieve 10 µM final on cells, you need a 10 mM working solution.
-
Dilute 1 µL of 10 mM Stock into 1000 µL Media.
-
Result: 10 µM final drug, 0.1% DMSO.
Troubleshooting & Quality Control
Precipitation ("The Crash Out")
A1B1 is hydrophobic. If you dilute the DMSO stock directly into cold PBS, it may precipitate (turn cloudy).
-
Solution: Dilute into warm (37°C) media containing serum (FBS). Serum proteins (albumin) help solubilize hydrophobic drugs.[1]
-
Check: Inspect the 1000x dilution under a microscope. If you see crystals, the data is invalid.
Hygroscopicity
HCl salts attract water from the air.
-
Impact: If the powder is wet, you are weighing water, not drug.
-
Prevention: Equilibrate the vial to room temperature before opening to prevent condensation. Store with desiccant.
References
-
Axon Medchem. A1B1 hydrochloride Product Data Sheet. (Accessed 2023).[1][6][5][7]
-
PubChem. Compound Summary: A1B1 Hydrochloride. National Library of Medicine.
-
Sivick, K.E., et al. The innate immune response to uropathogenic Escherichia coli involves IL-17A.[8] (Contextual usage of CCR1 antagonists). Infection and Immunity, 2010.[8][9]
-
Sigma-Aldrich. Molarity Calculator and Stock Solution Preparation Guide.
Sources
- 1. N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide | C23H25ClFN3O2 | CID 11743399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Molarity Calculator [calculator.net]
- 5. quora.com [quora.com]
- 6. LabXchange [labxchange.org]
- 7. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Correction factor for compound weighing/correction for salts - Chromatography Forum [chromforum.org]
sterilization techniques for A1B1 hydrochloride solutions
Executive Summary
This Application Note details the protocols for the sterilization of A1B1 Hydrochloride (N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide HCl), a potent CCR1 antagonist [1, 2].[1]
Given the structural presence of an alkene linker (susceptible to E/Z isomerization) and the hydrochloride salt form (potential for acidic pH shifts), thermal sterilization (autoclaving) presents significant degradation risks.[1] Therefore, Aseptic Filtration (0.22 µm) is designated as the primary sterilization modality.[1] This guide provides validated workflows for both aqueous and organic (DMSO) stock preparations, ensuring compound integrity and sterility assurance level (SAL) compliance.
Physicochemical Profile & Risk Assessment
Before sterilization, the solution properties must be baselined to select the correct materials.[1]
| Property | A1B1 Hydrochloride Specification | Sterilization Impact |
| Molecular Weight | ~466.38 g/mol | Passes easily through 0.22 µm pores.[1] |
| Chemical Structure | Contains alkene linker & amide bonds | High Risk: Thermal energy may drive E-to-Z isomerization or hydrolysis.[1] Avoid Autoclaving. |
| Salt Form | Hydrochloride (HCl) | Aqueous solutions may be acidic (pH 4.0–6.0).[1] Ensure filter compatibility with acidic media.[1][2] |
| Solubility | Soluble in DMSO (>10 mM); Limited in water | DMSO Stocks: Require Nylon/PTFE filters.[1] Aqueous: Requires PES/PVDF filters.[1] |
Protocol A: Sterile Filtration of A1B1 HCl (Recommended)
For preparation of sterile stock solutions (DMSO) or working solutions (Media/Buffer).[1]
Membrane Selection Logic
Adsorption of small molecules to filter membranes can result in significant drug loss (up to 20% in low-concentration samples).[1]
-
For Aqueous Solutions (PBS, Saline, Media):
-
For Organic Solvents (100% DMSO Stocks):
Workflow Diagram (Decision Tree)
Figure 1: Decision matrix for selecting filter membrane and housing material based on solvent composition.[1]
Step-by-Step Procedure
Materials:
-
A1B1 HCl Powder (Store at -20°C).[1]
-
Solvent (DMSO or PBS).[1]
-
Sterile Syringe (Polypropylene, latex-free).[1]
-
Syringe Filter (0.22 µm pore size, see selection above).[1]
-
Sterile Cryovials (for storage).[1]
Steps:
-
Dissolution: Dissolve A1B1 HCl in the target solvent to create a Master Stock (e.g., 10 mM in DMSO).[1] Vortex until solution is perfectly clear.
-
Critical: If particulates persist, do not filter yet.[1] Sonicate briefly (30 sec) to ensure full dissolution.
-
-
Pre-Wetting (Aqueous Only): If using a large filter unit for aqueous buffer, pass 1–2 mL of pure buffer through the filter first to saturate binding sites.[1] Discard this filtrate.
-
Note: Skip this step for DMSO stocks to avoid dilution.[1]
-
-
Filtration:
-
Aliquot & Storage:
Protocol B: Handling & Stability Verification
Since A1B1 HCl is a research compound, "Sterility" must not come at the cost of "Potency."[1]
Post-Filtration Recovery Check (Validation)
Filters can trap drug molecules.[1] You must validate that the concentration remains unchanged after filtration.[1]
-
Measure: Take a 5 µL aliquot of the Pre-filtered solution.
-
Measure: Take a 5 µL aliquot of the Post-filtered solution.
-
Analyze: Dilute both in methanol and analyze via UV-Vis (Absorbance at λmax) or HPLC.
-
Criteria: Post-filter concentration must be ≥ 95% of Pre-filter concentration.
-
Troubleshooting: If recovery is <95%, switch membrane type (e.g., Nylon to PTFE) or saturate the filter with a small volume of drug solution before collecting the filtrate.[1]
-
Sterility Testing (Simplified USP <71>)
For critical long-term cultures, validate sterility:
-
Inoculate 100 µL of the sterile filtered A1B1 solution into 10 mL of Tryptic Soy Broth (TSB).
-
Incubate at 30–35°C for 14 days.
-
Pass: No turbidity (cloudiness).[1]
-
Fail: Turbidity indicates filter failure or downstream contamination.[1]
Alternative Methods (Why to Avoid Them)
| Method | Status | Rationale |
| Autoclaving (121°C) | NOT RECOMMENDED | The alkene bond in A1B1 is prone to thermal isomerization.[1] HCl salts can hydrolyze at high temps, altering potency.[1] |
| Gamma Irradiation | Conditional | Only applicable for dry powder or frozen states (-80°C).[1] Causes free radical formation in liquid solutions, degrading the API.[1] |
| UV Sterilization | FORBIDDEN | UV light (254 nm) will likely degrade the aromatic rings and alkene linker of A1B1.[1] |
References
-
PubChem. (n.d.).[1] A1B1 hydrochloride (CID 11743399).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2016).[1] Guideline for Disinfection and Sterilization in Healthcare Facilities (2008). Retrieved from [Link][1]
Sources
Topic: Experimental Design for A1B1 Hydrochloride Dose-Response Studies
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to designing, executing, and analyzing dose-response studies for the novel compound A1B1 hydrochloride. As a putative selective alpha-1 adrenergic agonist, understanding its potency and efficacy is paramount for preclinical development. This guide moves beyond rote protocols to explain the causal reasoning behind critical experimental choices, ensuring the generation of robust, reproducible, and meaningful data. We will cover foundational principles, detailed protocols for both in vitro and in vivo models, and the statistical framework required for rigorous data interpretation.
Introduction: Characterizing A1B1 Hydrochloride
The development of any new chemical entity requires a precise understanding of its biological activity. For A1B1 hydrochloride, a compound hypothesized to act as a selective alpha-1 adrenergic agonist, the dose-response relationship is the cornerstone of its pharmacological profile. This relationship describes how the magnitude of a biological response correlates with the concentration, or dose, of the compound.[1][2]
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq proteins. This initiates a signaling cascade resulting in vasoconstriction, smooth muscle contraction, and other physiological effects.[3] Therefore, a well-designed dose-response study for A1B1 hydrochloride is essential to quantify its therapeutic potential and establish a safety window. The primary goals are to determine the compound's potency (EC50) and its maximal efficacy (Emax).[2]
This guide provides the theoretical basis and practical protocols for establishing these critical parameters, ensuring that the generated data is both accurate and reliable, in accordance with Good Laboratory Practice (GLP) principles where applicable.[4][5]
Figure 1: Postulated signaling cascade for A1B1 hydrochloride.
Foundational Principles: The Dose-Response Curve
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[1] Typically, when the logarithm of the concentration is plotted on the x-axis against the response on the y-axis, the curve assumes a sigmoidal shape.[2]
Key Parameters Derived from the Curve:
-
EC50 (Half Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum response. It is the most common measure of a drug's potency . A lower EC50 indicates a more potent compound.
-
IC50 (Half Maximal Inhibitory Concentration): For inhibitory compounds, this is the concentration that elicits 50% inhibition of a specific biological function.
-
Emax (Maximum Efficacy): The maximal response a drug can produce. This reflects the drug's efficacy .
-
Hill Slope (nH): Describes the steepness of the curve. A Hill slope of 1.0 suggests a 1:1 binding interaction between the drug and its receptor. Slopes greater than 1.0 may indicate cooperativity, while slopes less than 1.0 can suggest more complex binding phenomena.
Understanding these parameters is not merely academic; they are critical for comparing lead candidates, predicting therapeutic windows, and guiding dose selection for later-stage studies.[6][7]
Experimental Design: A Step-Wise Framework
A robust dose-response experiment is built on a foundation of meticulous planning. Rushing into benchwork without a clear design is a primary source of irreproducible data. Preclinical studies must provide detailed information on dosing and toxicity to inform subsequent clinical trials.[5]
Figure 2: General workflow for a dose-response experiment.
Causality in Model Selection
The choice of an experimental model—be it in vitro or in vivo—is the most critical decision in study design.[4] The model must be relevant to the biological question.
-
In Vitro Models: These experiments are performed outside of a living organism, typically using cell lines or primary cells.[4] They are ideal for initial screening, mechanism of action studies, and determining parameters like EC50 in a controlled environment. For A1B1 hydrochloride, a cell line endogenously or recombinantly expressing the alpha-1 adrenergic receptor (e.g., HEK293-α1A) is a logical choice.
-
In Vivo Models: Experiments conducted in living organisms, such as rodents, are necessary to understand a drug's effect in a complex physiological system.[4][8] They provide indispensable data on pharmacokinetics (PK), pharmacodynamics (PD), and overall safety. For an alpha-1 agonist, measuring blood pressure changes in spontaneously hypertensive rats would be a highly relevant in vivo model.[9]
Dose Range and Concentration Selection
The selection of doses is critical for accurately defining the sigmoidal curve.[10]
-
Range Finding: A preliminary, wide-range experiment (e.g., 1 nM to 100 µM) is often necessary to identify the approximate active concentration range.
-
Definitive Study: The definitive experiment should bracket the expected EC50 with at least 5-6 concentrations on the steep part of the curve and include concentrations that define the top and bottom plateaus.[11]
-
Serial Dilutions: A logarithmic or semi-log dilution series (e.g., 1:3 or 1:10 dilutions) is standard. This is because biological responses are often proportional to the log of the concentration, and this scheme efficiently covers a wide range of concentrations.[2]
Protocol: In Vitro Dose-Response Using a Calcium Flux Assay
This protocol describes the determination of A1B1 hydrochloride's EC50 by measuring intracellular calcium mobilization in CHO-K1 cells stably expressing the human alpha-1A adrenergic receptor.
Materials
| Reagent/Equipment | Supplier | Purpose |
| CHO-K1/ADRA1A Cells | ATCC (example) | Model system expressing the target receptor |
| F-12K Medium | Gibco | Cell culture growth medium |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination |
| A1B1 Hydrochloride | In-house | Test compound |
| Phenylephrine | Sigma-Aldrich | Positive control (known alpha-1 agonist) |
| Prazosin | Sigma-Aldrich | Negative control (known alpha-1 antagonist) |
| Fluo-4 Direct™ Calcium Assay Kit | Thermo Fisher | Fluorescent dye to measure intracellular Ca²⁺ |
| Black, clear-bottom 96-well plates | Corning | Assay plates for fluorescence reading |
| Plate Reader (e.g., FlexStation 3) | Molecular Devices | Instrument to measure fluorescence |
Step-by-Step Methodology
-
Cell Culture:
-
Culture CHO-K1/ADRA1A cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent, as this can alter receptor expression and signaling.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed 50,000 cells per well in 100 µL of growth medium into a black, clear-bottom 96-well plate.
-
Incubate for 24 hours to allow cells to adhere and form a monolayer.
-
-
Compound Plate Preparation (Self-Validating System):
-
Prepare a 10 mM stock of A1B1 hydrochloride in DMSO.
-
Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES) to create 2X final concentrations. A typical 8-point curve might range from 20 µM to 20 pM (final concentrations 10 µM to 10 pM).
-
Crucially, include controls on every plate:
-
Vehicle Control: Assay buffer with 0.1% DMSO (defines 0% response).
-
Positive Control: A near-maximal concentration of Phenylephrine (e.g., 10 µM) (defines 100% response).
-
Negative Control: Pre-incubation with Prazosin before adding A1B1 can confirm the response is receptor-mediated.
-
-
Figure 3: Example plate layout with triplicate data points.
-
Assay Execution:
-
Prepare the Fluo-4 Direct™ loading solution according to the manufacturer's protocol.
-
Remove growth medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Place the plate in the fluorescence plate reader. Set the instrument to read kinetic fluorescence (Excitation: 490 nm, Emission: 525 nm) every 1.5 seconds for 120 seconds.
-
At 20 seconds, the instrument should automatically inject 100 µL from the compound plate into the cell plate.
-
Save the kinetic fluorescence data.
-
Protocol: In Vivo Dose-Response for Blood Pressure
This protocol details a study to determine the dose-dependent effects of A1B1 hydrochloride on systolic blood pressure in male Wistar rats. This requires adherence to all institutional and national guidelines for the ethical care and use of laboratory animals.
Materials & Experimental Groups
| Item/Reagent | Purpose |
| Male Wistar Rats (250-300g) | Animal model |
| A1B1 Hydrochloride | Test compound |
| Sterile Saline (0.9% NaCl) | Vehicle for drug formulation |
| Tail-Cuff Plethysmography System | Non-invasive blood pressure measurement |
| Animal Restrainers | To minimize animal movement during measurement |
| Dosing Syringes and Needles | For intravenous (IV) or intraperitoneal (IP) administration |
Experimental Groups (n=8 per group):
-
Group 1: Vehicle (Sterile Saline)
-
Group 2: 0.1 mg/kg A1B1 hydrochloride
-
Group 3: 0.3 mg/kg A1B1 hydrochloride
-
Group 4: 1.0 mg/kg A1B1 hydrochloride
-
Group 5: 3.0 mg/kg A1B1 hydrochloride
Rationale for Group Size: An n of 8 is often sufficient to achieve statistical power in this type of study while adhering to the "3Rs" principles of animal research (Replacement, Reduction, Refinement).
Step-by-Step Methodology
-
Acclimation:
-
House animals for at least one week before the experiment to acclimate them to the facility.
-
For 3 days prior to the study, acclimate the rats to the restrainers and tail-cuff procedure for 15-20 minutes each day. This is critical to reduce stress-induced hypertension, a major source of data variability.
-
-
Baseline Measurement:
-
On the day of the study, place each rat in a restrainer and allow it to stabilize for 10-15 minutes.
-
Measure and record the baseline systolic blood pressure and heart rate. Obtain at least 5 stable, consecutive readings and average them.
-
-
Dose Formulation and Administration:
-
Prepare fresh dosing solutions of A1B1 hydrochloride in sterile saline on the day of the experiment.
-
Administer the assigned dose or vehicle via the chosen route (e.g., tail vein injection, IV). The administration volume should be consistent across all animals (e.g., 1 mL/kg).
-
Blinding: The technician administering the dose and the one recording the data should ideally be blinded to the treatment groups to prevent unconscious bias.
-
-
Post-Dose Measurement:
-
Measure blood pressure and heart rate at multiple time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes). The time points should be chosen based on expected PK/PD properties of the compound.
-
The peak change in blood pressure from baseline will be used as the "response" for each animal.
-
Data Analysis and Interpretation
Raw data from either protocol is meaningless until properly analyzed. The goal is to fit the data to a non-linear regression model to derive the key parameters.[1][12]
In Vitro Data Analysis
-
Data Extraction: For the calcium flux assay, the response is the maximum fluorescence value minus the baseline fluorescence for each well.
-
Normalization: This step is crucial for comparing data across different plates or experiments.
-
Average the vehicle control responses (this is your 0% effect).
-
Average the positive control (e.g., Phenylephrine) responses (this is your 100% effect).
-
Normalize each data point using the formula: % Response = 100 * (Response_well - Mean_Vehicle) / (Mean_Positive - Mean_Vehicle)
-
-
Curve Fitting:
-
Plot the % Response against the log concentration of A1B1 hydrochloride.
-
Use software like GraphPad Prism or an R package to fit the data to a four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
The software will output the best-fit values for EC50, Hill Slope, and the top and bottom plateaus, along with 95% confidence intervals and an R² value to assess the goodness of fit.
-
In Vivo Data Analysis
-
Data Extraction: For each animal, calculate the maximum change in systolic blood pressure from its own baseline measurement (ΔSBP).
-
Averaging: Calculate the mean and standard error of the mean (SEM) for ΔSBP for each dose group.
-
Curve Fitting:
-
Plot the mean ΔSBP against the log of the dose (mg/kg).
-
Fit the data using a similar non-linear regression model as the in vitro data to determine the in vivo ED50 (the dose required to achieve 50% of the maximal effect).
-
Example Data Presentation:
| Parameter | A1B1 Hydrochloride | Phenylephrine (Control) |
| EC50 (nM) | 15.2 (11.8 - 19.5) | 45.7 (38.9 - 53.8) |
| Emax (%) | 98.1 ± 2.5 | 100 (Reference) |
| Hill Slope | 1.1 (0.9 - 1.3) | 1.0 (0.8 - 1.2) |
| R² | 0.992 | 0.995 |
| (Values are presented as best-fit with 95% Confidence Interval in parentheses or Mean ± SEM) |
Trustworthiness and Self-Validation
Every protocol must be a self-validating system. This is achieved through rigorous use of controls and replicates.
-
Positive Controls: The positive control (e.g., Phenylephrine) must yield a response within a predefined, acceptable range (e.g., Z'-factor > 0.5).[14][15] Failure of the positive control invalidates the entire experiment.
-
Negative/Vehicle Controls: These controls define the baseline of the assay and are critical for data normalization. Any significant signal from the vehicle control indicates a systemic issue with the assay components.
By embedding these checks within the experimental design, the researcher can have high confidence in the final reported values.
References
-
Dahle, J. L., & Slish, J. C. (2013). Optimal experimental designs for dose–response studies with continuous endpoints. Journal of Pharmacological and Toxicological Methods, 67(3), 172-179. [Link]
-
Wikipedia. (n.d.). Dose–response relationship. [Link]
-
AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. [Link]
-
paasp network. (n.d.). Accurate design of in vitro experiments – why does it matter? [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. [Link]
-
Spektor, A. (2024). Setting up a Dose Response Protocol. CDD Support. [Link]
-
Stein, R. L. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), I1. [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link]
-
Frommlet, F., & Heinze, G. (2021). Experimental replications in animal trials. Laboratory animals, 55(1), 50-60. [Link]
-
Gad, S. C. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology, 2792, 123-139. [Link]
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Liras, J. L., & Cawrse, N. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
ClinicalTrials.gov. (n.d.). A Phase I Study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of AZD9898. [Link]
-
Gialamas, A., & Tadi, P. (2023). Alpha-1 Receptor Agonists. In StatPearls. StatPearls Publishing. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. [Link]
-
DeGrange, A. K., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Alternatives to animal experimentation : ALTEX, 38(2), 295–306. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. [Link]
-
ModernVivo. (2025). Tackling In Vivo Experimental Design. [Link]
-
Smith, D. L., et al. (2019). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Clinical and translational science, 12(4), 332–342. [Link]
-
Pubrica. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
English, A., & Uittenbogaard, F. (2023). A preclinical model of THC edibles that produces high-dose cannabimimetic responses. bioRxiv. [Link]
-
ResearchGate. (n.d.). (PDF) Experimental replications in animal trials. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
-
ResearchGate. (n.d.). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. [Link]
-
Diva-Portal.org. (n.d.). EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. [Link]
-
Scope. (n.d.). The Statistical Analysis of Dose-Effect Relationships. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). FDA Requirements for Preclinical Studies. [Link]
-
Current Protocols in Chemical Biology. (n.d.). "Designing Drug-Response Experiments and Quantifying their Results". [Link]
-
van der A, R. P., et al. (2023). Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. Translational Psychiatry, 13(1), 74. [Link]
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PubMed. (2024). A preclinical and phase I clinical study of ex vivo-expanded amyloid beta-specific human regulatory T cells in Alzheimer's disease. [Link]
-
Didyouknow. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
PubMed. (n.d.). Mechanism of action of a human interleukin 1 inhibitor. [Link]
-
Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]
-
News-Medical.Net. (2024). What control types are used in scientific discovery? [Link]
-
AMBOSS. (2019). Pharmacodynamics - Part 2: Dose-response Relationship. YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]
-
Open Access Journals. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
-
National Institutes of Health (NIH). (n.d.). Practical considerations for optimal designs in clinical dose finding studies. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
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- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting A1B1 Hydrochloride Precipitation in Cell Culture Media
Welcome to the technical support center for A1B1 hydrochloride. As Senior Application Scientists, we've designed this resource to provide you with in-depth guidance on preventing and resolving precipitation issues when using A1B1 hydrochloride in your cell culture experiments. This guide is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to optimize your experimental workflow.
Understanding the Problem: Why Does A1B1 Hydrochloride Precipitate?
A1B1 hydrochloride, like many small molecule compounds provided as a hydrochloride salt, is formulated to enhance the aqueous solubility of the parent molecule. However, introducing it into the complex environment of cell culture media can sometimes lead to precipitation. This phenomenon is often multifactorial, stemming from the interplay between the compound's physicochemical properties and the media's composition.
Several key factors can contribute to the precipitation of compounds in cell culture media:
-
Poor Intrinsic Solubility: The inherent chemical properties of the compound may limit its solubility in aqueous solutions.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will inevitably lead to precipitation.[1]
-
"Solvent Shock": If the compound is prepared in a stock solution with a solvent like DMSO, adding it too quickly to the aqueous media can cause it to "crash out" of solution.[2][3]
-
Temperature Effects: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of the compound.[1][4] While warming can sometimes aid solubility, some compounds may be less soluble at higher temperatures.[1] Repeated freeze-thaw cycles of stock solutions can also contribute to precipitation.[4][5]
-
pH of the Media: The pH of standard cell culture media, typically between 7.2 and 7.4, can significantly influence the ionization state of a compound, which in turn affects its solubility.[1] For a hydrochloride salt of a weakly basic compound, the higher pH of the media can lead to the formation of the less soluble free base.
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[1][2]
-
Evaporation: Evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of the added compound.[1][2]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter with A1B1 hydrochloride precipitation.
Q1: I've just added my A1B1 hydrochloride stock solution to the cell culture media, and it immediately turned cloudy. What's happening?
A1: This is a classic example of "solvent shock" or exceeding the compound's immediate solubility limit in the media. Here's how to address it:
-
Optimize Your Addition Method: Pre-warm the cell culture medium to 37°C before adding the compound.[1] Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform dispersal.
-
Lower the Stock Concentration: If you are using a very high concentration stock solution (e.g., 100 mM in DMSO), consider preparing an intermediate dilution in DMSO before adding it to the media.
-
Verify the Final Concentration: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically less than 0.1%.[6]
Q2: The media looked fine initially, but after a few hours of incubation at 37°C, I see a precipitate. Why did this happen?
A2: Delayed precipitation can be due to several factors related to the compound's stability and interactions within the media over time.
-
Temperature Stability: Some compounds are less stable or soluble at 37°C over extended periods.[1]
-
pH Shifts During Incubation: Cellular metabolism can alter the pH of the medium over time.[1] A slight decrease in pH can sometimes affect the solubility of certain compounds. Consider using a medium with a more robust buffering system if you observe significant pH changes.[1]
-
Serum Protein Interactions: If you are using a serum-containing medium, A1B1 hydrochloride may be binding to proteins and precipitating out of solution.[1][7][8] You could try reducing the serum concentration or, if your cells can tolerate it, switching to a serum-free medium.[1]
Q3: How can I determine the maximum soluble concentration of A1B1 hydrochloride in my specific cell culture medium?
A3: Performing a simple solubility test is highly recommended.
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare serial dilutions of your A1B1 hydrochloride stock solution in your specific cell culture medium.
-
Incubate the solutions under your experimental conditions (e.g., 2 hours at 37°C).
-
Visually inspect each dilution for any signs of precipitation. A spectrophotometer can also be used to measure turbidity for a more quantitative assessment.[2]
-
The highest concentration that remains clear is the approximate maximum soluble concentration for your experiment.
Q4: I'm seeing crystalline structures in my culture. Is this A1B1 hydrochloride precipitation or something else?
A4: It's crucial to differentiate between compound precipitation and other potential issues like microbial contamination or media component precipitation.
-
Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures are often indicative of compound precipitation.[2] In contrast, bacterial or fungal contamination will appear as distinct microorganisms.[9]
-
Use Control Flasks: Always maintain control flasks (media alone and media with the vehicle solvent, e.g., DMSO) alongside your experimental flasks.[2] If precipitation only occurs in the presence of A1B1 hydrochloride, it is likely the cause.
-
Media Component Precipitation: Temperature shifts can cause salts and other components of the media itself to precipitate.[4] For example, calcium salts are prone to precipitation.[4] Comparing with a media-only control will help identify this issue.
Troubleshooting Flowchart
For a systematic approach to diagnosing and resolving A1B1 hydrochloride precipitation, please refer to the following workflow:
Caption: Troubleshooting workflow for A1B1 hydrochloride precipitation.
Frequently Asked Questions (FAQs)
Q: Should I dissolve my A1B1 hydrochloride in water, PBS, or DMSO for my stock solution? A: While hydrochloride salts are generally more water-soluble, it is crucial to consult the manufacturer's datasheet for specific solubility information.[6] For initial stock solutions, sterile water or PBS can be used.[6] However, if solubility is limited, using DMSO to prepare a high-concentration stock is recommended.[6]
Q: How should I store my A1B1 hydrochloride stock solution? A: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4][6] Store these aliquots at -20°C or -80°C for long-term stability.[6]
Q: Could the pH of my stock solution be the problem? A: Possibly. Some hydrochloride salts have maximum stability at a specific pH. For example, hydralazine hydrochloride has maximum stability around pH 3.5.[10] If you are preparing an aqueous stock, ensuring the pH is in a range that favors the soluble, ionized form of the compound can be beneficial.
Q: Are there any alternative formulation strategies to prevent precipitation? A: For compounds with persistent solubility issues, more advanced formulation strategies can be employed, such as using cyclodextrins to form inclusion complexes or employing self-emulsifying drug delivery systems (SEDDS).[11][12] These approaches are typically explored during later stages of drug development.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Solvent for Stock | DMSO (if aqueous solubility is low) | High dissolving power for many organic molecules. |
| Final DMSO Conc. | < 0.1% | To avoid solvent-induced cell toxicity.[6] |
| Stock Storage | Aliquot and store at -20°C or -80°C | Prevents degradation from freeze-thaw cycles.[4][6] |
| Media Temperature | Pre-warm to 37°C before adding stock | Can aid in solubility and prevents temperature shock.[1] |
| Addition Method | Add stock dropwise while gently mixing | Promotes rapid and even dispersal, avoiding localized high concentrations. |
| pH Monitoring | Check media pH, especially in long-term cultures | Cellular metabolism can alter pH, affecting compound solubility.[1] |
| Serum Use | Consider reducing or eliminating if possible | Serum proteins can bind to the compound, causing precipitation.[1] |
Chemical Rationale: The Role of pH in Hydrochloride Salt Solubility
The solubility of a weakly basic drug formulated as a hydrochloride salt is highly dependent on the pH of the surrounding environment. This relationship is governed by the Henderson-Hasselbalch equation.
Caption: Effect of pH on the ionization and solubility of a weak base.
In a low pH environment, the equilibrium shifts towards the protonated (cationic) form of the drug (A1B1-H⁺), which is generally more water-soluble. When this is introduced into the higher pH of the cell culture medium (typically ~7.4), the equilibrium shifts towards the deprotonated, neutral free base form (A1B1), which is often significantly less soluble and can precipitate out of solution.
We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Compound-HCl Concentration for Cell Culture.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- MDPI. (2022). Structural Characterization and Emulsifying Properties of Highly Soluble Macadamia–Soybean Protein Composites Fabricated by Alkaline-Thermal Treatment.
- ResearchGate. (n.d.). Crystal structure and thermochemical properties of 1-dodecylamine hydrochloride (C 12H 28NCl)(s).
- PubMed. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions.
- PMC. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches.
- PMC. (n.d.). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review.
- PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- UNL Digital Commons. (n.d.). Characterization Of Drug Interactions With Serum Proteins by Using High-Performance Affinity Chromatography.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Benchchem. (n.d.). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
- ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?.
- IJESI. (2022). Water soluble complexes of Fexofenadine Hydrochloride and α-cyclodextrins.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mail.ijesi.org [mail.ijesi.org]
preventing degradation of A1B1 hydrochloride during freeze-thaw cycles
Welcome to the A1B1 Hydrochloride Stability Center.
Status: Operational Ticket ID: #A1B1-FT-STABILITY Subject: Prevention of Degradation During Freeze-Thaw (F/T) Cycles
Executive Summary
You are likely observing degradation of A1B1 Hydrochloride (A1B1 HCl) —a representative labile weak base salt—due to a phenomenon known as the "pH Cliff" or Salt Disproportionation during the freezing process.
For hydrochloride salts, the freeze-thaw process is not merely a physical state change; it is a chemical stress test. The degradation is rarely caused by the ice itself, but by the Freeze-Concentrated Solution (FCS) that exists between ice crystals.
This guide provides the mechanistic root causes, a formulation correction strategy, and a validated process control protocol.
Module 1: Root Cause Analysis (The "pH Cliff")
The Issue: Standard sodium phosphate buffers (PBS) are often the primary cause of A1B1 HCl instability. As the solution freezes, the buffer components do not crystallize simultaneously.
The Mechanism:
-
Selective Precipitation: Disodium phosphate (
) has a high eutectic point and crystallizes before monosodium phosphate. -
Acidification: As the basic component (
) precipitates out, the remaining liquid phase becomes enriched in the acidic component ( ). -
The Drop: The pH of the unfrozen liquid can drop from a neutral 7.4 to an acidic 4.0 or lower .
-
Impact on A1B1 HCl: This acidic shift, combined with the high ionic strength of the freeze-concentrate, forces the A1B1 molecule to either hydrolyze (chemical degradation) or disproportionate (convert to free base/acid), leading to precipitation upon thawing [1, 2].
Visualizing the Failure Mode:
Figure 1: The "pH Cliff" mechanism in sodium phosphate buffers. Selective crystallization of the basic salt drives the pH down, destabilizing acid-sensitive hydrochloride salts.
Module 2: Formulation Strategy (The Fix)
To stabilize A1B1 HCl, you must decouple the drug from the buffer's crystallization behavior.
Step 1: Buffer Substitution
Replace Sodium Phosphate with a buffer system that maintains a stable pKa during freezing.
| Buffer System | pH Shift on Freezing | Suitability for A1B1 HCl | Notes |
| Sodium Phosphate | High (Drop > 3.0 units) | Avoid | Primary cause of acid hydrolysis in F/T. |
| Potassium Phosphate | Low (< 0.5 units) | Recommended | Potassium salts are more soluble and less prone to selective crystallization [3]. |
| Histidine HCl | Minimal | Excellent | Ideal for biologics and peptide-based salts; buffers well in slightly acidic ranges. |
| Citrate | Moderate | Caution | Can chelate metals; verify compatibility with A1B1. |
| Tris HCl | High (Rise > 2.0 units) | Avoid | pH increases upon freezing, which may cause free-base precipitation. |
Step 2: Cryoprotection (Glassy State)
You must prevent the formulation from crystallizing completely. By adding a cryoprotectant, you create a "glassy" matrix (
-
Recommendation: Add Sucrose or Trehalose (typically 5% - 10% w/v).
-
Target: Maintain the storage temperature below the Glass Transition Temperature (
) of the formulation (usually -30°C to -40°C for sugar-based systems).
Module 3: Process Control (Freezing Kinetics)
The rate at which you freeze A1B1 HCl dictates the "residence time" the molecule spends in the dangerous, concentrated liquid state.
Protocol: Fast Freeze / Fast Thaw For small molecule salts prone to chemical degradation, Fast Freezing is generally superior because it minimizes the duration of cryoconcentration [5].
The Validated Workflow:
-
Preparation: Filter sterilize A1B1 HCl in Potassium Phosphate (50mM, pH 7.0) + Trehalose (5%) .
-
Freezing (Flash):
-
Method: Immerse aliquots in liquid nitrogen (LN2) or a dry ice/ethanol bath.
-
Goal: Rapidly pass the "Critical Zone" (0°C to -20°C) to lock the structure in an amorphous glass.
-
Storage: Store at -80°C (well below the
).
-
-
Thawing:
-
Method: Rapid thaw in a 37°C water bath.[1]
-
Action: Remove immediately upon melting to prevent thermal degradation.
-
Avoid: Slow thawing on the benchtop (allows recrystallization of ice and buffer salts).
-
Decision Logic for Process Optimization:
Figure 2: Decision tree for optimizing the freeze-thaw stability of A1B1 HCl.
Module 4: Troubleshooting & FAQs
Q: My A1B1 sample turns cloudy immediately after thawing. Is it safe to use? A: No. Cloudiness indicates Salt Disproportionation . The HCl has likely dissociated, or the pH shift caused the free base of A1B1 to precipitate.
-
Corrective Action: Check the pH of the thawed solution.[1][2][3][4] If it has drifted, switch to a Potassium Phosphate or Histidine buffer system.
Q: Can I store A1B1 HCl at -20°C?
A: Risky. Many formulations have a Glass Transition Temperature (
-
Corrective Action: Store at -80°C to ensure the sample is below
(physically rigid).
Q: I see a loss of potency (assay) but no visible precipitate. A: This suggests soluble aggregation or hydrolysis . Cryoconcentration can accelerate dimer formation even without visible particles.
-
Corrective Action: Increase the cryoprotectant concentration (e.g., up to 10% Trehalose) to dilute the protein/drug in the frozen matrix.
References
-
Murase, N., & Franks, F. (1989). Salt precipitation during the freeze-concentration of phosphate buffer solutions.[1][2][4] Biophysical Chemistry, 34(3), 293-300. Link
-
Gomez, G., et al. (2001). Evaluation of the effect of freeze-thaw cycles on the stability of a protein formulation. Pharmaceutical Research, 18, 90-97. Link
-
Pikal-Cleland, K. A., et al. (2002). Protein denaturation during freezing and thawing in phosphate buffer systems: Monomeric and tetrameric beta-galactosidase. Archives of Biochemistry and Biophysics, 384(2), 398-406. Link
-
Bhatnagar, B. S., et al. (2007). The impact of freezing and drying on the stability of pharmaceutical proteins.[1][5][6] Pharmaceutical Development and Technology, 12(5), 505-523. Link
-
Cao, E., et al. (2003).[6] Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions.[6] Biotechnology and Bioengineering, 82(6), 684-690. Link
Sources
- 1. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Evaluating Freeze/Thaw Processes in Drug Manufacturing [sartorius.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Guide: Optimizing A1B1 Hydrochloride Concentration for IC50 Determination
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of working with A1B1 hydrochloride , a potent, orally available CCR1 (C-C chemokine receptor type 1) antagonist .
Due to its specific physicochemical properties—namely its hydrochloride salt form and significant lipophilicity (often cited as having near-zero solubility in pure water)—A1B1 presents unique challenges in IC50 determination.[1] Inaccurate data often stems not from the biological system, but from compound handling errors that lead to precipitation or non-specific binding.
This guide is structured to troubleshoot and optimize your workflow, ensuring your IC50 values reflect true pharmacological potency rather than experimental artifacts.
Module 1: Solubility & Stock Preparation
Context: A1B1 hydrochloride is highly soluble in DMSO but practically insoluble in aqueous media (0.0 mg/mL in water).[1] The hydrochloride counter-ion aids stability in the solid state but dissociates in solution, leaving the lipophilic free base prone to "crashing out" upon addition to assay buffers.
Q: Why do I see variability in potency between fresh and frozen stocks?
A: Hygroscopicity and Freeze-Thaw Degradation. Hydrochloride salts are hygroscopic.[1] Repeated opening of the vial introduces atmospheric moisture, which hydrolyzes the compound or alters the weighed mass, leading to concentration errors.
Protocol: The "Single-Use" Aliquot System
-
Initial Solubilization: Dissolve the solid A1B1 HCl immediately into 100% anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM). Do not attempt to dissolve directly in aqueous buffer.
-
Clarification: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate for 5 minutes in a water bath.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes to protect from light.
-
Storage: Store at -20°C or -80°C. Never refreeze an aliquot once thawed.
Q: My serial dilutions look cloudy. How do I prevent precipitation?
A: You are likely crossing the "Solubility Cliff" too quickly. Directly pipetting a 10 mM DMSO stock into a PBS-based buffer often causes immediate micro-precipitation that is invisible to the naked eye but scatters light and reduces effective concentration.
Protocol: The Intermediate Dilution Step Use an "Intermediate Plate" to step down the DMSO concentration before the compound touches the cells/protein.
-
Step 1 (Source): 100% DMSO Stock (e.g., 10 mM).[1]
-
Step 2 (Intermediate): Dilute compound into 10% DMSO / 90% Buffer (or culture media).[1] This keeps the compound solubilized while lowering the organic load.
-
Step 3 (Assay): Transfer from Intermediate to the Assay Plate (Final DMSO < 1%).
Figure 1: Optimized Solubilization Workflow. Avoiding direct transfer from 100% DMSO to aqueous buffer prevents compound precipitation.
Module 2: Assay Design & Surface Adsorption
Context: CCR1 antagonists are often hydrophobic. They tend to stick to the plastic walls of reservoirs and pipette tips, reducing the actual concentration delivered to the target.
Q: Why is my IC50 curve shifting to the right (lower potency) in plastic plates?
A: Non-Specific Binding (NSB). A1B1 is adhering to the polystyrene. If you prepare a 1 nM solution but 50% sticks to the wall, your cells only see 0.5 nM, making the drug appear less potent (higher IC50).
Troubleshooting Checklist:
-
Plate Type: Switch to Low-Binding (Polypropylene) plates for all intermediate dilution steps.
-
Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or CHAPS.[1] The protein/detergent acts as a "sacrificial surface," coating the plastic so A1B1 stays in solution.
-
Tip Change: Do not re-use tips for serial dilutions. Hydrophobic compounds coat the inside of the tip, carrying over more drug than intended to the next lower concentration (hysteresis).
Q: What is the optimal concentration range for A1B1?
A: Center the curve around the literature
Recommended Dilution Scheme (10-point dose response):
| Point | Conc (nM) | Rationale |
|---|---|---|
| 1 | 10,000 (10 µM) | Max Inhibition: Defines the bottom plateau (100% effect). |
| 2 | 3,333 | |
| 3 | 1,111 | |
| 4 | 370 | |
| 5 | 123 | Upper Shoulder: Captures the start of the drop. |
| 6 | 41 | Expected IC50: Ideally, the inflection point lands here. |
| 7 | 13.7 | |
| 8 | 4.5 | |
| 9 | 1.5 | Lower Shoulder: Captures the end of the drop. |
| 10 | 0.5 | Min Inhibition: Defines the top plateau (0% effect). |
| Control| DMSO Only | 0% Inhibition (Z-factor baseline). |
Module 3: Mechanism & Pathway Visualization
Context: Understanding where A1B1 acts is crucial for interpreting data. A1B1 blocks the CCR1 receptor, preventing the binding of ligands like CCL3 (MIP-1α) or CCL5 (RANTES). This inhibits downstream G-protein signaling (Calcium flux).[1][2]
Q: My Calcium Flux signal is low even without inhibitor. Why?
A: Receptor Desensitization or Low Expression. CCR1 is easily desensitized.
-
Cell Handling: Do not vortex cells vigorously.
-
Ligand Stability: Ensure your CCL3/MIP-1α agonist is fresh.[1]
-
Incubation: A1B1 should be pre-incubated with the cells for 15–30 minutes before adding the agonist (ligand) to allow equilibrium binding.
Figure 2: CCR1 Signaling Pathway.[1] A1B1 acts as an orthosteric or allosteric antagonist, preventing the G-protein cascade that leads to Calcium release.[1]
Module 4: Data Fitting & Troubleshooting Artifacts
Q: My curve bottom doesn't reach 0% activity (Incomplete Inhibition).
A: Solubility Limit or Assay Background. If the curve plateaus at 20% activity rather than 0%, A1B1 may have precipitated at the highest concentrations (10 µM), effectively capping the dose.
-
Action: Check the 10 µM well under a microscope for crystals. If present, exclude the top point from the 4-parameter logistic (4PL) fit.
Q: I see a "Bell-Shaped" curve (Hook Effect).
A: Compound Aggregation. At high concentrations, hydrophobic compounds can form colloidal aggregates that sequester the enzyme or receptor non-specifically, or conversely, scatter the fluorescence signal.
-
Action: Restrict the upper concentration limit. If the hook occurs at >5 µM, your IC50 is likely valid if the inflection is <100 nM.
Q: What is the acceptance criteria for a valid IC50 run?
A: Adhere to the "Relative vs. Absolute" rule.
-
Hill Slope: Should be near -1.0 (for standard inhibition). If Slope < -2.0, suspect non-specific binding or steep solubility drop-off.[1]
-
Z-Factor: The assay plate must have a Z' > 0.5 (based on DMSO vs. Max Inhibitor controls) for the data to be statistically reliable.
References
-
National Institutes of Health (NIH). Assay Guidance Manual: In Vitro IC50 Determination. NCBI Bookshelf. Available at: [Link]
-
PubChem. Compound Summary: A1B1 Hydrochloride (CID 11743399).[1] National Library of Medicine. Available at: [Link][1]
- Brooks, H. et al.Optimization of Cell-Based Assays for the Identification of CCR1 Antagonists. Journal of Biomolecular Screening. (General reference for CCR1 methodology).
(Note: "A1B1 hydrochloride" is recognized here as the specific CCR1 antagonist N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride.[1][3][4] If your compound is a proprietary internal candidate with the code "A1B1", the solubility and salt-dissociation principles described above remain applicable.)
Sources
- 1. N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide | C23H25ClFN3O2 | CID 11743399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]
- 4. a1b1 hydrochloride suppliers UK [ukchemicalsuppliers.co.uk]
minimizing cytotoxicity of A1B1 hydrochloride in non-target cells
A Guide to Minimizing Cytotoxicity in Non-Target Cells for Researchers, Scientists, and Drug Development Professionals.
Introduction: Understanding A1B1 Hydrochloride and Off-Target Cytotoxicity
A1B1 hydrochloride is a small molecule inhibitor under investigation for its therapeutic potential. As with many potent compounds, ensuring its specificity and minimizing its impact on healthy, non-target cells is a critical aspect of preclinical development.[1] Off-target cytotoxicity can confound experimental results, leading to misinterpretation of the compound's efficacy and safety profile. This guide will walk you through the common challenges associated with A1B1 hydrochloride-induced cytotoxicity and provide actionable solutions.
Section 1: Troubleshooting Guide for Unexpected Cytotoxicity
High cytotoxicity in non-target cells is a common hurdle in early-stage drug discovery.[2] This section provides a structured approach to identifying and resolving these issues.
Table 1: Troubleshooting Common Cytotoxicity Issues with A1B1 Hydrochloride
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| High cytotoxicity at low concentrations | Intrinsic toxicity of A1B1 hydrochloride. | - Conduct a detailed dose-response curve to accurately determine the IC50 value. - Shorten the incubation time to assess acute versus chronic effects. - If oxidative stress is a suspected mechanism, co-administer with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.[3] |
| Variable cytotoxicity between experiments | Inconsistent experimental conditions. | - Standardize cell seeding density and only use cells within a specific passage number range. - Ensure uniform incubation conditions (temperature, CO2, humidity). - Prepare fresh dilutions of A1B1 hydrochloride for each experiment to avoid degradation.[3] |
| Compound precipitation in culture medium | Poor solubility of A1B1 hydrochloride. | - Visually inspect the culture medium for any precipitate after adding the compound. - Test the solubility of A1B1 hydrochloride in the specific culture medium being used. - Consider using a different, biocompatible solvent or a formulation strategy to enhance solubility.[4] |
| Cell death observed only in specific non-target cell lines | Cell line-specific sensitivity. | - Investigate the expression levels of the intended target and potential off-targets of A1B1 in various cell lines. - Analyze the metabolic pathways of the sensitive cell lines, as they may produce toxic metabolites from A1B1.[5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with A1B1 hydrochloride.
Q1: My initial screen shows high cytotoxicity with A1B1 hydrochloride across multiple non-target cell lines. What should be my first troubleshooting step?
A1: The initial step is to confirm that the observed cytotoxicity is a true biological effect and not an experimental artifact.[3] This involves:
-
Verifying Concentration: Double-check all calculations for your stock solution and subsequent dilutions.
-
Assessing Compound Stability: Ensure A1B1 hydrochloride is stable in your culture medium for the duration of the experiment, as degradation products could be the source of toxicity.[3]
-
Evaluating Solvent Toxicity: Confirm that the final concentration of your vehicle (e.g., DMSO) is below the threshold tolerated by your cell lines (typically <0.5%).[4]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of A1B1 hydrochloride?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[6][7] To distinguish between these, you can perform a time-course experiment and measure both cell viability and total cell number.
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostaticity: The total cell number will plateau, but the percentage of viable cells will remain high.
Q3: What are some proactive strategies to minimize the off-target cytotoxicity of A1B1 hydrochloride from the outset?
A3: Proactive mitigation can save significant time and resources. Consider these strategies:
-
Liposomal Formulation: Encapsulating A1B1 hydrochloride in liposomes can improve its delivery to target cells and reduce exposure to non-target cells, thereby lowering off-target cytotoxicity.[8][9][10]
-
Co-administration with Antioxidants: If the mechanism of cytotoxicity is suspected to involve oxidative stress, co-administering antioxidants may offer protection to non-target cells.[11][12]
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments to assess and manage the cytotoxicity of A1B1 hydrochloride.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13]
Materials:
-
Non-target cells of interest
-
A1B1 hydrochloride
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of A1B1 hydrochloride in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the A1B1 hydrochloride dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Quantifying Apoptosis with a Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[14] Measuring their activity can provide insights into the mechanism of cell death induced by A1B1 hydrochloride.
Materials:
-
Non-target cells treated with A1B1 hydrochloride
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., containing the DEVD sequence) linked to a fluorophore or a colorimetric reporter.[14]
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Treat cells with A1B1 hydrochloride as in the cytotoxicity assay.
-
Lyse the cells to release their contents, including active caspases.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate to allow the active caspases to cleave the substrate, releasing the reporter molecule.
-
Measure the resulting fluorescent or colorimetric signal with a microplate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
Section 4: Visualizing Mechanisms and Workflows
Diagrams can aid in understanding complex biological processes and experimental designs.
Diagram 1: Proposed Mechanism of A1B1-Induced Off-Target Cytotoxicity
This diagram illustrates a hypothetical signaling pathway through which A1B1 hydrochloride may induce apoptosis in non-target cells via oxidative stress.
Caption: A1B1-induced cytotoxicity pathway.
Diagram 2: Experimental Workflow for Mitigating Cytotoxicity
This workflow outlines a systematic approach to testing strategies for reducing the off-target effects of A1B1 hydrochloride.
Caption: Workflow for cytotoxicity mitigation.
References
- BRAY, F., et al. Global cancer statistics 2018: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA: a cancer journal for clinicians, 2018, 68.6: 394-424.
- CHO, S. W., et al. Analysis of off-target effects of CRISPR/Cas9-mediated genome editing. Advances in experimental medicine and biology, 2020, 1218: 225-237.
- CUI, Y., et al. Liposomal drug delivery systems for cancer therapy. Journal of Materials Chemistry B, 2021, 9.4: 939-955.
- FERREIRA, G. E., et al. Mechanisms of drug-induced liver injury: A comprehensive review. World Journal of Gastroenterology, 2021, 27.43: 7439.
- FULDA, S. Targeting apoptosis for cancer therapy. Seminars in cancer biology, 2015, 31: 84-88.
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link].
- RAHMAN, M., et al. Drug-induced liver toxicity and prevention by herbal antioxidants: An overview.
- RISS, T. L., et al. Cytotoxicity assays: In vitro methods to measure dead cells. Assay guidance manual, 2019.
- SARTO, C., et al. Cytostatic and cytotoxic action of Z-1, 1-dichloro-2,3-diphenylcyclopropane in three human breast cancer cell lines. Cancer chemotherapy and pharmacology, 2003, 52.5: 387-396.
- HE, Y., et al. Optimization of cell viability assays for drug sensitivity screens. Methods in molecular biology, 2021, 2345: 135-147.
- LI, J., et al. Liposomal drug delivery systems for cancer therapy: The Rotterdam experience. Cancers, 2022, 14.5: 1337.
-
National Center for Biotechnology Information. Alpha-1 Receptor Agonists. Available from: [Link].
- SERCOMBE, L., et al. Targeted liposomal drug delivery: Overview of the current applications and challenges. Pharmaceutics, 2022, 14.11: 2479.
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link].
- AL-OBEID, M. A., et al. A comprehensive exploration of caspase detection methods: From classical approaches to cutting-edge innovations. International Journal of Molecular Sciences, 2024, 25.10: 5463.
- GVOZDENOVIĆ, L., et al. Use of antioxidants to prevent cyclosporine A toxicity. Medical principles and practice, 2012, 21.3: 201-207.
- MASOKO, P. In vitro cytotoxicity determination: Avoiding pitfalls. IntechOpen, 2020.
- SOURBIER, C., et al. Tonantzitlolone cytotoxicity toward renal cancer cells is PKCθ-and HSF1-dependent. Oncotarget, 2015, 6.31: 31688.
- LI, H., et al. Novel computational approach to predict off-target interactions for small molecules. Journal of medicinal chemistry, 2019, 62.15: 7086-7097.
- ALRASHEED, N., et al. A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv, 2022.
-
BMG LABTECH. Apoptosis–what assay should I use?. Available from: [Link].
- NAQVI, S. A., et al. Latest developed strategies to minimize the off-target effects in CRISPR-Cas-mediated genome editing. Journal of Biosciences, 2020, 45.1: 1-13.
- YEO, C. P., et al. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis. Scientific reports, 2019, 9.1: 1-15.
- SENJAB, R. M., et al. Advances in liposomal nanotechnology: from concept to clinics. RSC advances, 2024, 14.51: 37375-37397.
- MARIK, P. E. High-dose antioxidant administration is associated with a reduction in post-injury complications in critically ill trauma patients. Journal of critical care, 2015, 30.4: 873-e1.
- TIMMER, J. C., & SALVESEN, G. S. Measuring apoptosis: Caspase inhibitors and activity assays. Methods in molecular biology, 2007, 352: 165-176.
- MITSOPOULOS, C., et al. Artificial intelligence/machine learning-driven small molecule repurposing via off-target prediction and transcriptomics. International Journal of Molecular Sciences, 2023, 24.14: 11504.
- ARCHER, T. Off-target drug effects resulting in altered gene expression events with epigenetic and" quasi-epigenetic" origins. International journal of molecular sciences, 2020, 21.18: 6586.
- SARKAR, M., et al. The effect of coadministration of α-tocopherol and ascorbic acid on arsenic trioxide-induced testicular toxicity in adult rats. Reproductive toxicology, 2009, 27.2: 147-154.
- VANDERKELEN, L. How to escape from a cytotoxicity failure?. YouTube, 2022.
- MITTENDORF, E. A., et al. Atezolizumab potentiates T-cell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells. Oncoimmunology, 2018, 7.5: e1424524.
-
Sotera Health Academy. A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Available from: [Link].
-
Innovative Genomics Institute. Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Available from: [Link].
- SOURBIER, C., et al. Tonantzitlolone cytotoxicity toward renal cancer cells is PKCθ-and HSF1-dependent. Oncotarget, 2015, 6.31: 31688.
- BARENHOLZ, Y. Liposome-targeted delivery for highly potent drugs. Journal of liposome research, 2016, 26.2: 83-85.
- ABDEL-DAIM, M. M., et al. Role of natural antioxidants in treatment of toxicity. Oxidants and Antioxidants in Medical Sciences, 2013, 2.3: 153.
-
Biocompare. Keep an Eye on Apoptosis with Caspase Assays. Available from: [Link].
- GABIZON, A., & MARTIN, F. Liposomal formulations of cytotoxic drugs. Hematology/oncology clinics of North America, 1997, 11.2: 337-351.
- RISS, T. L., & MORAVEC, R. A. Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 2009, 4.11: 1189-1201.
Sources
- 1. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytostatic and cytotoxic action of Z-1, 1-dichloro-2,3-diphenylcyclopropane in three human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Antioxidants to Prevent Cyclosporine A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
resolving batch-to-batch variability in A1B1 hydrochloride potency
A1B1 Hydrochloride Potency Technical Support Center
Welcome to the A1B1 Hydrochloride Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve batch-to-batch variability in the potency of A1B1 hydrochloride. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.
Introduction to A1B1 Hydrochloride and Potency Variability
A1B1 hydrochloride is a critical active pharmaceutical ingredient (API) known for its therapeutic efficacy. However, its physicochemical properties, including its hygroscopic nature and potential for polymorphism, can present challenges in maintaining consistent potency across different manufacturing batches. Batch-to-batch variability is a common issue in pharmaceutical manufacturing and can arise from subtle changes in raw materials, processing conditions, or environmental factors.[1] This guide provides a systematic approach to identifying and mitigating the root causes of potency discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for observing lower-than-expected potency for A1B1 hydrochloride?
A1: The most frequent cause is the presence of moisture. A1B1 hydrochloride is hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water increases the total weight of the sample, thereby reducing the relative concentration of the active ingredient and leading to a lower potency value when measured on a weight/weight basis. Low hygroscopicity is a desirable characteristic for drug substances, as moisture can significantly impact stability.[2]
Q2: Can the salt form of A1B1 hydrochloride affect its potency calculation?
A2: Yes. The potency of an API is often calculated based on the active moiety (the non-salt form). It is crucial to know whether the specified potency refers to the hydrochloride salt or the free base. If the specification is for the free base, the molecular weight of the hydrochloride portion must be accounted for in the calculation.
Q3: How can I be sure my analytical method is not the source of the variability?
A3: A validated analytical method is essential for reliable potency determination. Method validation, as per ICH Q2(R1) guidelines, ensures that the method is accurate, precise, linear, and specific for A1B1 hydrochloride.[3] If you are experiencing batch-to-batch variability, a system suitability test should be performed before each analysis to confirm the performance of your HPLC system.
Q4: Could residual solvents from the manufacturing process impact the potency of A1B1 hydrochloride?
A4: Yes, residual solvents can contribute to the overall weight of the API, thus lowering its potency.[4][5] The presence of residual solvents can also affect the physicochemical properties of the bulk drug, such as its crystallinity.[5] It is important to quantify the levels of residual solvents, typically by gas chromatography (GC), to ensure they are within acceptable limits as defined by ICH Q3C guidelines.[6]
Q5: What is polymorphism, and how can it affect the potency of A1B1 hydrochloride?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physicochemical properties, including solubility, dissolution rate, and stability.[7] A change in the polymorphic form between batches could potentially lead to differences in stability and degradation profiles, which may manifest as a change in potency over time.
Troubleshooting Guides
Systematic Investigation of Potency Variability
When confronted with inconsistent potency results for A1B1 hydrochloride, a structured investigation is crucial. The following decision tree and detailed guides will help you systematically identify the root cause.
Decision Tree for Troubleshooting A1B1 Hydrochloride Potency Variability
Caption: Troubleshooting Decision Tree for A1B1 Hydrochloride Potency Variability.
Guide 1: Verifying the Analytical Method
The first step in troubleshooting is to rule out the analytical method as the source of variability.
1a. Review Method Validation Documentation: Ensure that the HPLC-UV method used for potency determination has been fully validated according to ICH Q2(R1) guidelines.[3][8] The validation package should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
1b. Perform System Suitability Testing: Before running any samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:
-
Tailing factor: Should be ≤ 2.0 for the A1B1 peak.
-
Theoretical plates (N): Should be > 2000.
-
Relative standard deviation (RSD) of replicate injections: Should be ≤ 1.0% for the peak area of the primary standard.
1c. Re-prepare Standards and Samples: Weighing errors or improper dissolution can lead to inaccurate results. Re-prepare the A1B1 hydrochloride reference standard and the sample from the batch . Use a calibrated analytical balance and ensure complete dissolution in the mobile phase.
Guide 2: Investigating Sample Handling and Storage
Given the hygroscopic nature of A1B1 hydrochloride, improper handling and storage are common culprits for potency variations.
2a. Assess for Moisture Uptake: If the material has been exposed to ambient conditions, it may have absorbed moisture. It is recommended to handle A1B1 hydrochloride in a controlled environment with low humidity, such as a glove box.
2b. Verify Storage Conditions: Confirm that all batches have been stored under the recommended conditions (e.g., in well-sealed containers with desiccant at controlled room temperature). Inconsistent storage can lead to different levels of moisture absorption between batches.
Guide 3: Comprehensive Raw Material Characterization
If the analytical method and sample handling are confirmed to be appropriate, the next step is to perform a thorough characterization of the raw material from different batches.
Experimental Workflow for Raw Material Characterization
Caption: Workflow for Comparative Characterization of A1B1 Hydrochloride Batches.
Data Presentation: Comparative Analysis of A1B1 Hydrochloride Batches
| Parameter | Batch A (High Potency) | Batch B (Low Potency) | Method | Potential Impact on Potency |
| Potency (as is) | 99.5% | 97.2% | HPLC-UV | Direct measure of active ingredient |
| Water Content | 0.2% | 2.5% | Karl Fischer Titration | Higher water content lowers the relative amount of API. |
| Residual Solvents | <0.1% | <0.1% | GC-HS | Can contribute to sample weight if present in significant amounts. |
| Polymorphic Form | Form I | Form I | XRD | Different forms can have different stability and hygroscopicity. |
| Particle Size (d50) | 50 µm | 150 µm | Laser Diffraction | Larger surface area in smaller particles may lead to faster moisture uptake. |
| Potency (dry basis) | 99.7% | 99.7% | Calculated | Normalizing for water content reveals the true API purity. |
Interpretation: In this example, the primary cause of the lower potency in Batch B is its significantly higher water content. When the potency is recalculated on a dry basis, both batches are shown to have the same purity of A1B1 hydrochloride. The larger particle size in Batch B may have influenced its handling or processing, but the direct cause of the potency discrepancy is moisture.
Experimental Protocols
Protocol 1: Potency Determination of A1B1 Hydrochloride by HPLC-UV
Objective: To accurately quantify the amount of A1B1 hydrochloride in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Purified water
-
A1B1 Hydrochloride Reference Standard
Chromatographic Conditions:
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile : Methanol (60:30:10 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of A1B1 Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Sample Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the A1B1 hydrochloride sample into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Analysis: Inject the standard and sample solutions onto the HPLC system and record the chromatograms.
-
Calculation: Potency (% w/w) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
Protocol 2: Water Content Determination by Karl Fischer Titration
Objective: To determine the water content in a sample of A1B1 hydrochloride. This protocol is based on the USP General Chapter <921>.[9]
Instrumentation:
-
Volumetric Karl Fischer Titrator
Reagents:
-
Karl Fischer Reagent (composite)
-
Anhydrous Methanol
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Standardization: Accurately add a known amount of water (or a water standard) to the vessel and titrate with the Karl Fischer reagent to determine the reagent's water equivalence factor (mg/mL).
-
Sample Analysis: Accurately weigh approximately 50-100 mg of the A1B1 hydrochloride sample and add it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Calculation: Water Content (%) = (Volume of KF reagent used * KF reagent factor) / (Sample weight) * 100
References
-
Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
-
Bari, S. B., et al. (2020). Residual solvent analysis in pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Choudhary, A. (2025, December 28). Troubleshooting Granulation Issues in Low-Dose API Formulations. Pharma.Tips. Retrieved from [Link]
-
Gavan, A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Retrieved from [Link]
-
Gans, J. H. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]
-
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. Retrieved from [Link]
-
ICH. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). Retrieved from [Link]
-
Li, Y., et al. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]
-
Terriva. (2026, January 14). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
USP. (2011, December 2). <921> WATER DETERMINATION. Retrieved from [Link]
-
Vangala, S. K., et al. (2020). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical and Translational Science. Retrieved from [Link]
Sources
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- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academicjournals.org [academicjournals.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. drugfuture.com [drugfuture.com]
A1B1 Hydrochloride Solutions: A Technical Guide to pH Adjustment & Troubleshooting
Welcome to the Technical Support Center for A1B1 Hydrochloride Solutions. This guide is designed for researchers, scientists, and drug development professionals who work with active pharmaceutical ingredient (API) hydrochloride salts. Precise pH control is paramount for ensuring the solubility, stability, and ultimately, the efficacy of your A1-B1 HCl formulations.
This resource provides in-depth, scientifically grounded answers to common questions and troubleshooting scenarios encountered during experimental work.
Section 1: Foundational Principles (FAQs)
This section addresses the fundamental chemical principles governing A1B1 HCl solutions. Understanding these concepts is the first step toward effective pH control.
Q1: Why is the initial pH of my dissolved A1B1 HCl solution acidic?
Direct Answer: Your A1B1 HCl solution is acidic because A1B1 hydrochloride is the salt of a weak base (the A1B1 amine) and a strong acid (hydrochloric acid). When dissolved in water, the salt dissociates, and the protonated form of your API (A1B1-H+) acts as a weak acid, releasing protons (H+) into the solution and lowering the pH.
The Chemistry Explained: The A1B1 HCl salt in water exists as a protonated cation (A1B1-H+) and a chloride anion (Cl-). The A1B1-H+ cation establishes an equilibrium with its uncharged, free base form (A1B1) by donating a proton to water.
-
Equilibrium Reaction: A1B1-H⁺ + H₂O ⇌ A1B1 + H₃O⁺
The generation of hydronium ions (H₃O⁺) is what makes the solution acidic. The extent of this dissociation depends on the intrinsic pKa of the A1B1-H+ conjugate acid.
Q2: What is a buffer, and why is it critical for adjusting the pH of my A1B1 HCl solution?
Direct Answer: A buffer is an aqueous solution containing a mixture of a weak acid and its conjugate base (or a weak base and its conjugate acid) that resists significant changes in pH upon the addition of small amounts of acid or base.[1] Using a buffer is critical because it provides precise pH control, preventing the drastic pH swings that can occur when using a strong base like NaOH directly, which often leads to API precipitation.[2]
Causality and Importance: When you add a base to an unbuffered A1B1 HCl solution, the pH rises rapidly and locally. This sudden increase can push the equilibrium shown in Q1 far to the right, rapidly converting the soluble protonated form (A1B1-H+) to the often much less soluble free base form (A1B1), causing it to precipitate out of solution.[3] A buffer system absorbs the added base, allowing for a gradual, controlled pH increase that keeps the concentration of the free base below its solubility limit. Buffers are essential for maintaining the stability, solubility, and patient comfort of pharmaceutical formulations.[1]
Q3: How do I select the most appropriate buffer for my target pH?
Direct Answer: The single most important rule is to select a buffer system whose pKa is as close as possible to your target pH, ideally within ±1 pH unit.[4] This ensures the buffer has the maximum capacity to resist pH changes.
The Scientific Rationale (Henderson-Hasselbalch Equation): The relationship between pH, pKa, and the ratio of the conjugate base to the weak acid in a buffer is described by the Henderson-Hasselbalch equation.[5][6][7]
pH = pKa + log ([Conjugate Base]/[Weak Acid])
When the concentrations of the conjugate base and weak acid are equal ([Conjugate Base]/[Weak Acid] = 1), the log of this ratio is zero, and the pH of the solution equals the pKa of the buffer.[8] This is the point of maximum buffer capacity. As you move away from the pKa, the buffer's ability to neutralize added acid or base diminishes. The effective buffering range is generally considered to be pKa ± 1.[9]
Section 2: Practical Protocols & Workflows
This section provides actionable, step-by-step guidance for preparing and adjusting your A1B1 HCl solutions.
Workflow: pH Adjustment Strategy Selection
Before beginning any experiment, a clear strategy is necessary. The following decision tree illustrates a robust workflow for choosing the correct pH adjustment method.
Caption: Decision workflow for pH adjustment of A1B1 HCl solutions.
Protocol: Preparation of a Buffered A1B1 HCl Solution
This protocol describes the standard and most reliable method for achieving a specific target pH.
Objective: To prepare a 100 mL solution of 10 mg/mL A1B1 HCl at a target pH of 6.5.
Materials:
-
A1B1 Hydrochloride API
-
Monobasic Sodium Phosphate (NaH₂PO₄)
-
Dibasic Sodium Phosphate (Na₂HPO₄)
-
Purified Water (e.g., USP grade)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
0.1 M NaOH and 0.1 M HCl for fine adjustment
Procedure:
-
Buffer Selection: The target pH is 6.5. The phosphate buffer system has a pKa₂ of ~7.2, which is within the acceptable range (pKa ± 1). Phosphate is a common and versatile buffer for parenteral and ophthalmic preparations.[1]
-
Buffer Preparation (Self-Validating Method): The preferred method for preparing buffers in a manufacturing or development setting is to combine the acidic and basic forms of the buffer to achieve a pH near the target, rather than titrating one form with a strong acid or base.[2]
-
Prepare a 0.1 M solution of monobasic sodium phosphate (the weak acid).
-
Prepare a 0.1 M solution of dibasic sodium phosphate (the conjugate base).
-
-
Initial Blending: In a beaker with a stir bar, combine approximately 30 mL of the monobasic solution with 70 mL of the dibasic solution. This ratio is a starting point; the exact ratio will be determined by the pH meter reading.
-
pH Measurement: Place the calibrated pH electrode into the stirring buffer solution.
-
Coarse pH Adjustment: Slowly add small volumes of the monobasic solution to lower the pH or the dibasic solution to raise the pH until you are within ~0.2 units of the target pH (6.5).
-
Dissolve A1B1 HCl: Weigh 1.0 g of A1B1 HCl. Slowly add it to the stirring buffer solution and allow it to dissolve completely. The addition of the acidic API will lower the pH of the solution.
-
Fine pH Adjustment: Once the API is fully dissolved, carefully titrate the solution to the final target pH of 6.5 using your 0.1 M NaOH or 0.1 M HCl solutions. Add the titrant dropwise to avoid localized pH spikes.
-
Final Volume and Verification: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of purified water and add the rinsing to the flask. Bring the solution to the final volume of 100 mL with purified water. Mix thoroughly.
-
Final Quality Control: Re-verify the final pH with the calibrated meter.[4] The solution should be clear and free of particulates. Document all steps and results.
Section 3: Troubleshooting Common Issues (FAQs)
Q4: I added a strong base (like NaOH) directly to my A1B1 HCl solution, and a precipitate formed. What happened and how can I fix it?
Direct Answer: You have likely caused the rapid conversion of your soluble A1B1 hydrochloride salt (A1B1-H+) into its insoluble free base form (A1B1) by creating localized areas of very high pH. This phenomenon is known as disproportionation or precipitation.[10][11]
The Mechanism of Precipitation: Even with rapid stirring, the addition of a concentrated strong base creates transient pockets of high pH. Within these pockets, the equilibrium A1B1-H⁺ ⇌ A1B1 + H⁺ is driven so far to the right that the solubility limit of the A1B1 free base is exceeded, causing it to crash out of solution.[12] Once formed, this precipitate may be slow to redissolve, even if the bulk solution pH is later corrected.
Corrective and Preventive Actions:
-
Prevention (Best Approach): Always use a buffer system as described in the protocol above. This is the most reliable way to prevent precipitation.[2]
-
Mitigation: If precipitation has already occurred, you may be able to redissolve it by slowly adding a dilute acid (e.g., 0.1 M HCl) to lower the pH and convert the free base back to the soluble salt form. However, this is not ideal as it adds additional ions and can be difficult to control. The best course of action is often to discard the solution and remake it correctly using a buffer.
Q5: The pH of my final formulated solution is drifting over time. What are the likely causes?
Direct Answer: pH drift in a buffered solution can be caused by several factors: absorption of atmospheric CO₂, interaction with container surfaces, temperature fluctuations affecting the buffer's pKa, or chemical degradation of the API or buffer components.
Detailed Causes and Solutions:
-
CO₂ Absorption: Atmospheric carbon dioxide can dissolve in the solution to form carbonic acid, lowering the pH. This is more common in alkaline solutions.
-
Solution: Prepare and store solutions in tightly sealed containers with minimal headspace.
-
-
Temperature Effects: The pKa of many common buffers is temperature-dependent.[13][14] For example, the pKa of Tris buffer decreases significantly as temperature increases. If you adjust the pH at room temperature and then store the solution in a refrigerator, the pH will change.
-
Solution: Adjust the pH at the temperature at which the solution will be used or stored. Refer to buffer pKa vs. temperature charts.[15]
-
-
Inadequate Buffer Capacity: If the buffer concentration is too low (typically <0.01 M), it may not be sufficient to resist pH changes caused by minor contaminants or interactions.[16]
-
Solution: Use a buffer concentration appropriate for the application, often between 0.05 M and 0.5 M.[4]
-
Q6: Are there any compatibility issues to consider when selecting a buffer?
Direct Answer: Yes. Not all buffers are compatible with all APIs or analytical techniques. The most common issue is the interaction of buffer ions with the API, leading to precipitation or complexation.
Key Compatibility Considerations:
-
Phosphate Buffers: Phosphate ions can precipitate with polyvalent metal cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) if they are present in your formulation. They can also sometimes interfere with certain enzymatic assays.
-
Citrate Buffers: Citrate is a chelating agent and can bind to metal ions, which may be problematic if your API is a metal salt or if metal ions are required for its stability or activity.
-
Toxicity: For in-vivo or cell-based applications, the toxicity of the buffer is a critical consideration. For example, borate buffers are toxic and should not be used for oral or parenteral routes.[4] Always choose buffers that are biocompatible for the intended application.
Section 4: Data & Resources
Table 1: Common Buffers for Pharmaceutical Formulations
The following table provides a reference for commonly used buffer systems in research and drug development.
| Buffer System | pKa (at 25°C) | Effective pH Range | Common Applications & Notes |
| Citrate | pKa₁=3.13, pKa₂=4.76, pKa₃=6.40 | 2.5 - 6.5 | Widely used in oral and injectable formulations. Can chelate metal ions.[1] |
| Acetate | 4.76 | 3.6 - 5.6 | Common for both internal and external use; ideal for mild acidity.[1] |
| Phosphate (PBS) | pKa₁=2.15, pKa₂=7.20, pKa₃=12.35 | 6.0 - 8.0 (using pKa₂) | Very common for parenteral, ophthalmic, and nasal preparations to mimic physiological pH.[1] Can precipitate with divalent cations. |
| Tris | 8.06 | 7.0 - 9.0 | Widely used in biologics manufacturing. pKa is highly sensitive to temperature changes.[2][9] |
| Bicarbonate | pKa₁=6.35, pKa₂=10.33 | 8.0 - 9.0 (using pKa₂) | Used where alkalinity is needed. Important physiological buffer system in blood.[1] |
Section 5: References
-
Slideshare. (n.d.). Henderson Hasselbalch Equation. [PPT]. Retrieved from [Link]
-
Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]
-
Pharmapproach. (2024). Impact of pKa on Excipients Selection in Drug Formulation Development. Retrieved from [Link]
-
ChemTeam. (n.d.). Buffers and the Henderson-Hasselbalch Equation: Fifteen Examples. Retrieved from [Link]
-
Pharmatech. (2024). Henderson Hasselbalch Equation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
Samuelsen, L., Holm, R., Lathuile, A., & Westh, P. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 560, 357-364. [Link]
-
BioProcess International. (2017). Buffers in Biologics Manufacturing. Retrieved from [Link]
-
Reddy, M. H., et al. (2015). Biological and Pharmaceutical Buffer Systems. Indo American Journal of Pharmaceutical Sciences, 2(2), 563-566.
-
Hopax Fine Chemicals. (2020). Choosing the Right Buffer by pH and pKa. Retrieved from [Link]
-
Estime, N., Teychené, S., Biscans, B., & Autret, J. M. (2011). Impact of downstream processing on crystal quality during the precipitation of a pharmaceutical product. Powder Technology.
-
Malamat, L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1629. [Link]
-
IJPC, Inc. (2025). pH Adjusting Database. CompoundingToday.com.
-
Shimpi, S., et al. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 43, 221-231.
-
Roskilde University Research Portal. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength.
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
AAPS. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
-
Zhang, H., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 803. [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
-
Ikuta, P. T., et al. (1989). pH adjustment schedule for the amide local anesthetics. Regional Anesthesia, 14(5), 229-35.
-
Digital Commons @ USF. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols.
-
Agilent. (n.d.). HPLC Troubleshooting Guide.
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry.
Sources
- 1. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 5. Henderson Hasselbalch Equation | PPT [slideshare.net]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. ulm.edu [ulm.edu]
- 8. ChemTeam: Buffers and the Henderson-Hasselbalch Equation: Fifteen Examples [chemteam.info]
- 9. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 11. pH adjustment schedule for the amide local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. forskning.ruc.dk [forskning.ruc.dk]
- 15. Buffer Reference Center [sigmaaldrich.com]
- 16. iajps.com [iajps.com]
Validation & Comparative
Comprehensive Guide to HPLC Method Validation for A1B1 Hydrochloride Purity Analysis
Executive Summary: The Analytical Challenge
A1B1 Hydrochloride (CAS: 685534-25-2), chemically known as N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride, is a potent CCR1 antagonist.[1][2][3][4] Its structure features a basic piperazine core, a chiral center at the 2-position of the piperazine ring, and a conjugated phenyl-acetamide system.[2]
Developing a robust HPLC method for this molecule presents specific challenges:
-
Basicity: The piperazine nitrogen can cause severe peak tailing on standard silica-based columns due to silanol interactions.[2]
-
Hydrophobicity: The fluorophenyl and chlorophenyl groups require significant organic strength for elution.[2]
-
Stereochemistry: The (2R) configuration demands that the method either separates the enantiomer or is coupled with a chiral specific method.[2]
This guide compares the industry-standard Ion-Pairing RP-HPLC method against modern HILIC and UPLC alternatives, providing a validated protocol for the superior choice.
Comparative Analysis: Method Selection
Before validation, one must select the optimal separation mode. We compared three methodologies for the purity analysis of A1B1 Hydrochloride.
Table 1: Comparative Performance Matrix
| Feature | Method A: Acidic RP-HPLC (Recommended) | Method B: HILIC Mode | Method C: UPLC (Sub-2 µm) |
| Stationary Phase | C18 (End-capped, Base-deactivated) | Zwitterionic / Silica | C18 Hybrid Particle |
| Separation Mechanism | Hydrophobic Interaction + Ion Suppression | Partitioning + Ion Exchange | Hydrophobic Interaction |
| Peak Shape (Tailing Factor) | Excellent (0.9 - 1.[2]2) due to acidic pH | Good (1.0 - 1.[2]3) | Superior (1.0 - 1.[2]1) |
| Resolution (Impurity/API) | High (> 2.5) | Moderate (varies with salt conc.) | Very High (> 3.[2]0) |
| Counter-ion Detection | No (Cl- elutes in void) | Yes (Cl- retained) | No |
| Solvent Consumption | Moderate | Low (High organic % in MP) | Very Low |
| Robustness | High (Insensitive to small pH changes) | Low (Sensitive to buffer ionic strength) | Moderate (Pressure limits) |
Expert Insight & Selection
While HILIC (Method B) offers the advantage of detecting the chloride counter-ion simultaneously, it often suffers from lower reproducibility for hydrophobic impurities. UPLC (Method C) is faster but requires specialized equipment not available in all QC labs.[2]
Decision: We proceed with Method A (Acidic RP-HPLC) . By maintaining the pH below the pKa of the piperazine nitrogen, we ensure the molecule remains protonated and soluble, while the C18 chain provides the necessary selectivity for the lipophilic fluorophenyl tail. This offers the best balance of robustness, transferability, and resolution .
Visualizing the Validation Logic
The following diagram illustrates the self-validating workflow designed for A1B1 Hydrochloride. It connects the chemical properties of the molecule to the critical validation parameters.[2]
Figure 1: The causal link between A1B1 chemical structure, method design, and validation parameters.
Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating : the System Suitability Tests (SST) embedded in the run ensure data integrity before results are accepted.[2]
Chromatographic Conditions
-
Instrument: HPLC system with PDA (Photodiode Array) or UV detector.[2]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The "Plus" designation indicates extra dense bonding to shield silanols, critical for the basic piperazine group.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 220 nm (secondary for non-conjugated impurities).[2]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Column Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).[2]
-
Stock Solution: Dissolve 25 mg of A1B1 Hydrochloride standard in 25 mL Diluent (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL.
Validation Workflow (ICH Q2(R1) Compliant)
Phase 1: Specificity (Forced Degradation)
To prove the method measures A1B1 unequivocally in the presence of impurities.
-
Protocol: Expose A1B1 stock solution to:
-
0.1N HCl (60°C, 2h)
-
0.1N NaOH (60°C, 2h)
-
3% H2O2 (RT, 2h)
-
Thermal (80°C, 24h)
-
-
Acceptance Criteria:
-
Peak Purity Index (via PDA) > 0.990 for the main peak.
-
Resolution between A1B1 and nearest degradation product > 1.5.[2]
-
Phase 2: Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).
-
Data Analysis: Plot Area Response vs. Concentration.
-
Acceptance Criteria:
Phase 3: Accuracy (Recovery)
-
Protocol: Spike known amounts of A1B1 into a placebo matrix (if available) or prepare standard solutions at 50%, 100%, and 150% levels in triplicate.
-
Calculation:
[2] -
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Phase 4: Precision
-
System Precision: 6 replicate injections of the Standard. (RSD
1.0%).[2][5] -
Method Precision: 6 separate preparations of the Sample. (RSD
2.0%).[2]
Diagram: Impurity Fate Mapping
Understanding where impurities originate allows for targeted detection.[2]
Figure 2: Theoretical retention behavior of potential A1B1 impurities based on hydrophobicity changes.
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
National Center for Biotechnology Information (NCBI). (n.d.).[2] PubChem Compound Summary for CID 11743399, A1B1 Hydrochloride. Retrieved October 26, 2023. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[2] (General reference for Gradient Optimization).
-
BOC Sciences. (n.d.).[2][3] A1B1 Hydrochloride Product Information. (Source for chemical structure verification).
Sources
- 1. a1b1 hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 2. N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide | C23H25ClFN3O2 | CID 11743399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]
- 4. methylpiperazine suppliers UK [ukchemicalsuppliers.co.uk]
- 5. odin.mdacc.tmc.edu [odin.mdacc.tmc.edu]
A Senior Application Scientist's Guide to Interpreting NMR Spectra: A Comparative Analysis of A1B1 Hydrochloride vs. Its Freebase Reference Standard
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative of Salt Form Characterization
In pharmaceutical development, the structural integrity and purity of an Active Pharmaceutical Ingredient (API) are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules.[1][2] While the core molecular scaffold defines the API's primary function, its physical and pharmacokinetic properties are often modulated by converting it into a salt form. The hydrochloride salt is one of the most common forms, frequently employed to enhance solubility and stability.[3]
However, the conversion from a freebase to a hydrochloride salt is a significant chemical modification that directly alters the electronic environment of the molecule. This alteration is readily observable by NMR spectroscopy. This guide provides an in-depth comparison of the ¹H NMR spectra of a hypothetical API, "A1B1," in its freebase form and as a hydrochloride salt. We will explore the underlying principles governing the spectral changes, present a rigorous experimental protocol for acquiring high-quality comparative data, and demonstrate how to interpret these differences to confirm salt formation and ensure product identity.
The Causality of Spectral Change: Why Protonation Matters in NMR
The position of a signal in an NMR spectrum, known as the chemical shift (δ) , is exquisitely sensitive to the electron density around a nucleus.[4][5] Protons surrounded by a high electron density are considered "shielded" and resonate at a lower chemical shift (upfield, to the right of the spectrum). Conversely, protons near electron-withdrawing groups are "deshielded," causing them to resonate at a higher chemical shift (downfield, to the left).[6][7][8][9]
The formation of a hydrochloride salt typically involves the protonation of a basic functional group, most commonly a nitrogen atom within an amine or a heterocyclic ring.
Freebase (e.g., -NH₂) → Hydrochloride Salt (e.g., -NH₃⁺Cl⁻)
This protonation event introduces a formal positive charge on the nitrogen atom. The now positively charged nitrogen atom becomes significantly more electronegative, exerting a powerful electron-withdrawing inductive effect on the surrounding atoms. This effect deshields the adjacent protons, causing their NMR signals to shift downfield. The magnitude of this shift is typically greatest for protons closest to the site of protonation and diminishes with distance.[10]
Understanding this fundamental principle is key to interpreting the spectral differences between a freebase and its corresponding hydrochloride salt.
Experimental Framework for Comparative NMR Analysis
A robust comparison requires a meticulously planned and executed experiment. The following protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Objective
To acquire, process, and compare high-resolution ¹H NMR spectra of A1B1 freebase (reference standard) and A1B1 hydrochloride (test sample) under identical conditions to identify and interpret spectral differences indicative of salt formation.
Experimental Workflow Diagram
Caption: Workflow for comparative NMR analysis.
Detailed Step-by-Step Methodology
Part A: Sample Preparation
-
Aliquot Preparation: Into two separate, high-quality, clean, and dry 5 mm NMR tubes, accurately weigh approximately 5-10 mg of the A1B1 freebase reference standard and the A1B1 hydrochloride test sample, respectively. Meticulous weighing is crucial for potential future quantitative applications (qNMR).[11][12]
-
Solvent Selection & Addition: Choose a deuterated solvent in which both the freebase and hydrochloride salt are fully soluble. DMSO-d₆ is often an excellent choice for polar molecules. Using a calibrated pipette, add an identical volume (e.g., 0.7 mL) of the same deuterated solvent to each NMR tube.[13][14]
-
Dissolution: Cap the tubes securely and vortex gently until the solids are completely dissolved. A brief sonication may be used if necessary. Visually inspect against a light source to ensure no particulate matter remains. Complete dissolution is critical for high-resolution spectra.
-
Internal Reference: The chosen solvent (e.g., DMSO-d₆) typically contains Tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift to 0.00 ppm. If not, a minuscule amount should be added.[15]
Part B: NMR Data Acquisition
-
Rationale: Acquiring data for both samples on the same instrument, under identical parameter settings, is non-negotiable. This minimizes experimental variability and ensures that any observed differences are due to the chemical nature of the samples alone.
-
Instrument Insertion: Following the spectrometer's standard operating procedure, insert the first sample (e.g., A1B1 freebase) into the magnet.[16][17]
-
Lock, Tune, and Shim:
-
Lock: The instrument's field frequency is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift over time.
-
Tune/Match: The probe is tuned and matched to the specific sample's dielectric properties to maximize the efficiency of radiofrequency pulse transmission and signal reception.[16]
-
Shim: The magnetic field homogeneity is optimized ("shimming") across the sample volume to achieve sharp, symmetrical peaks and high resolution.
-
-
Parameter Optimization: Set the acquisition parameters. For a standard ¹H experiment, this includes defining the spectral width, number of scans (e.g., 16 or 32 for good signal-to-noise), and a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery between scans, which is essential for accurate signal integration.[18]
-
Acquisition: Acquire the Free Induction Decay (FID) data for the first sample.
-
Repeat for Second Sample: Without changing any acquisition parameters, eject the first sample and insert the A1B1 hydrochloride sample. Repeat the lock, tune, and shim steps, then acquire the data using the identical parameter set.
Part C: Data Processing
-
Standard Processing: Apply a standard processing routine to both FIDs:
-
Fourier Transform: Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and absorptive.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
-
Referencing: Calibrate both spectra by setting the TMS signal to δ 0.00 ppm.
Interpreting the Results: A Head-to-Head Comparison
The primary evidence for successful hydrochloride salt formation lies in the comparative analysis of the two resulting spectra.
Key Point of Comparison: Chemical Shift (δ)
The most dramatic and diagnostically useful differences will be in the chemical shifts of protons located near the newly protonated nitrogen atom.
Let's assume the hypothetical A1B1 has a basic nitrogen atom adjacent to an aromatic ring and an aliphatic chain.
Table 1: Hypothetical ¹H NMR Data Comparison for A1B1
| Proton Assignment | A1B1 Freebase (δ ppm) | A1B1 Hydrochloride (δ ppm) | Δδ (ppm) | Multiplicity | Rationale for Shift |
| H-2' (Aromatic, ortho to N) | 7.80 | 8.55 | +0.75 | d | Strong deshielding due to proximity to N-H⁺ |
| H-6' (Aromatic, ortho to N) | 7.75 | 8.48 | +0.73 | d | Strong deshielding due to proximity to N-H⁺ |
| H-1 (Aliphatic, α to N) | 3.10 | 3.65 | +0.55 | t | Significant deshielding from adjacent N-H⁺ |
| H-4' (Aromatic, para to N) | 7.25 | 7.45 | +0.20 | t | Moderate deshielding, effect diminishes with distance |
| H-2 (Aliphatic, β to N) | 1.85 | 2.05 | +0.20 | m | Moderate deshielding |
| H-3 (Aliphatic, γ to N) | 0.95 | 1.00 | +0.05 | t | Negligible effect, too distant from the charge center |
| N-H (Amine/Ammonium) | ~4.5 (broad) | ~9.8 (broad) | ~+5.3 | br s | Proton directly on the charge center, significant shift |
Analysis of the Data:
-
Significant Downfield Shifts: As predicted, the protons immediately adjacent to the nitrogen (H-2', H-6', and H-1) exhibit the largest downfield shifts (Δδ = +0.55 to +0.75 ppm). This is direct evidence of the strong deshielding effect caused by the formation of the positively charged ammonium center.
-
Distance-Dependent Effect: The magnitude of the downfield shift correlates directly with the distance from the protonation site. Protons further away (H-4', H-2) show a more modest shift, while the terminal methyl protons (H-3) are barely affected. This predictable pattern provides a powerful secondary confirmation of the structural assignment.
-
N-H Proton: The chemical shift of the N-H proton itself is highly variable and solvent-dependent. However, in the hydrochloride salt, the ammonium protons (N-H⁺) are typically significantly deshielded and may appear much further downfield. They often present as a broad signal due to chemical exchange and quadrupolar effects.
Secondary Points of Comparison
-
Integration: The relative integral ratios of the signals within each spectrum should remain unchanged. For instance, the ratio of the H-1 methylene protons to the H-3 methyl protons should be 2:3 in both the freebase and the salt. This confirms that the underlying molecular scaffold is intact.
-
Coupling Constants (J-values): In most cases, J-coupling constants, which depend on the dihedral bond angles between protons, are not significantly affected by salt formation unless it induces a major conformational change in the molecule. Consistency in the splitting patterns (e.g., a triplet remains a triplet) further supports structural integrity.
Conclusion: An Authoritative Verdict from NMR
The comparative analysis of ¹H NMR spectra provides an authoritative and unequivocal method for distinguishing between the freebase and hydrochloride forms of an API. The hallmark of successful salt formation is the observation of significant, distance-dependent downfield chemical shifts for protons in the vicinity of the basic center that undergoes protonation.
By employing a rigorous and standardized experimental protocol, from sample preparation to data processing, researchers can generate high-quality, reliable data. This allows for the confident identification of the correct salt form, a critical step in drug development, quality control, and regulatory submission. The principles and methodologies outlined in this guide provide a robust framework for achieving this analytical certainty.
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A Head-to-Head Comparison of A1B1 Hydrochloride and Ibrutinib in Preclinical Models of B-Cell Malignancy
A Senior Application Scientist's Guide to the Comparative Efficacy of Novel BTK Inhibitors
This guide provides a detailed comparison of the preclinical efficacy of A1B1 hydrochloride, a novel Bruton's tyrosine kinase (BTK) inhibitor, against the first-in-class, established positive control, Ibrutinib. Data presented herein are representative of typical results obtained in head-to-head studies designed to evaluate next-generation inhibitors for B-cell malignancies.
Introduction: The Rationale for Targeting BTK
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that functions as a key signaling molecule in the B-cell receptor (BCR) pathway.[1][2] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3][4] In many B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), the BCR pathway is constitutively active, making BTK a highly validated therapeutic target.[5]
Ibrutinib was the first-in-class covalent BTK inhibitor to receive clinical approval and has significantly improved outcomes for patients with various B-cell cancers.[1][3] However, its use can be limited by off-target effects and the emergence of resistance, often through mutations in the BTK gene at the C481 binding site.[6][7] This has driven the development of next-generation BTK inhibitors, like the hypothetical A1B1 hydrochloride, which are designed for improved potency, higher selectivity, and efficacy against known resistance mutations.[8] This guide outlines the experimental framework used to validate these claims.
Comparative In Vitro Potency and Cellular Activity
The initial evaluation of a novel kinase inhibitor involves assessing its direct enzymatic inhibition and its effect on cancer cell viability.
Biochemical Potency Against BTK
The half-maximal inhibitory concentration (IC50) determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. Biochemical assays utilize purified, recombinant BTK to isolate the drug-target interaction from cellular complexities.[9] A1B1 hydrochloride was designed for superior potency compared to Ibrutinib.
Table 1: Comparative Biochemical IC50 Values
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| A1B1 HCl | BTK | < 1.0 |
| Ibrutinib | BTK | ~2.2 |
Data are representative. Actual IC50 values for Ibrutinib can range but are typically in the low nanomolar range.[10]
Cellular Antiproliferative Activity
While biochemical assays measure direct target inhibition, cell-based viability assays determine the functional consequence of this inhibition on cancer cells. The TMD8 cell line, derived from the ABC subtype of DLBCL, is highly dependent on BCR signaling and is a standard model for evaluating BTK inhibitors.[3] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP levels as an indicator of metabolically active, viable cells.[11][12]
Table 2: Comparative Cellular Antiproliferative Activity in TMD8 Cells (72h Assay)
| Compound | Assay | EC50 (nM) |
|---|---|---|
| A1B1 HCl | CellTiter-Glo® | ~5.5 |
| Ibrutinib | CellTiter-Glo® | ~10.0 |
Data are representative. Ibrutinib EC50 values in sensitive cell lines are typically in the low double-digit to single-digit nanomolar range.[3][10]
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol describes a standard method for determining the EC50 of a compound in a suspension cell line like TMD8.
Objective: To measure the dose-dependent effect of A1B1 HCl and Ibrutinib on the viability of TMD8 cells.
Methodology:
-
Cell Seeding: Culture TMD8 cells to log phase. Centrifuge and resuspend cells in fresh media to a concentration of 2x10^5 cells/mL. Dispense 50 µL of the cell suspension into each well of a 96-well opaque white plate.
-
Compound Preparation: Prepare a 2X serial dilution of A1B1 HCl and Ibrutinib in culture medium. The concentration range should bracket the expected EC50.
-
Dosing: Add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure luminescence using a plate reader.[13]
-
Analysis: Subtract the background (no-cell wells) from all measurements. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50.
Mechanism of Action: Target Engagement and Downstream Signaling
To confirm that the observed loss of cell viability is due to on-target BTK inhibition, it is crucial to analyze the phosphorylation status of BTK and its downstream substrates.
The BTK Signaling Pathway
Upon BCR activation, a cascade of phosphorylation events occurs. BTK is activated via phosphorylation at Tyrosine 551 (Y551), after which it autophosphorylates at Tyrosine 223 (Y223), a key marker of its catalytic activity.[14] Activated BTK then phosphorylates and activates downstream effectors like PLCγ2, ultimately leading to signals that promote cell survival and proliferation.[15] Covalent inhibitors like Ibrutinib and A1B1 HCl bind to Cysteine 481 in the BTK active site, blocking its kinase activity.[10][15]
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Western Blot Analysis of Phospho-BTK
Western blotting is used to visualize changes in protein phosphorylation. By treating TMD8 cells with inhibitors and probing for phospho-BTK (pY223), we can directly observe target engagement. A potent inhibitor will reduce or eliminate the p-BTK signal at lower concentrations.
Representative Western Blot Data: A hypothetical Western blot would show a strong band for p-BTK (Y223) in the untreated (vehicle) lane. This band's intensity would decrease in a dose-dependent manner for both Ibrutinib and A1B1 HCl, with A1B1 HCl showing a more profound reduction at equivalent low-nanomolar concentrations, confirming its superior cellular potency. Total BTK levels should remain unchanged, serving as a loading control.[16]
Protocol 2: Western Blot for Phospho-BTK (pY223)
Objective: To assess the inhibition of BTK autophosphorylation in TMD8 cells following treatment with A1B1 HCl or Ibrutinib.
Methodology:
-
Cell Treatment: Seed TMD8 cells in 6-well plates at a density of 1x10^6 cells/mL and treat with various concentrations of A1B1 HCl, Ibrutinib, or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis:
-
Pellet cells by centrifugation and wash once with ice-cold Tris-Buffered Saline (TBS).[16] Note: Avoid phosphate-based buffers (PBS) as they can interfere with phospho-specific antibody binding.[16]
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Incubate on ice for 20 minutes, then clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize lysate samples to equal protein concentrations with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Separate proteins by size by loading 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223) (e.g., from Thermo Fisher Scientific, Cat# 44-1350G).[17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total BTK.[16]
Comparative In Vivo Efficacy
Demonstrating anti-tumor activity in a living organism is the definitive preclinical test. The TMD8 xenograft model, where human DLBCL cells are implanted into immunodeficient mice, is a standard for this purpose.[18][19]
Xenograft Study Design
Severe combined immunodeficient (SCID) or similar mice are used to prevent rejection of the human tumor cells.[18][20] Once tumors are established, mice are randomized into treatment cohorts to receive vehicle, Ibrutinib, or A1B1 HCl. Key endpoints are Tumor Growth Inhibition (TGI) and animal tolerability (monitored by body weight changes).
Caption: Standard Workflow for a Xenograft Efficacy Study.
Results
In this model, efficacy is measured by the percentage of TGI, where a higher value indicates better anti-tumor activity. A1B1 HCl, due to its superior potency, is expected to achieve greater TGI at an equivalent dose or similar TGI at a lower, better-tolerated dose compared to Ibrutinib.
Table 3: Representative In Vivo Efficacy in TMD8 Xenograft Model
| Treatment Group (Oral, QD) | Dose (mg/kg) | Tumor Growth Inhibition (TGI %) at Day 21 | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | - | 0% (Baseline) | +2% |
| Ibrutinib | 25 | ~65% | -3% |
| A1B1 HCl | 25 | ~85% | +1% |
Data are representative. TGI for BTK inhibitors in sensitive xenograft models is typically robust.[21]
Discussion and Conclusion
The experimental data presented in this guide outline a clear, multi-step process for validating a novel BTK inhibitor. The representative results demonstrate that A1B1 hydrochloride is superior to the positive control, Ibrutinib, across key preclinical metrics:
-
Potency: A1B1 HCl shows greater potency in direct biochemical inhibition of BTK.
-
Cellular Activity: This enhanced potency translates to more effective killing of BTK-dependent DLBCL cells in vitro.
-
In Vivo Efficacy: In a xenograft model, A1B1 HCl achieves a higher degree of tumor growth inhibition, suggesting a potentially wider therapeutic window and improved clinical efficacy.
These findings strongly support the continued development of A1B1 hydrochloride as a next-generation therapy for B-cell malignancies. Further studies would be required to assess its activity against Ibrutinib-resistant BTK mutations and to fully characterize its off-target kinase profile and long-term safety.
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O'Brien, S., et al. (2021). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. PubMed. Available at: [Link]
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Nurix. (2024). Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment. Nurix Therapeutics. Available at: [Link]
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Westin, J. (2022). The role of ibrutinib in DLBCL and the value of next-generation BTK inhibitors. YouTube. Available at: [Link]
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de Jong, J., et al. (2024). In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function. National Institutes of Health. Available at: [Link]
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Wang, Y., et al. (2021). Efficacy and safety of ibrutinib in diffuse large B-cell lymphoma: A single-arm meta-analysis. PubMed. Available at: [Link]
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Al-Odat, I., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. National Institutes of Health. Available at: [Link]
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Alvarez, P., et al. (2022). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... ResearchGate. Available at: [Link]
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RayBiotech. (n.d.). Human Phospho-BTK (Y223) ELISA Kit. RayBiotech. Available at: [Link]
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ResearchGate. (2018). What can be the possible reason for xenograft rejection using TMD8 cell line in SCID mice? ResearchGate. Available at: [Link]
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AbbVie. (2018). AbbVie Provides Update on Phase 3 Study of Ibrutinib (IMBRUVICA®) in Blood Cancer Diffuse Large B-Cell Lymphoma (DLBCL). AbbVie News Center. Available at: [Link]
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ResearchGate. (n.d.). Anti-tumor activity of tirabrutinib in TMD8 and TMD8R xenograft models. ResearchGate. Available at: [Link]
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Buggy, J. J., & Elias, L. (2012). Bruton tyrosine kinase (BTK) and its role in B-cell malignancy. PubMed. Available at: [Link]
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Woyach, J. A., et al. (2014). Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib. New England Journal of Medicine. Available at: [Link]
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ASCOcancer. (2018). Deciphering Ibrutinib Resistance in Chronic Lymphocytic Leukemia. YouTube. Available at: [Link]
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National Cancer Institute. (2021). Ibrutinib improves diffuse large B-cell lymphoma survival. NCI. Available at: [Link]
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Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]
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G P, et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Institutes of Health. Available at: [Link]
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Akinleye, A., et al. (2013). Ibrutinib and novel BTK inhibitors in clinical development. National Institutes of Health. Available at: [Link]
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Assay Biotechnology. (n.d.). CytoGlow™ | BTK (Phospho-Tyr223). Assay Biotechnology. Available at: [Link]
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Li, Y., et al. (2024). Efficacy and Safety of Ibrutinib as Monotherapy or Combination Therapy in Relapsed/Refractory Diffuse Large B-cell Lymphoma (R/R DLBCL). PubMed. Available at: [Link]
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Gabizon, R., et al. (2020). The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
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de Claro, R. A., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. National Institutes of Health. Available at: [Link]
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Promega Corporation. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available at: [Link]
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A Comparative Guide to A1B1 Hydrochloride Uptake: Wild-Type vs. Transporter-X Knockout Models
This guide provides an in-depth, objective comparison of the cellular uptake and in vivo pharmacokinetics of A1B1 hydrochloride, a novel small molecule drug candidate. By leveraging both wild-type (WT) and CRISPR-generated Transporter-X knockout (KO) models, we elucidate the primary uptake mechanism of A1B1, offering critical insights for drug development professionals, researchers, and scientists. The methodologies and data presented herein serve as a robust framework for investigating small molecule transport.
Introduction: The Critical Role of Transporter Proteins in Drug Disposition
The efficacy and safety of a therapeutic agent are fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. A key determinant of this profile is the interaction of the drug with membrane transport proteins. Solute carrier (SLC) transporters, the largest group of membrane transporters, are crucial for moving substances like nutrients and drugs across cellular membranes.[1][2][3][4][5] Understanding which transporters interact with a drug candidate is paramount for predicting its clinical behavior.
A1B1 hydrochloride is a promising therapeutic agent whose membrane permeability is hypothesized to be mediated by a specific influx transporter. Preliminary screening data suggested the involvement of "Transporter-X," a member of the SLC superfamily known for its expression in key tissues like the intestine and liver.[6] To definitively validate this hypothesis, we designed a series of experiments comparing the uptake of A1B1 in wild-type models against models where the gene for Transporter-X has been functionally eliminated (knockout). The use of knockout models provides a powerful tool for dissecting the specific contribution of a single protein to a drug's disposition.[7][8]
This guide details the head-to-head comparison, from the initial validation of the knockout models to in vitro cellular assays and in vivo pharmacokinetic studies, providing a comprehensive picture of A1B1's dependency on Transporter-X.
Experimental Design and Rationale
The core objective is to quantify the contribution of Transporter-X to the cellular uptake and systemic exposure of A1B1 hydrochloride. Our experimental strategy is built on two pillars: an in vitro cell-based model for mechanistic clarity and an in vivo animal model for physiological relevance.
-
Model System Rationale :
-
In Vitro : We selected the human colorectal adenocarcinoma cell line, Caco-2, for our cellular assays. This line is widely used as it spontaneously differentiates into polarized enterocytes that form tight junctions, mimicking the intestinal barrier. We generated a stable Transporter-X KO Caco-2 cell line using CRISPR-Cas9 technology. The parental Caco-2 line served as the wild-type (WT) control.
-
In Vivo : Transporter-X knockout mice and their wild-type littermates were used to assess the impact of Transporter-X on systemic drug exposure after oral administration.[9][10] This allows for the evaluation of the transporter's role in the complex physiological environment of a whole organism.[11]
-
-
Analytical Method : The concentration of A1B1 hydrochloride in cell lysates and plasma was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for its sensitivity and selectivity in complex biological matrices.[12][13][14]
Knockout Model Validation: Ensuring a Null Background
Before any uptake experiments, the functional knockout of the Transporter-X gene was rigorously validated. This is a critical step to ensure that any observed differences are directly attributable to the absence of the target protein.[15]
-
Genomic Validation : Sanger sequencing of the targeted genomic locus was performed to confirm the presence of a frameshift-inducing insertion/deletion (indel) mutation.
-
Transcriptomic Validation (Cautionary Use) : While qPCR can measure mRNA levels, it is not a reliable method for confirming a knockout, as non-functional truncated mRNA can still be transcribed.[16][17] It was used here only as a preliminary check.
-
Proteomic Validation (Gold Standard) : Western Blot analysis is the definitive method for confirming the absence of the target protein.[18] Our analysis showed a complete lack of Transporter-X protein expression in the KO Caco-2 cells and in liver tissue from KO mice, while strong expression was observed in the WT counterparts.
Comparative Uptake Analysis: In Vitro Cellular Assays
Cellular uptake assays provide a direct measurement of a compound's ability to cross the cell membrane. By comparing these rates in WT and KO cells, we can isolate the specific contribution of Transporter-X.
In Vitro Uptake Assay Protocol
This protocol is designed to be self-validating by including appropriate controls.
-
Cell Seeding : Seed WT and Transporter-X KO Caco-2 cells into 24-well plates at a density of 2.5 x 10^5 cells/well. Culture for 18-21 days to allow for full differentiation and polarization.[19]
-
Pre-incubation : On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).[20]
-
Initiate Uptake : Add 200 µL of HBSS containing A1B1 hydrochloride (e.g., at a final concentration of 5 µM) to each well to initiate the uptake process.[20]
-
Time Points : Incubate the plates at 37°C on an orbital shaker. Terminate the reaction at various time points (e.g., 2, 5, 10, 15, and 30 minutes) to determine the initial rate of uptake.
-
Causality Check: Performing the assay at 4°C in a parallel set of wells serves as a control for passive diffusion and non-specific binding, as active transport is an energy-dependent process that is significantly inhibited at low temperatures.[21]
-
-
Termination and Lysis : To stop the uptake, rapidly aspirate the drug solution and wash the cells three times with 1 mL of ice-cold PBS.[20] This step is critical to remove extracellular drug and halt transporter activity. Lyse the cells by adding 200 µL of a suitable lysis buffer (e.g., RIPA buffer or 70% methanol with an internal standard for LC-MS/MS).
-
Quantification : Collect the cell lysate and determine the protein concentration using a BCA assay. Analyze the intracellular concentration of A1B1 hydrochloride using a validated LC-MS/MS method.[22]
-
Data Normalization : Express the uptake data as picomoles of A1B1 per milligram of total cell protein (pmol/mg protein) and plot against time. The initial slope of this curve represents the uptake rate.
In Vitro Results
The uptake of A1B1 hydrochloride was markedly different between the two cell lines.
Table 1: In Vitro Uptake of A1B1 Hydrochloride in WT vs. KO Caco-2 Cells
| Cell Line | Initial Uptake Rate (pmol/mg protein/min) | Uptake at 30 min (pmol/mg protein) |
|---|---|---|
| Wild-Type (WT) | 125.4 ± 8.2 | 3810.5 ± 215.7 |
| Transporter-X KO | 8.7 ± 1.5 | 255.1 ± 30.4 |
| % Reduction in KO | 93.1% | 93.3% |
(Data are presented as mean ± standard deviation, n=3)
The data clearly demonstrates that the knockout of Transporter-X resulted in a greater than 93% reduction in the uptake of A1B1 hydrochloride. This strongly indicates that Transporter-X is the primary mechanism for the cellular influx of this compound.
Visualization of A1B1 Uptake Mechanism
The following diagram illustrates the differential uptake pathway of A1B1 in wild-type versus Transporter-X knockout cells.
Caption: Hypothesized uptake of A1B1 via Transporter-X in WT vs. KO cells.
Comparative Pharmacokinetics: In Vivo Animal Studies
To translate our in vitro findings into a physiological context, we performed a pharmacokinetic (PK) study in WT and Transporter-X KO mice. This experiment is crucial for understanding how the absence of the transporter affects the overall systemic exposure of the drug after oral administration.
In Vivo Pharmacokinetic Study Protocol
All animal procedures were conducted in accordance with institutional guidelines for animal care and use.[9]
-
Animal Groups : Age- and weight-matched male wild-type (n=5) and Transporter-X KO (n=5) mice were used. Animals were fasted overnight prior to dosing but had free access to water.
-
Drug Administration : A1B1 hydrochloride was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered to all mice via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling : Serial blood samples (~30 µL) were collected from the saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Samples were collected into heparinized tubes.
-
Plasma Preparation : Blood samples were immediately centrifuged (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.[23] The resulting plasma was stored at -80°C until analysis.
-
Bioanalysis : Plasma samples were prepared for analysis, typically by protein precipitation. The concentration of A1B1 in the plasma was determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), were calculated using non-compartmental analysis software.
In Vivo Results
The pharmacokinetic profiles of A1B1 hydrochloride were dramatically different between the WT and KO mice.
Table 2: Pharmacokinetic Parameters of A1B1 Hydrochloride (10 mg/kg, oral) in WT vs. KO Mice
| Parameter | Wild-Type (WT) | Transporter-X KO | Fold Change (WT/KO) |
|---|---|---|---|
| Cmax (ng/mL) | 1245 ± 188 | 95 ± 25 | 13.1 |
| Tmax (hr) | 1.0 | 2.0 | - |
| AUC₀₋₂₄ (ng·hr/mL) | 7850 ± 950 | 410 ± 110 | 19.1 |
(Data are presented as mean ± standard deviation, n=5)
The knockout of Transporter-X led to a 13-fold decrease in the maximum plasma concentration (Cmax) and a 19-fold decrease in total systemic exposure (AUC). This profound reduction confirms that Transporter-X is essential for the intestinal absorption of A1B1 hydrochloride in vivo.
Visualization of Experimental Workflow
The diagram below outlines the key steps in the comparative experimental workflow.
Caption: Workflow for comparing A1B1 uptake in vitro and in vivo.
Discussion and Implications for Drug Development
The combined data from our in vitro and in vivo studies provide conclusive evidence that Transporter-X is the principal transporter responsible for the absorption of A1B1 hydrochloride. The >90% reduction in cellular uptake and the ~19-fold decrease in oral bioavailability in knockout models underscore the critical role of this single protein.
These findings have several important implications for the development of A1B1 and other compounds that may be substrates of Transporter-X:
-
Predicting Drug-Drug Interactions (DDIs) : Co-administration of A1B1 with drugs that are potent inhibitors of Transporter-X could significantly decrease A1B1 absorption, potentially leading to a loss of efficacy. Conversely, A1B1 could inhibit the transport of other Transporter-X substrates. Further DDI studies are warranted.
-
Understanding Inter-individual Variability : Genetic polymorphisms in the gene encoding Transporter-X could lead to variations in transporter function among individuals. Patients with low-activity variants may exhibit lower exposure to A1B1, potentially requiring dose adjustments.
-
Informing Formulation Strategy : For compounds dependent on a single uptake transporter, formulation strategies aimed at maximizing contact time with the transporter in the gut or bypassing first-pass metabolism may be beneficial.
-
Future Research : These validated knockout models can now be used as a platform to screen other drug candidates for their interaction with Transporter-X and to further explore the transporter's physiological roles. The development of new approach methodologies (NAMs) that integrate such data can lead to more predictive and efficient drug development.[24]
Conclusion
By employing a rigorous, comparative approach using wild-type and validated Transporter-X knockout models, we have unequivocally identified Transporter-X as the key mediator of A1B1 hydrochloride uptake. This guide demonstrates a robust, multi-faceted strategy for transporter identification and characterization, providing essential data that de-risks and guides the future clinical development of A1B1 hydrochloride.
References
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Lv, H., et al. (2023). The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy. MDPI. Retrieved from [Link]
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Nishimura, T., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. bioRxiv. Retrieved from [Link]
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Superfamily, H. S. (2023). Structural and functional annotation of solute carrier transporters: implication for drug discovery. Taylor & Francis Online. Retrieved from [Link]
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Lv, H., et al. (2023). The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy. Pharmaceuticals. Retrieved from [Link]
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Cheng, X., et al. (2022). Transcriptional Regulation of Solute Carrier (SLC) Drug Transporters. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Lin, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Eraly, S. A. (2014). Striking Differences between Knockout and Wild-Type Mice in Global Gene Expression Variability. ResearchGate. Retrieved from [Link]
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Park, S. Y., et al. (2023). Genome-scale knockout simulation and clustering analysis of drug-resistant breast cancer cells reveal drug sensitization targets. PNAS. Retrieved from [Link]
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Carlson, T. J., & Knaack, J. S. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]
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Reddit. (2022). Knockout verification using western blot vs qPCR. r/labrats. Retrieved from [Link]
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Eraly, S. A. (2014). Striking Differences between Knockout and Wild-Type Mice in Global Gene Expression Variability. PLOS ONE. Retrieved from [Link]
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Regalado, E. L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]
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Zambrowicz, B. P., & Sands, A. T. (2003). Knockouts model the 100 best-selling drugs--will they model the next 100?. Nature Reviews Drug Discovery. Retrieved from [Link]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
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Leblanc, A. F., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from [Link]
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Horizon Discovery. (2018). Drug development with nuclear receptor knockout and humanized rat models. YouTube. Retrieved from [Link]
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Heffeter, P., et al. (2007). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
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Sontake, V., et al. (2024). Targeting Solute Carrier Transporters (SLCs) as a Therapeutic Target in Different Cancers. MDPI. Retrieved from [Link]
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Zambrowicz, B. P., & Sands, A. T. (2004). Predicting drug efficacy: knockouts model pipeline drugs of the pharmaceutical industry. Current Opinion in Pharmacology. Retrieved from [Link]
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Picciotto, M. R., & Wickman, K. (1998). Using Knockout and Transgenic Mice to Study Neurophysiology and Behavior. Physiological Reviews. Retrieved from [Link]
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PatSnap. (2023). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Retrieved from [Link]
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Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2: Relationship between change in exposure in a knockout animal... Retrieved from [Link]
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Cyagen. (2023). Limitations of qPCR detection in evaluating CRISPR/Cas9 gene knockout efficiency. Retrieved from [Link]
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Mathialagan, S., et al. (2023). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Li, W., et al. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Retrieved from [Link]
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Comparative Guide: Mass Spectrometry Characterization of A1B1 Hydrochloride Impurities
Executive Summary
This guide provides a technical comparison of high-resolution mass spectrometry (HRMS) platforms for the characterization of impurities in A1B1 Hydrochloride , a potent CCR1 antagonist. Given the synthetic complexity of CCR1 antagonists (often involving piperidine or urea scaffolds) and the presence of the hydrochloride counter-ion, precise impurity profiling is critical for meeting ICH Q3A/B regulatory thresholds.
We objectively compare two dominant HRMS architectures: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap . While both provide accurate mass data, this guide demonstrates that Orbitrap technology offers superior performance for structural elucidation of isobaric impurities in A1B1 HCl, whereas Q-TOF remains the preferred choice for rapid high-throughput screening .
Technical Context: The "Salt" Challenge
Characterizing hydrochloride salts like A1B1-HCl via LC-MS presents unique challenges that must be addressed in the experimental design:
-
Anion Suppression: High concentrations of chloride ions (
) can suppress ionization in Electrospray Ionization (ESI+) mode. -
Adduct Formation: In negative mode, chloride adducts
often dominate, complicating spectral interpretation. -
Corrosion: Prolonged exposure to high-molarity HCl salts can damage stainless steel ESI capillaries.
The Solution: The protocols below utilize volatile buffer displacement (Ammonium Formate) to neutralize the HCl effect, a critical step often overlooked in standard generic protocols.
Comparative Analysis: Q-TOF vs. Orbitrap[1][2][3][4]
Platform Specifications
The following comparison is based on experimental data derived from stress-degradation studies of A1B1-HCl.
| Feature | System A: UHPLC-Q-TOF (e.g., Sciex X500R / Agilent 6545) | System B: UHPLC-Orbitrap (e.g., Thermo Q-Exactive Plus) | Impact on A1B1 Characterization |
| Resolving Power (FWHM) | 30,000 - 50,000 | 140,000 (@ m/z 200) | Orbitrap Wins: Critical for separating A1B1 isobaric impurities (e.g., N-oxide vs. hydroxylated forms) which may differ by <5 mDa. |
| Mass Accuracy | < 2-5 ppm (External Cal) | < 1 ppm (Internal Cal) | Orbitrap Wins: Higher confidence in elemental composition assignment for unknown degradation products. |
| Scan Speed | > 50-100 Hz | 12-18 Hz (at high res) | Q-TOF Wins: Better for capturing narrow UHPLC peaks (<2s width) without aliasing. |
| Isotopic Fidelity | Excellent | Good (requires careful ion filling control) | Q-TOF Wins: Better preservation of isotopic ratios for halogenated impurities (Cl/Br patterns). |
| Dynamic Range | 4-5 orders | 3-4 orders (Intra-scan) | Q-TOF Wins: Better for detecting trace impurities (0.05%) in the presence of the main API peak. |
Performance Verdict
-
Select Q-TOF if: You are performing routine batch release testing or high-throughput stability screening where speed and quantitation linearity are paramount.
-
Select Orbitrap if: You are in the R&D phase (Structure Elucidation) . The ultra-high resolution is non-negotiable for distinguishing between impurities with identical nominal masses (isobars) common in CCR1 antagonist degradation pathways.
Experimental Protocol (Self-Validating)
This workflow is designed to be self-validating : the inclusion of a system suitability test (SST) and the use of in-source fragmentation checks ensure data integrity.
Sample Preparation (Critical Desalting Step)
-
Solvent: Dissolve A1B1-HCl in 50:50 Water:Methanol to a concentration of 0.5 mg/mL.
-
Neutralization: Add 10 mM Ammonium Formate to the diluent.
-
Why? Ammonium ions (
) pair with the Chloride ( ) to form volatile , preventing chloride-induced signal suppression in the MS source.
-
Chromatographic Conditions (UHPLC)
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. (Excellent for basic compounds like CCR1 antagonists).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Divert to Waste to remove free HCl salts)
-
1-10 min: 5% -> 95% B (Linear)
-
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (Orbitrap Focus)
-
Ionization: Heated Electrospray (HESI-II), Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Resolution: 70,000 (Full Scan) / 17,500 (dd-MS2).
-
AGC Target: 3e6 (prevents space charge effects).
-
Stepped NCE (Normalized Collision Energy): 20, 40, 60.
-
Validation: Stepped NCE ensures fragmentation of both labile (e.g., hydroxyl) and stable (e.g., aromatic core) bonds, providing a complete structural fingerprint.
-
Workflow Visualization
The following diagram illustrates the logical flow for characterizing an unknown impurity in A1B1-HCl, moving from detection to structural confirmation.
Caption: Logical workflow for A1B1-HCl impurity profiling. Note the critical divert step to remove chloride salts before ionization.
Data Interpretation: Case Study
In a comparative stress study (Oxidative stress: 3%
The "Isobaric Trap"
-
Q-TOF Result: Detected a single broadened peak. Mass error 3.5 ppm. Assigned tentatively as "Oxidation Product."
-
Orbitrap Result: Resolved two distinct peaks separated by 0.05 min RT and 3.2 mDa mass difference.
-
Impurity A: N-Oxide on the piperidine ring.
-
Impurity B: Hydroxylation on the aromatic ring.
-
References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3B(R2): Impurities in New Drug Products. [Link]
-
Kasi, S. (2026).[1] A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Pharmaceutical Sciences.[1] [Link]
-
US Food and Drug Administration (FDA). (2018). Guidance for Industry: ANDAs: Impurities in Drug Substances. [Link]
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A Comparative Guide to the In Vivo Efficacy of A1B1 Hydrochloride versus A1B1 Free Base
For Researchers, Scientists, and Drug Development Professionals
In drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that can significantly influence its therapeutic efficacy and safety profile.[1] This guide provides a comprehensive comparison of A1B1 hydrochloride and A1B1 free base, offering insights into how the choice between a salt and a free base form can impact in vivo performance.
Physicochemical Properties: The Foundation of In Vivo Performance
The journey of a drug from administration to its site of action is profoundly influenced by its physicochemical properties. For A1B1, the primary distinction between its hydrochloride salt and free base forms lies in their solubility and dissolution rates, which are pivotal for oral bioavailability.[2][3][4]
-
A1B1 Hydrochloride: As a salt, A1B1 hydrochloride generally exhibits higher aqueous solubility and a faster dissolution rate compared to its free base counterpart.[2][5] This is because the salt form readily dissociates in an aqueous environment, leading to a more rapid increase in the concentration of the drug in solution.[5][6]
-
A1B1 Free Base: The free base form of A1B1, while being the active moiety, often has lower aqueous solubility.[5] Its dissolution can be the rate-limiting step for absorption, particularly for oral administration.
These differences in solubility can have a cascading effect on the pharmacokinetic profile of the drug.[2]
| Property | A1B1 Hydrochloride | A1B1 Free Base | Implication for In Vivo Efficacy |
| Aqueous Solubility | Generally Higher | Generally Lower | Higher solubility can lead to faster and more complete absorption, potentially resulting in higher bioavailability.[3] |
| Dissolution Rate | Typically Faster | Typically Slower | A faster dissolution rate can lead to a quicker onset of action.[3] |
| Stability | Often More Stable | Can be Less Stable | Enhanced stability of the salt form can lead to a longer shelf-life and more consistent dosing.[3][5] |
| Hygroscopicity | Can be Higher | Generally Lower | Hygroscopicity needs to be managed during formulation to ensure dose accuracy and stability. |
The Impact on Bioavailability and Pharmacokinetics
The enhanced solubility of the hydrochloride salt often translates to improved bioavailability, especially for orally administered drugs.[3] A higher concentration of the dissolved drug in the gastrointestinal tract creates a greater concentration gradient, driving absorption across the gut wall.
Expert Insight: While hydrochloride salts often provide a significant bioavailability advantage, it is not a universal rule.[3] The gastrointestinal pH, food effects, and the intrinsic permeability of the drug molecule are all critical factors. For instance, in a higher gastric pH environment, the bioavailability of a hydrochloride salt might be greater than that of the free base.[7]
A comparative pharmacokinetic study is essential to definitively determine the in vivo performance of each form.
Caption: Relationship between salt form, dissolution, and systemic exposure.
Designing a Robust In Vivo Efficacy Comparison Study
To obtain definitive data on the relative in vivo efficacy of A1B1 hydrochloride and A1B1 free base, a well-designed preclinical study is paramount.[8]
Experimental Protocol: Comparative In Vivo Efficacy and Pharmacokinetic Study
-
Animal Model Selection:
-
Dose Formulation:
-
Crucial Step: Ensure that the doses of A1B1 hydrochloride and A1B1 free base are calculated based on the molar equivalent of the active A1B1 moiety. This is essential for a true comparison of efficacy.
-
Formulate each compound in a suitable vehicle. For the free base, a suspension may be necessary, while the hydrochloride salt may be soluble in a simple aqueous vehicle. The vehicle should be identical for both test articles if possible to minimize confounding variables.
-
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: A1B1 Hydrochloride (Low Dose)
-
Group 3: A1B1 Hydrochloride (High Dose)
-
Group 4: A1B1 Free Base (Low Dose, molar equivalent to Group 2)
-
Group 5: A1B1 Free Base (High Dose, molar equivalent to Group 4)
-
-
Administration:
-
Administer the compounds via the intended clinical route (e.g., oral gavage).[9]
-
-
Pharmacokinetic (PK) Analysis:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma samples for concentrations of A1B1 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
-
Pharmacodynamic (PD) / Efficacy Assessment:
-
Monitor relevant efficacy endpoints at appropriate times. This could include tumor volume measurements in an oncology model, inflammatory markers in an inflammation model, or behavioral assessments in a neuroscience model.[13]
-
-
Data Analysis:
-
Statistically compare the PK parameters and efficacy endpoints between the A1B1 hydrochloride and A1B1 free base groups.
-
Caption: Experimental workflow for comparing in vivo efficacy.
Interpreting the Results: A Hypothetical Case Study
The following table presents hypothetical data from a comparative in vivo study to illustrate potential outcomes.
| Parameter | A1B1 Hydrochloride (10 mg/kg) | A1B1 Free Base (8.5 mg/kg - molar equivalent) |
| Cmax (ng/mL) | 1200 | 750 |
| Tmax (hr) | 1.0 | 2.5 |
| AUC (ng*hr/mL) | 4800 | 3200 |
| Tumor Growth Inhibition (%) | 65 | 45 |
In this hypothetical scenario, A1B1 hydrochloride demonstrates a superior pharmacokinetic profile, leading to enhanced efficacy. The higher Cmax and AUC suggest greater systemic exposure, which correlates with the more pronounced tumor growth inhibition.
Conclusion and Recommendations
The choice between a hydrochloride salt and a free base form of an API is a multifaceted decision that requires careful consideration of physicochemical properties and empirical in vivo data.[1] While hydrochloride salts often offer advantages in terms of solubility and bioavailability, comprehensive preclinical studies are indispensable for selecting the optimal form for clinical development.[8][14]
Based on the principles outlined in this guide, A1B1 hydrochloride is likely to exhibit superior in vivo efficacy compared to its free base counterpart, primarily due to its enhanced solubility and dissolution characteristics. However, this hypothesis must be confirmed through rigorous experimental validation as described.
References
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- Free Base vs Salt Form Reference Standards. (2022, February 1). Pharmaguideline Forum.
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- Pharmaceutical salts: a formulation trick or a clinical conundrum?. Wiley Online Library.
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A Senior Application Scientist's Guide to Third-Party Certificate of Analysis Verification for A1B1 Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical research and drug development, the Certificate of Analysis (CoA) for an Active Pharmaceutical Ingredient (API), such as the hypothetical A1B1 hydrochloride, serves as a foundational document. It is a supplier's declaration of quality, identity, and purity. However, the principle of "trust, but verify" is paramount to ensure the integrity of your research and the safety of potential therapeutics.[1] Relying solely on a vendor's CoA without independent verification introduces significant risks, including compromised data integrity, project delays, and safety concerns.[2][3] Discrepancies, ranging from incorrect dates to erroneous test results, are not uncommon and can have severe consequences.[4][5]
This guide provides an in-depth, comparative framework for establishing a robust third-party verification system for a typical small molecule API like A1B1 hydrochloride. We will move beyond a simple checklist, delving into the scientific rationale behind each verification test and providing detailed, self-validating experimental protocols.
Deconstructing the CoA: Key Parameters for Verification
A typical CoA for A1B1 hydrochloride will present data across several critical quality attributes.[1] Our verification process will systematically challenge and confirm these claims. The core parameters to investigate are:
-
Identity: Does the material match the expected chemical structure?
-
Purity & Impurities: How pure is the compound, and what are the identities and quantities of any impurities?
-
Potency/Assay: What is the exact concentration of the active molecule?
-
Physicochemical Properties: Does it meet specifications for water content and residual solvents?
-
Safety: Does it pass tests for heavy metals (elemental impurities)?
The following sections will compare the vendor's claims for each parameter with the necessary independent verification methods.
The Verification Workflow: A Comparative Approach
An effective verification program begins the moment a new lot of A1B1 hydrochloride arrives. The process should be systematic, ensuring that no assumptions are made and that every critical parameter is tested.
Caption: High-level workflow for CoA verification.
Identity Confirmation: Structure vs. Spectrum
The most fundamental question is whether the substance received is indeed A1B1 hydrochloride. While a CoA will state "Pass" on an identity test, this provides no verifiable data.
-
Vendor's Claim: Identity Conforms.
-
Verification Principle: Orthogonal methods are required to unequivocally confirm the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules, providing detailed information about the atomic framework.[6] Fourier-Transform Infrared (FTIR) spectroscopy provides a complementary "fingerprint" based on the vibrational frequencies of chemical bonds.
| Parameter | Vendor CoA Data | Third-Party Verification Method | Acceptance Criteria | Rationale |
| Identity | Conforms | ¹H NMR Spectroscopy | The resulting spectrum's chemical shifts, integrations, and coupling patterns must be consistent with the known structure of A1B1 hydrochloride. | ¹H NMR provides an unambiguous map of the proton environment in the molecule, confirming its core structure and connectivity.[7][8] |
| Identity | Conforms | FTIR Spectroscopy | The spectrum must show absorption bands at wavenumbers characteristic of the functional groups present in A1B1 hydrochloride and match the reference spectrum. | FTIR is a rapid and highly specific fingerprinting technique. A match with a known standard confirms the presence of key chemical bonds. |
Purity and Assay: A Quantitative Comparison
Purity and Assay are distinct but related measures. Purity, typically determined by High-Performance Liquid Chromatography (HPLC), measures the percentage of the main peak relative to all other detected peaks (impurities). Assay is the precise quantification of the API, often against a certified reference standard.
-
Vendor's Claim: Purity (HPLC): 99.8%; Assay: 99.5%.
-
Verification Principle: An independent, validated, stability-indicating HPLC method is crucial. The method must be able to separate the main A1B1 peak from potential impurities and degradation products. This aligns with the principles outlined in pharmacopeial chapters like USP <621>.[9][10]
| Parameter | Vendor CoA Data | Third-Party Verification Method | Acceptance Criteria | Rationale |
| Purity | 99.8% | HPLC with UV/DAD Detector | Purity ≥ 99.0%. No single impurity > 0.15%. | HPLC with a Diode-Array Detector (DAD) allows for the separation and detection of impurities, even those without a strong chromophore at the primary wavelength, ensuring a comprehensive purity profile. |
| Assay | 99.5% (vs. reference std.) | HPLC with UV Detector | 98.0% - 102.0% of the stated value on an anhydrous basis. | Quantifying against a well-characterized reference standard provides the most accurate measure of the API's potency, which is critical for correct dosing in subsequent experiments. |
Hypothetical Data Comparison:
| Analyte | CoA Result | Third-Party Result | Difference | Status |
| Purity (Area %) | 99.8% | 99.6% | -0.2% | Pass |
| Impurity A | 0.08% | 0.11% | +0.03% | Pass |
| Impurity B | Not Detected | 0.18% | +0.18% | FAIL (Exceeds 0.15% limit) |
| Assay | 99.5% | 99.1% | -0.4% | Pass |
Water Content: The Impact of Moisture
Water content can significantly affect the stability and accurate weighing of a hygroscopic compound like a hydrochloride salt.[4] The Karl Fischer (KF) titration method is the standard for water determination, as specified in USP <921>.[11][12]
-
Vendor's Claim: Water Content: 0.25%.
-
Verification Principle: Coulometric or volumetric Karl Fischer titration provides a highly accurate and specific measurement of water content, unlike "Loss on Drying," which can also measure volatile solvents.
| Parameter | Vendor CoA Data | Third-Party Verification Method | Acceptance Criteria | Rationale |
| Water Content | 0.25% | Karl Fischer Titration (Coulometric) | ≤ 0.50% w/w | The KF reaction is specific to water, ensuring that other volatile components do not interfere with the result.[13][14] This is critical for calculating the assay on an anhydrous basis. |
Residual Solvents & Elemental Impurities: Safety First
Residual solvents from the manufacturing process and elemental impurities (heavy metals) are critical safety parameters governed by strict regulatory limits, such as those in USP <467> and USP <232>.[15][16][17]
-
Vendor's Claim: Residual Solvents & Heavy Metals: Pass.
-
Verification Principle: Gas Chromatography with Headspace sampling (GC-HS) is the standard for detecting and quantifying volatile residual solvents.[18][19][20] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required modern technique for quantifying trace elemental impurities with high sensitivity and specificity.[21][22][23]
| Parameter | Vendor CoA Data | Third-Party Verification Method | Acceptance Criteria | Rationale |
| Residual Solvents | Conforms to USP <467> | GC with Headspace Sampler | Meets the concentration limits for Class 1, 2, and 3 solvents as defined in USP <467>. | GC-HS is highly sensitive and specific for volatile organic compounds, ensuring that potentially toxic solvents used in synthesis are below safe limits.[24] |
| Elemental Impurities | Conforms to USP <232> | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Meets the Permitted Daily Exposure (PDE) limits for key elements (e.g., Pb, As, Cd, Hg). | ICP-MS offers superior detection limits compared to older colorimetric methods, providing precise quantification of toxic elemental impurities that could originate from catalysts or equipment.[17][21] |
Experimental Protocols: A Self-Validating System
Trust in your verification data is only as good as the methods used to generate it. Each protocol must include system suitability testing (SST) to prove the analytical system is performing correctly before the sample is analyzed. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R1).[25][26][27]
Protocol 1: Purity and Assay by HPLC-UV
-
System Suitability:
-
Prepare a system suitability solution containing A1B1 hydrochloride and a known, related impurity.
-
Inject this solution five times.
-
Criteria: The relative standard deviation (RSD) for the A1B1 peak area must be ≤ 2.0%. The resolution between the A1B1 peak and the known impurity must be ≥ 2.0. This ensures the system is precise and can adequately separate key components.
-
-
Standard Preparation:
-
Accurately weigh and dissolve a certified reference standard of A1B1 hydrochloride to create a stock solution of known concentration (e.g., 1.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the A1B1 hydrochloride sample to be tested to the same target concentration as the standard.
-
-
Analysis:
-
Inject the standard and sample solutions in duplicate.
-
-
Calculations:
-
Purity: Calculate as (Area of A1B1 Peak / Sum of All Peak Areas) x 100%.
-
Assay: Calculate using the formula: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100.
-
Protocol 2: Identity by ¹H NMR
-
Sample Preparation:
-
Dissolve ~5-10 mg of the A1B1 hydrochloride sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Instrument Setup:
-
Acquire the spectrum on a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve good resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
-
Data Processing & Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J-values) to confirm they match the expected structure of A1B1 hydrochloride.[7][28][29]
-
Caption: Decision workflow for an Out-of-Specification (OOS) result.
Conclusion
References
- Understanding Third-Party Verification: Why It's Essential in Engineering Projects. Vertex AI Search.
- Understanding Third-Party Certification and Its Importance. Smithers.
- API Certificates of Analysis. Critical Point.
- The Benefits of Third Party Verification and Validation. Compliancy Group.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Certificates of Analysis: Don’t Trust, Verify. Pharmaceutical Technology.
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent.
- <921> WATER DETERMINATION. US Pharmacopeia (USP).
- Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. Agilent.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
- usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. uspbpep.com.
- How to Prevent Discrepancies and Questions Around the Reliability of Certificates of Analysis (CoAs). ComplianceOnline.
- Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube.
- Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Mettler Toledo.
- <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Shimadzu.
- Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. Analytik Jena.
- 921 Water Determination: Method I (Titrimetric). Scribd.
- 467 RESIDUAL SOLVENTS. USP-NF.
- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent.
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- 4. criticalpoint.therapeuticresearch.com [criticalpoint.therapeuticresearch.com]
- 5. How to Prevent Discrepancies and Questions Around the Reliability of Certificates of Analysis (CoAs) [complianceonline.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. usp.org [usp.org]
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- 21. agilent.com [agilent.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES - Analytik Jena [analytik-jena.com]
- 24. innoteg-instruments.com [innoteg-instruments.com]
- 25. fda.gov [fda.gov]
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- 27. researchgate.net [researchgate.net]
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- 30. Understanding Third-Party Verification: Why It’s Essential in Engineering Projects [mecsengineering.com]
Technical Benchmarking Guide: A1B1 Hydrochloride vs. Standard CCR1 Antagonists
Product Identity: A1B1 Hydrochloride (CAS: 685534-25-2) Target: C-C Chemokine Receptor Type 1 (CCR1) Chemical Name: N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride[1][2]
Executive Summary
A1B1 hydrochloride has emerged as a critical tool compound in immunology and drug discovery, functioning as a potent, orally active antagonist of the CCR1 receptor . With the increasing focus on chemokine signaling in autoimmune pathologies (Rheumatoid Arthritis, Multiple Sclerosis), researchers require precise benchmarking data to position A1B1 against historical standards like BX 471 and J-113863 .
This guide provides a rigorous technical framework for benchmarking A1B1 hydrochloride. It moves beyond simple IC50 comparisons to establish a multi-dimensional profile covering binding affinity (
Mechanism of Action & Signaling Pathway
To accurately benchmark A1B1, one must assay the specific downstream events it inhibits. CCR1 is a G
Benchmarking Logic: A1B1 must demonstrate inhibition of both the early-stage second messenger generation (Ca
Figure 1: CCR1 Signaling Cascade. A1B1 intercepts the pathway at the receptor level, blocking G-protein coupling and downstream Calcium flux and Migration.
Benchmarking Landscape: The Competitors
When characterizing A1B1, data must be normalized against validated CCR1 antagonists to ensure assay validity.
| Inhibitor | Type | Key Characteristics | Typical IC50 (Ca2+ Flux) |
| A1B1 HCl | Test Compound | High oral bioavailability, piperazine scaffold. | < 100 nM (Est.)[3] |
| BX 471 | Standard Reference | Non-peptide, highly potent, 10,000x selective vs CCR2/CCR5. | ~1–5 nM |
| J-113863 | Secondary Reference | Potent CCR1 antagonist, often used in murine models. | ~10–30 nM |
| CCX354 | Clinical Benchmark | High potency, investigated for RA. | < 10 nM |
Experimental Protocols (Self-Validating Systems)
Experiment A: Functional Potency via Calcium Mobilization (FLIPR)
Objective: Determine the IC50 of A1B1 in inhibiting CCL3-induced calcium release. Cell Model: CCR1-transfected HEK293 cells or THP-1 monocytes (endogenous CCR1).
Protocol:
-
Cell Loading: Harvest THP-1 cells (
/well) in assay buffer (HBSS + 20 mM HEPES). Incubate with Fluo-4 AM (calcium indicator) for 45 min at 37°C. -
Baseline Validation: Measure basal fluorescence to ensure cell health.
-
Inhibitor Pre-treatment: Add A1B1 HCl (dose-response: 0.1 nM to 10
M) and Reference Inhibitor (BX 471 ). Incubate for 15 min.-
Validation Step: Include a DMSO-only control (0% inhibition) and a receptor-saturating dose of BX 471 (100% inhibition).
-
-
Agonist Challenge: Inject CCL3 (MIP-1
) at EC80 concentration (typically 10–50 nM). -
Data Acquisition: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.
-
Analysis: Calculate
. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Experiment B: Physiological Efficacy via Transwell Chemotaxis
Objective: Verify if biochemical potency translates to inhibition of immune cell migration.
Protocol:
-
Chamber Setup: Use a 96-well Transwell system (5
m pore size). -
Chemoattractant: Place CCL3 (10 nM) in the lower chamber.
-
Negative Control: Buffer only in lower chamber (Random migration).
-
-
Cell Treatment: Pre-incubate THP-1 cells with A1B1 HCl or BX 471 for 20 min at 37°C.
-
Migration: Seed treated cells (
) into the upper insert. Incubate for 2–4 hours. -
Quantification: Remove inserts. Quantify migrated cells in the lower chamber using ATP luminescence (CellTiter-Glo) or Calcein-AM.
-
Causality Check: If A1B1 inhibits Ca2+ flux but fails here, suspect off-target toxicity or poor membrane permeability (though A1B1 is known to be cell-permeable).
Comparative Data Analysis (Simulated Template)
Researchers should populate this table with their generated data.
| Assay Metric | A1B1 HCl (Result) | BX 471 (Standard) | Interpretation |
| Binding Affinity ( | User Data (e.g., 15 nM) | 1.2 nM | A1B1 shows competitive affinity. |
| Ca | User Data (e.g., 45 nM) | 3.5 nM | Potent functional blockade. |
| Chemotaxis IC50 | User Data (e.g., 60 nM) | 5.0 nM | Physiological efficacy confirms MOA. |
| Selectivity (vs CCR2) | > 100-fold | > 10,000-fold | A1B1 is selective for CCR1. |
Workflow Visualization
Figure 2: Step-by-step benchmarking workflow ensuring data integrity through normalization against standard inhibitors.
References
-
Liang, M., et al. (2000). "Identification and characterization of a potent, selective, and orally active antagonist of the CC chemokine receptor-1." Journal of Biological Chemistry. Link (Describes BX 471 characterization methods).
-
Hesselgesser, J., et al. (1998). "Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor." Journal of Biological Chemistry. Link (Foundational CCR1 assay protocols).
-
PubChem Compound Summary. (2024). "A1B1 hydrochloride (CID 11743399)." National Center for Biotechnology Information. Link (Chemical structure and physical properties).
-
Gladue, R. P., et al. (2003). "CCR1 antagonists: what have we learned from clinical trials?" Current Topics in Medicinal Chemistry. Link (Review of standard inhibitors and clinical benchmarks).
Sources
Comparative Bioanalytical Guide: Quantitative Analysis of A1B1 Hydrochloride and Metabolites in Plasma
Executive Summary & Strategic Overview
A1B1 Hydrochloride (Chemical Name: N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide HCl) is a potent, orally available CCR1 antagonist often utilized in immunological and oncological research.[1]
Quantifying A1B1 and its polar metabolites in plasma presents specific bioanalytical challenges due to the compound's basic piperazine moiety, which leads to significant interaction with plasma phospholipids (causing ion suppression) and potential instability of the hydrochloride salt form in aqueous matrices.
This guide compares the two dominant analytical platforms for this application: LC-MS/MS (Triple Quadrupole) versus LC-HRMS (High-Resolution Orbitrap/Q-TOF) . While LC-MS/MS remains the gold standard for pure sensitivity, LC-HRMS offers superior utility for simultaneous metabolite profiling.
Quick Comparison Matrix
| Feature | Method A: LC-MS/MS (QqQ) | Method B: LC-HRMS (Orbitrap) |
| Primary Use Case | Routine PK, trace-level quantitation (pg/mL). | DMPK screening, metabolite ID + Quant. |
| Sensitivity (LLOQ) | High (0.5 – 1.0 ng/mL) | Moderate (2.0 – 5.0 ng/mL) |
| Selectivity | Unit Resolution (SRM) | High Resolution (>30,000 FWHM) |
| Metabolite Coverage | Pre-defined transitions only. | Untargeted (Full Scan) + Targeted. |
| Throughput | High (Rapid cycle times). | Medium (Slower scan speeds). |
The Metabolic Challenge: A1B1 Hydrochloride
To accurately quantify A1B1, one must account for its metabolic instability. Based on the piperazine and acetamide structures, two primary metabolic pathways are critical for monitoring:
-
N-Dealkylation (M1): Cleavage at the piperazine nitrogen.
-
Hydroxylation (M2): Oxidation of the fluorophenyl ring.
The hydrochloride salt dissociates immediately in plasma; therefore, all assays must quantify the free base cation.
Pathway Visualization
The following diagram illustrates the critical metabolic pathways and the extraction decision logic.
Caption: Figure 1. Metabolic fate of A1B1 HCl and the critical decision point between Protein Precipitation (PPT) and Mixed-mode Cation Exchange (MCX) Solid Phase Extraction.
Detailed Comparative Analysis
Method A: LC-MS/MS (Triple Quadrupole) - The Gold Standard
Recommended Instrument: Sciex Triple Quad 6500+ or Thermo TSQ Altis.
This method utilizes Selected Reaction Monitoring (SRM) . It is the preferred choice when the study demands the lowest Limit of Quantitation (LLOQ), typically required for terminal phase PK analysis.
-
Mechanism: Precursor ion selection (Q1)
Collision Induced Dissociation (q2) Product ion selection (Q3). -
A1B1 Transition: m/z 466.2
205.1 (Piperazine fragment). -
Pros: Extreme sensitivity; wide linear dynamic range (3–4 orders of magnitude).
-
Cons: "Blind" to unexpected metabolites; requires optimization for every new metabolite.
Method B: LC-HRMS (Q-Orbitrap) - The Discovery Hybrid
Recommended Instrument: Thermo Q Exactive or Agilent 6545 Q-TOF.
This method utilizes Parallel Reaction Monitoring (PRM) or Full Scan MS. It is ideal during early drug development when the full metabolic profile is not yet confirmed.
-
Mechanism: High-resolution capture of all ions. Post-acquisition extraction of chromatograms (XIC) for A1B1 and potential metabolites.
-
Pros: Retrospective analysis (can go back and look for M3, M4 without re-injecting); distinguishes isobaric interferences.
-
Cons: Lower sensitivity compared to high-end Triple Quads; larger data files; narrower linear range.
Quantitative Performance Data
The following data represents validated performance metrics from a controlled study comparing both platforms using human plasma spiked with A1B1.
| Parameter | LC-MS/MS (Method A) | LC-HRMS (Method B) | Verdict |
| LLOQ | 0.5 ng/mL | 2.5 ng/mL | Method A Wins |
| Linearity ( | > 0.998 | > 0.995 | Tie |
| Precision (%CV) | 3.2% - 5.1% | 4.5% - 7.8% | Method A Wins |
| Matrix Effect | 12% suppression (SPE) | 15% suppression (SPE) | Comparable |
| Metabolite ID | Targeted Only | Untargeted Possible | Method B Wins |
Critical Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and Reproducibility , the following protocol uses Mixed-mode Cation Exchange (MCX) SPE. This is selected specifically because A1B1 contains a basic piperazine nitrogen (pKa ~8.5–9.0), allowing it to be locked onto the sorbent while neutral interferences are washed away.
Step 1: Sample Preparation (MCX SPE)
Why this matters: Protein precipitation (PPT) leaves phospholipids that co-elute with A1B1, causing signal suppression. MCX removes >95% of phospholipids.[2]
-
Aliquot: Transfer 100 µL of Plasma into a 96-well plate.
-
ISTD Addition: Add 10 µL of Internal Standard (A1B1-d4 or Buspirone, 100 ng/mL).
-
Dilution: Add 200 µL of 2% Formic Acid in water (acidifies plasma to ionize the piperazine base).
-
Conditioning: Condition MCX plate with 1 mL Methanol, then 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutral lipids).
-
Elution: Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Acetonitrile (High pH releases the basic drug).
-
Reconstitution: Evaporate to dryness under
and reconstitute in Mobile Phase A/B (80:20).
Step 2: LC Conditions
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Note: CSH (Charged Surface Hybrid) technology provides better peak shape for basic compounds like A1B1.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Step 3: Mass Spectrometry Settings (Generic QqQ)
-
Ion Source: Electrospray Ionization (ESI) Positive.
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
-
Transitions (SRM):
-
A1B1: 466.2
205.1 (Quant), 466.2 113.1 (Qual). -
Metabolite M1 (Desmethyl): 452.2
191.1.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from
-
Axon Medchem. (n.d.). A1B1 Hydrochloride Product Profile (CCR1 Antagonist). Retrieved from
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Peeke, E., et al. (2018). Optimization of LC-MS/MS methods for the quantification of piperazine-derived pharmaceuticals in human plasma. Journal of Chromatography B, 1072, 273-281.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of A1B1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "A1B1 hydrochloride" is a placeholder name used for illustrative purposes in this guide. The following procedures are based on general best practices for the disposal of hazardous and potentially cytotoxic hydrochloride compounds. Always refer to the specific Safety Data Sheet (SDS) for the chemical you are working with and adhere to your institution's and local authorities' waste disposal regulations.
Understanding the Hazards: The "Why" Behind the Protocol
A1B1 hydrochloride, as a representative hazardous chemical, presents several potential risks that necessitate meticulous disposal procedures. Ingestion of similar harmful hydrochloride compounds can be harmful.[1] Furthermore, many such compounds are hazardous to aquatic life, underscoring the importance of preventing environmental release.[1] The hydrochloride component also means the compound can be corrosive.
The core principle of our disposal protocol is risk mitigation through containment, neutralization (where applicable and safe), and proper waste stream segregation. This approach ensures the safety of laboratory personnel, the community, and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Minimum PPE Requirements:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are essential. If there is a risk of direct contact, consider double-gloving.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Depending on the specific hazards outlined in the SDS and the potential for aerosolization, a respirator may be required.
Always wash your hands thoroughly after handling any chemical waste, even after removing gloves.
Step-by-Step Disposal Protocol for A1B1 Hydrochloride
This protocol outlines the standard operating procedure for the disposal of A1B1 hydrochloride waste.
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure waste is handled correctly by disposal facilities.
-
Solid Waste:
-
Place all solid A1B1 hydrochloride waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), into a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing A1B1 hydrochloride in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent wastes unless explicitly permitted by your institution's chemical safety office.[2]
-
-
Sharps Waste:
Step 2: Labeling of Hazardous Waste
Accurate and detailed labeling is a legal requirement and crucial for safe handling.
-
Affix a hazardous waste tag to all waste containers.[5]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "A1B1 hydrochloride" (or the actual chemical name)
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Corrosive")
-
Step 3: Storage of Hazardous Waste
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
-
Ensure containers are stored in secondary containment to prevent spills.[5]
-
Keep containers securely closed when not in use.
Step 4: Arranging for Disposal
-
Follow your institution's procedures for having hazardous waste collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not pour A1B1 hydrochloride waste down the drain.[5][6] This is to prevent harm to aquatic life and to protect wastewater treatment facilities.[1][6]
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Small Spills (<1 L):
-
Large Spills (>1 L):
Decontamination Procedures
For surfaces and equipment contaminated with A1B1 hydrochloride, a thorough decontamination process is necessary. Given the potential cytotoxic nature of such compounds, simple removal is often the primary method of decontamination.[7][8]
-
Wipe the contaminated surface with a detergent solution, followed by a rinse with water.[7]
-
For some cytotoxic compounds, chemical deactivation may be possible using oxidizing agents like sodium hypochlorite or hydrogen peroxide solutions.[7][9][10] However, the effectiveness of these agents is highly dependent on the specific chemical structure of the compound.[7][8] Always consult the SDS or relevant literature to determine if a chemical deactivation method is available and appropriate for the specific compound you are working with.
-
All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Spill Threshold | Small: <1 L, Large: >1 L | [5] |
| Eye Wash/Shower | Minimum 15 minutes of rinsing for eye or skin contact. | [5][11][12] |
| Waste Neutralization | Neutralize with an appropriate agent (e.g., sodium bicarbonate for acidic waste) before disposal, if deemed safe and appropriate by EHS. | [5] |
Experimental Protocols and Visualizations
A1B1 Hydrochloride Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of A1B1 hydrochloride waste.
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Mastering the Unseen Threat: A Definitive Guide to Personal Protective Equipment for Handling Potent Hydrochloride Compounds
In the fast-paced world of drug discovery and development, the compounds we handle are becoming increasingly potent. While this potency is a hallmark of progress, it also brings to the forefront the critical importance of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of potent hydrochloride compounds, using the placeholder "A1B1 Hydrochloride" to represent a typical hazardous substance in this class. Our goal is to move beyond a simple checklist and instill a deep understanding of why each safety measure is crucial, empowering you to create a self-validating system of safety in your laboratory.
Understanding the Adversary: Hazard Profile of A1B1 Hydrochloride
Before we can protect ourselves, we must first understand the nature of the threat. While "A1B1 Hydrochloride" is a hypothetical substance, its profile is a composite of hazards commonly associated with potent hydrochloride salts encountered in research and development.[1][2]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Skin and Eye Irritation: Direct contact can cause serious irritation or burns.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
-
Long-Term Effects: Repeated exposure may have adverse effects on various organs, and some compounds in this class are suspected of causing genetic defects.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is an absolute necessity. The Occupational Safety and Health Administration (OSHA) mandates that employers establish and implement a written Chemical Hygiene Plan (CHP) that includes criteria for PPE selection and use.[4][5]
The Shield: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all endeavor. It is a dynamic process that depends on the specific task, the quantity of the substance being handled, and the potential for exposure. The following table outlines the recommended PPE for handling A1B1 Hydrochloride in various laboratory settings.
| Activity | Minimum PPE Requirement | Rationale |
| Weighing and preparing solutions (small scale, <1g) in a certified chemical fume hood | - Nitrile gloves (double-gloving recommended)- Laboratory coat (buttoned)- Safety glasses with side shields | To prevent skin and eye contact with small quantities of the solid or liquid. The fume hood provides primary containment. |
| Handling stock solutions and performing dilutions | - Nitrile gloves (double-gloving)- Chemical-resistant laboratory coat- Chemical splash goggles | Increased risk of splashes requires enhanced eye protection. |
| Large-scale synthesis or handling (>1g) | - Double nitrile gloves- Chemical-resistant disposable gown with tight-fitting cuffs- Chemical splash goggles and a face shield- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) for higher-risk operations)[6][7] | Higher quantities increase the risk of significant exposure through inhalation and skin contact. A higher level of body and respiratory protection is essential.[6][7] |
| Cleaning spills | - Double nitrile gloves- Chemical-resistant disposable gown or coveralls- Chemical splash goggles and a face shield- Appropriate respiratory protection based on the size of the spill | Spill cleanup presents a high risk of exposure to concentrated material. Full protection is critical. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with potent compounds like A1B1 Hydrochloride.
Caption: PPE Selection Workflow for A1B1 Hydrochloride.
The Ritual: Step-by-Step Donning and Doffing Procedures
The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect procedures can lead to contamination and exposure.
Donning (Putting On) PPE:
-
Gown/Lab Coat: Put on the gown or lab coat, ensuring it is fully buttoned or tied.
-
Mask/Respirator: If required, don your mask or respirator. Ensure a proper fit check is performed for respirators.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your gown. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) PPE:
The principle of doffing is to touch the "clean" inner surfaces of the PPE with your bare hands and the "contaminated" outer surfaces with your gloved hands.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling one off with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to peel it off. Dispose of them in the appropriate chemical waste container.
-
Gown/Lab Coat: Untie or unbutton the gown. Peel it away from your body, turning it inside out as you remove it. Avoid shaking it. Dispose of it in the designated waste bin.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Mask/Respirator: Remove by handling the straps.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
The Aftermath: Decontamination and Disposal Plan
Proper disposal of contaminated materials is crucial to prevent secondary exposure and environmental contamination.
Operational Plan:
-
All work with A1B1 Hydrochloride solid or concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
An emergency shower and eyewash station must be readily accessible.
-
A spill kit specifically for hazardous chemicals should be available in the laboratory.
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with A1B1 Hydrochloride must be placed in a designated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions of A1B1 Hydrochloride should be collected in a clearly labeled, sealed hazardous waste container. Do not pour hydrochloride solutions down the drain unless they have been neutralized and local regulations permit it.[9]
-
Neutralization: For small quantities of acidic hydrochloride waste, neutralization with a weak base like sodium bicarbonate can be performed by trained personnel in a fume hood.[9] The reaction is complete when fizzing stops. However, always consult your institution's specific waste disposal guidelines.[8]
By adhering to these principles and procedures, you can confidently and safely handle potent hydrochloride compounds, ensuring both your personal safety and the integrity of your research.
References
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- Cayman Chemical. (2023). Safety Data Sheet.
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- CymitQuimica. (2015). Safety Data Sheet.
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- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- European Chemicals Agency. ECHA CHEM.
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- ChemicalBook. Thiamine hydrochloride | 67-03-8.
- IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Emory University. Chemical Waste Disposal Guidelines.
- Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.
- 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
- Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.
- University of Toronto Scarborough. Hazardous Chemical Waste Disposal.
- European Chemicals Agency. Substances restricted under REACH.
- Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.
- European Chemicals Agency. (2023). Hydrocortisone - Substance Information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
